Product packaging for (1-methyl-1H-indazol-3-yl)methanamine(Cat. No.:CAS No. 739359-10-5)

(1-methyl-1H-indazol-3-yl)methanamine

Cat. No.: B1599558
CAS No.: 739359-10-5
M. Wt: 161.2 g/mol
InChI Key: SNWIPUWAHWNMKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(1-Methyl-1H-indazol-3-yl)methanamine (CAS 739359-10-5) is a versatile indazole-based chemical building block of interest in medicinal chemistry and pharmaceutical research . This aromatic heterocyclic compound features a methyl-substituted nitrogen and a reactive aminomethyl group at the 3-position, making it a valuable scaffold for the synthesis of more complex molecules . The primary form available is the free base, with a molecular formula of C9H11N3 and a molecular weight of 161.20 g/mol . For experimental convenience and enhanced stability, the dihydrochloride salt form (CAS 1093860-45-7) is also widely supplied . This salt form has a molecular weight of 234.12 g/mol and a documented melting point of 225-229°C . Researchers should note that this product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Please refer to the relevant Safety Data Sheet (SDS) before handling. This compound requires specific storage conditions and should be kept in a dark place under an inert atmosphere at 2-8°C to maintain stability and purity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3 B1599558 (1-methyl-1H-indazol-3-yl)methanamine CAS No. 739359-10-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methylindazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-12-9-5-3-2-4-7(9)8(6-10)11-12/h2-5H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNWIPUWAHWNMKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428713
Record name (1-methyl-1H-indazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

739359-10-5
Record name (1-methyl-1H-indazol-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methyl-1H-indazol-3-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (1-methyl-1H-indazol-3-yl)methanamine: A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of the Indazole Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to bind to a wide range of biological targets. The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a prime example of such a scaffold.[1][2] Its structural rigidity, combined with its capacity for diverse functionalization at multiple positions, makes it a cornerstone in the design of novel therapeutics.[3] Indazole is a bioisostere of indole, a ubiquitous motif in pharmacophores, which allows it to mimic key interactions while offering unique physicochemical properties.[1]

This guide focuses on a specific and highly valuable derivative: (1-methyl-1H-indazol-3-yl)methanamine . The strategic placement of a primary aminomethyl group at the 3-position, combined with the N1-methylation that resolves tautomeric ambiguity, renders this compound an exceptionally useful building block for library synthesis and lead optimization in drug development. We will explore its structure, properties, a robust synthesis protocol, and its application as a key intermediate for creating potent and selective therapeutic agents.

Molecular Structure and Nomenclature

This compound is systematically named based on the indazole ring system. The "1-methyl" specifies the position of the methyl group on one of the nitrogen atoms, defining the isomer as the more thermodynamically stable 1H-tautomer.[2] The "methanamine" group is located at the 3-position of the heterocyclic ring.

The structure consists of a planar indazole core, which influences molecular stacking and aromatic interactions, and a flexible aminomethyl side chain, which provides a crucial point for covalent attachment or for forming key hydrogen bonds and salt bridges with biological targets.

workflow start 1-Methyl-1H-indazole-3-carbaldehyde reaction Reaction Vessel: 1. Stir at RT (Imine Formation) 2. Add NaBH₄, stir (Reduction) start->reaction reagents Methanolic Ammonia Sodium Borohydride (NaBH₄) reagents->reaction quench Quench with H₂O reaction->quench 1. Workup extraction Extract with Ethyl Acetate quench->extraction purify Purify via Column Chromatography extraction->purify 2. Isolation product This compound purify->product

References

An In-depth Technical Guide to (1-methyl-1H-indazol-3-yl)methanamine (CAS 739359-10-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile framework for the design of potent and selective therapeutic agents.[3][4] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[5][6] Notably, several indazole-containing drugs have been approved for clinical use, such as the antiemetic agent granisetron and the kinase inhibitors pazopanib and axitinib, underscoring the therapeutic potential of this heterocyclic system.[2][7]

This guide focuses on a specific indazole derivative, (1-methyl-1H-indazol-3-yl)methanamine (CAS 739359-10-5), a key building block for the synthesis of more complex drug candidates. Its structure, featuring a primary amine tethered to the 3-position of the 1-methyl-1H-indazole core, provides a crucial handle for medicinal chemists to introduce a wide array of functionalities and explore diverse chemical space in the pursuit of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 739359-10-5[3]
Molecular Formula C₉H₁₁N₃[3][8]
Molecular Weight 161.21 g/mol [3]
Canonical SMILES CN1C2=CC=CC=C2C(=N1)CN[8]
InChI Key SNWIPUWAHWNMKG-UHFFFAOYSA-N[8]
Appearance White to yellow solid (dihydrochloride salt)[9]
Melting Point 225-229 °C (dihydrochloride salt)[9]

Synthesis and Mechanistic Insights

The synthesis of this compound can be logically approached through the reductive amination of its corresponding aldehyde precursor, 1-methyl-1H-indazole-3-carbaldehyde. This well-established transformation is a cornerstone of amine synthesis in organic chemistry.[10]

Synthetic Workflow

The overall synthetic strategy involves two key steps: the formation of the 1-methyl-1H-indazole-3-carbaldehyde precursor, followed by its conversion to the target primary amine.

G A Indole B 1H-Indazole-3-carbaldehyde A->B Nitrosation C 1-Methyl-1H-indazole-3-carbaldehyde B->C N-Methylation D This compound C->D Reductive Amination

Caption: Synthetic pathway to this compound.

Step 1: Synthesis of 1-Methyl-1H-indazole-3-carbaldehyde

The precursor, 1-methyl-1H-indazole-3-carbaldehyde, can be synthesized from commercially available indole through a nitrosation reaction followed by N-methylation. The nitrosation of indoles provides a direct route to 1H-indazole-3-carboxaldehydes.[11][12] Subsequent methylation of the indazole nitrogen at the 1-position yields the desired intermediate.

Step 2: Reductive Amination to this compound

Experimental Protocol:

  • Imine Formation: Dissolve 1-methyl-1H-indazole-3-carbaldehyde in a suitable solvent such as methanol or dichloromethane. Add an excess of an ammonia source, for example, a solution of ammonia in methanol or ammonium acetate. The reaction is typically stirred at room temperature to facilitate the formation of the intermediate imine. The causality behind this step lies in the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration.

  • Reduction: To the solution containing the in-situ generated imine, add a reducing agent. Common choices for reductive amination include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or for a more environmentally benign process, catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).[10] The choice of reducing agent is critical; milder reagents like NaBH₃CN are often preferred as they selectively reduce the imine in the presence of the starting aldehyde, thus minimizing side reactions.

  • Work-up and Purification: Once the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), the reaction is quenched, typically with water or a dilute acid. The product is then extracted into an organic solvent. The combined organic layers are washed, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound. The final product can be converted to its dihydrochloride salt for improved stability and handling.[9][13]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indazole ring, the N-methyl group, and the aminomethyl group.

  • Aromatic Region (δ 7.0-8.0 ppm): Four signals corresponding to the protons on the benzene ring of the indazole core. The exact chemical shifts and coupling patterns will depend on the substitution pattern.

  • N-Methyl Group (δ ~4.0 ppm): A singlet integrating to three protons.

  • Aminomethyl Group (δ ~3.9 ppm): A singlet integrating to two protons.

  • Amine Protons (variable): A broad singlet for the -NH₂ protons, the chemical shift of which will be concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Aromatic Carbons (δ 110-145 ppm): Signals corresponding to the eight carbons of the indazole ring system.

  • N-Methyl Carbon (δ ~35 ppm): A signal for the methyl group attached to the indazole nitrogen.

  • Aminomethyl Carbon (δ ~40 ppm): A signal for the methylene carbon adjacent to the amine.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 161.

  • [M+H]⁺: m/z = 162.[8]

  • Fragmentation: Expect to see fragmentation patterns corresponding to the loss of the aminomethyl group or other characteristic cleavages of the indazole ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

  • N-H Stretching (3300-3500 cm⁻¹): A broad absorption corresponding to the primary amine.

  • C-H Stretching (2800-3100 cm⁻¹): Absorptions for the aromatic and aliphatic C-H bonds.

  • C=C and C=N Stretching (1450-1620 cm⁻¹): Characteristic absorptions for the aromatic indazole ring.

Applications in Drug Discovery

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The primary amine functionality is a key reactive handle for introducing diverse substituents through reactions such as:

  • Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.

  • Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.

  • Sulfonamide formation: Reaction with sulfonyl chlorides.

  • Further alkylation or arylation: To generate secondary or tertiary amines.

This versatility allows for the construction of large chemical libraries for high-throughput screening against various biological targets. The indazole core itself is known to interact with a variety of protein targets, particularly kinases.[6][7] Therefore, derivatives of this compound are promising candidates for the development of novel kinase inhibitors for the treatment of cancer and other diseases.

G A This compound B Amide Derivatives A->B Acylation C Urea/Thiourea Derivatives A->C Reaction with Isocyanates/ Isothiocyanates D Sulfonamide Derivatives A->D Sulfonylation E Substituted Amines A->E Alkylation/Arylation F Kinase Inhibitors B->F C->F D->F E->F

Caption: Derivatization of this compound for drug discovery.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its synthesis is readily achievable through established synthetic methodologies, and its physicochemical and spectroscopic properties are well-defined. The presence of a reactive primary amine on the privileged indazole scaffold makes it an ideal starting material for the generation of diverse chemical libraries aimed at the discovery of novel therapeutic agents, particularly in the realm of kinase inhibition. This guide provides a comprehensive overview for researchers and drug development professionals seeking to leverage the potential of this versatile molecule.

References

The Ascendant Trajectory of 1-Methyl-1H-Indazole Derivatives in Therapeutic Innovation: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-methyl-1H-indazole scaffold has unequivocally established itself as a "privileged" structure in modern medicinal chemistry. Its unique physicochemical properties and versatile synthetic handles have propelled a multitude of derivatives into clinical consideration for a spectrum of therapeutic indications. This technical guide provides an in-depth exploration of the multifaceted biological activities of 1-methyl-1H-indazole derivatives, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will dissect the mechanistic underpinnings of their therapeutic effects, furnish detailed experimental protocols for their synthesis and biological evaluation, and present a curated summary of their quantitative activity profiles. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics centered around this remarkable heterocyclic core.

Introduction: The Emergence of the 1-Methyl-1H-Indazole Core

Indazole, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, has long captured the attention of medicinal chemists. The introduction of a methyl group at the N1 position of the indazole ring profoundly influences its electronic and steric properties, often enhancing its metabolic stability and modulating its interaction with biological targets. This strategic methylation has been a cornerstone in the development of numerous successful therapeutic agents. The 1-methyl-1H-indazole moiety is a key pharmacophore in a range of clinically approved drugs, underscoring its significance in contemporary drug design.[1]

This guide will navigate the diverse biological landscape of 1-methyl-1H-indazole derivatives, offering both a conceptual framework and practical methodologies for their investigation.

Anticancer Activity: Targeting the Engines of Malignancy

A significant body of research has highlighted the potent anticancer activity of 1-methyl-1H-indazole derivatives against a wide array of human cancer cell lines.[2][3][4][5] Their mechanisms of action are often multifaceted, with a prominent role as inhibitors of various protein kinases that are critical for tumor growth and survival.[6][7]

Mechanism of Action: Kinase Inhibition and Beyond

A primary mechanism through which 1-methyl-1H-indazole derivatives exert their anticancer effects is through the inhibition of protein kinases. For instance, certain derivatives have been identified as potent inhibitors of Janus kinase 2 (JAK2), a key player in the JAK/STAT signaling pathway that is frequently dysregulated in myeloproliferative neoplasms.[8] By blocking the activity of JAK2, these compounds can effectively suppress the uncontrolled proliferation of cancer cells.

Beyond kinase inhibition, some 1-methyl-1H-indazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[9][10] This can be achieved through the modulation of key apoptotic regulators, such as the Bcl-2 family of proteins and the p53 tumor suppressor pathway.[9][10]

anticancer_mechanism 1-Methyl-1H-Indazole Derivative 1-Methyl-1H-Indazole Derivative Kinase (e.g., JAK2) Kinase (e.g., JAK2) 1-Methyl-1H-Indazole Derivative->Kinase (e.g., JAK2) Inhibition Apoptosis Induction Apoptosis Induction 1-Methyl-1H-Indazole Derivative->Apoptosis Induction Activation Cancer Cell Proliferation Cancer Cell Proliferation Kinase (e.g., JAK2)->Cancer Cell Proliferation Promotes Apoptosis Induction->Cancer Cell Proliferation Inhibits Tumor Growth Tumor Growth Cancer Cell Proliferation->Tumor Growth

Caption: Anticancer mechanism of 1-methyl-1H-indazole derivatives.

Quantitative Assessment of Anticancer Activity

The in vitro anticancer potency of 1-methyl-1H-indazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Derivative (Example)Cancer Cell LineIC50 (µM)Reference
Compound 2f4T1 (Breast)0.23 - 1.15[2]
Compound 6oK562 (Leukemia)5.15[3][5]
Compound 3aA549 (Lung)5.988[11]
Compound 6fHT-29 (Colon)0.80[4]
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[12][13][14][15]

Materials:

  • 1-methyl-1H-indazole derivatives

  • Human cancer cell lines (e.g., A549, K562, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[14]

  • Compound Treatment: Prepare serial dilutions of the 1-methyl-1H-indazole derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[14]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Anti-inflammatory Activity: Quelling the Fires of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and certain cancers. 1-Methyl-1H-indazole derivatives have demonstrated significant anti-inflammatory properties, primarily through their ability to inhibit key enzymes in the inflammatory cascade.[16][17][18][19][20][21][22]

Mechanism of Action: COX-2 Inhibition

A central mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase-2 (COX-2).[18][19] COX-2 is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins, which are potent inflammatory mediators. By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, these derivatives can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[23]

anti_inflammatory_mechanism Inflammatory Stimulus Inflammatory Stimulus Arachidonic Acid Arachidonic Acid Inflammatory Stimulus->Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation 1-Methyl-1H-Indazole Derivative 1-Methyl-1H-Indazole Derivative 1-Methyl-1H-Indazole Derivative->COX-2 Inhibition

Caption: Anti-inflammatory mechanism of 1-methyl-1H-indazole derivatives.

Quantitative Assessment of Anti-inflammatory Activity

The in vivo anti-inflammatory efficacy of 1-methyl-1H-indazole derivatives can be assessed using animal models such as the carrageenan-induced paw edema test.

Derivative (Example)Dose (mg/kg)Paw Edema Inhibition (%)Reference
Indazole10061.03[21]
5-Aminoindazole10083.09[21]
6-Nitroindazole10041.59[21]
Experimental Protocol: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema in Rats)

This widely used model assesses the ability of a compound to reduce acute inflammation.[7][17][24][25][26]

Materials:

  • 1-methyl-1H-indazole derivatives

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Plethysmometer

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Randomly divide the animals into groups (n=6 per group): vehicle control, standard drug, and test compound groups. Fast the animals overnight with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of carrageenan solution into the subplantar region of the right hind paw.[24][25]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.[26]

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens poses a significant threat to global health. 1-Methyl-1H-indazole derivatives have shown promising activity against a range of bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.[2][11][27]

Mechanism of Action

The precise mechanisms of antimicrobial action for many 1-methyl-1H-indazole derivatives are still under investigation. However, it is hypothesized that their activity may stem from their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with nucleic acid synthesis.

Quantitative Assessment of Antimicrobial Activity

The in vitro antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[28][29][30]

Derivative (Example)MicroorganismMIC (µg/mL)Reference
Indazole-thiadiazole hybrid 2E. faecalis3.9[10]
Indazole-thiadiazole hybrid 3E. faecalis3.9[10]
N-methyl-3-aryl indazolesBacillus cereus-[27]
N-methyl-3-aryl indazolesEscherichia coli-[27]
N-methyl-3-aryl indazolesCandida albicans-[27]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the MIC of an antimicrobial agent.[31][32][33][34]

Materials:

  • 1-methyl-1H-indazole derivatives

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microplates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the 1-methyl-1H-indazole derivatives in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[34]

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Synthesis of 1-Methyl-1H-Indazole Derivatives

The synthesis of 1-methyl-1H-indazole derivatives can be achieved through various synthetic routes. A common and effective method is the N-alkylation of a pre-formed indazole core.[1][6][8][9][16][23][35][36][37][38]

General Workflow for N-Alkylation

synthesis_workflow Substituted 1H-Indazole Substituted 1H-Indazole Deprotonation Deprotonation Substituted 1H-Indazole->Deprotonation Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->Deprotonation Methylating Agent (e.g., CH3I) Methylating Agent (e.g., CH3I) N-Alkylation N-Alkylation Methylating Agent (e.g., CH3I)->N-Alkylation Deprotonation->N-Alkylation 1-Methyl-1H-Indazole Derivative 1-Methyl-1H-Indazole Derivative N-Alkylation->1-Methyl-1H-Indazole Derivative

Caption: General workflow for the N-methylation of 1H-indazoles.

Experimental Protocol: N1-Selective Methylation of 1H-Indazole

This protocol describes a common method for the regioselective methylation of the N1 position of the indazole ring.[8][9]

Materials:

  • Substituted 1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Methyl iodide (CH3I)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a stirred solution of the substituted 1H-indazole (1.0 eq) in anhydrous DMF or THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise.

  • Deprotonation: Stir the mixture at 0°C for 30 minutes to allow for complete deprotonation.

  • Methylation: Add methyl iodide (1.2 eq) dropwise to the reaction mixture at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion and Future Perspectives

The 1-methyl-1H-indazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, coupled with well-established synthetic routes, ensure that this chemical class will remain at the forefront of drug discovery and development. Future research will likely focus on the design of more potent and selective derivatives, the elucidation of novel mechanisms of action, and the exploration of their therapeutic potential in a broader range of diseases. The insights and protocols provided in this guide are intended to empower researchers to contribute to this exciting and impactful field of medicinal chemistry.

References

The Indazole Scaffold: A Privileged Framework for Targeting Key Pathological Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indazole nucleus, a bicyclic heteroaromatic system, has firmly established itself as a "privileged scaffold" in modern medicinal chemistry. Its unique structural and electronic properties have enabled the development of a multitude of biologically active molecules, with several reaching the market as life-saving therapeutics.[1][2][3] This guide provides a comprehensive technical overview of the key therapeutic targets of substituted indazole compounds, with a primary focus on oncology. We will delve into the molecular mechanisms of action, explore the critical structure-activity relationships that govern potency and selectivity, and provide detailed, field-proven experimental protocols for target validation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel indazole-based therapeutics.

The Indazole Core: A Foundation for Diverse Biological Activity

The indazole ring system, consisting of a benzene ring fused to a pyrazole ring, offers a versatile template for chemical modification. The ability to introduce a wide array of substituents at various positions on the bicyclic core allows for the fine-tuning of physicochemical properties and the precise orientation of functional groups to interact with specific biological targets.[4] This chemical tractability is a cornerstone of its success in drug discovery. Marketed drugs such as Axitinib, Pazopanib, and Niraparib underscore the therapeutic potential inherent in this scaffold.[2][3][5]

Key Therapeutic Targets in Oncology

The most profound impact of substituted indazole compounds has been in the field of oncology.[1][2] Their ability to modulate the activity of key proteins involved in cancer cell proliferation, survival, and metastasis has led to the development of several effective anti-cancer agents.

Protein Kinase Inhibition: A Dominant Paradigm

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[6] The indazole scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.[5][7]

VEGFRs are key mediators of angiogenesis, the process of new blood vessel formation that is critical for tumor growth and metastasis.[6] Several indazole-based compounds, including the FDA-approved drugs Axitinib and Pazopanib, are potent inhibitors of VEGFR.[3][5]

  • Mechanism of Action: These inhibitors typically bind to the ATP-binding pocket of the kinase domain of VEGFR, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting angiogenesis. The indazole core often serves as the hinge-binding motif, forming crucial hydrogen bonds with the protein.

Aurora kinases are essential for the proper execution of mitosis. Their overexpression is common in many cancers and is associated with genomic instability.[6][8] Indazole derivatives have been developed as potent inhibitors of Aurora kinases A and B.[6][8]

  • Structure-Activity Relationship (SAR): Studies have shown that substitutions at different positions of the indazole ring can confer selectivity for either Aurora A or Aurora B.[4][8] For instance, specific substituents can be designed to interact with unique residues in the binding pockets of the different isoforms.[8]

The versatility of the indazole scaffold has enabled the targeting of a broad spectrum of other cancer-related kinases, including:

  • Pim kinases: Involved in cell survival and proliferation.[9][10]

  • Bcr-Abl: The fusion protein responsible for chronic myeloid leukemia (CML).[9][10][11]

  • Fibroblast Growth Factor Receptors (FGFRs): Their overactivity is implicated in various tumors.[9][10][12]

The following diagram illustrates the central role of protein kinases in cancer signaling and the inhibitory action of indazole-based compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR VEGFR Signal_Transduction Signal Transduction Cascade (e.g., RAS-RAF-MEK-ERK) VEGFR->Signal_Transduction Activates Transcription Gene Transcription Signal_Transduction->Transcription Regulates Pim_Kinase Pim Kinase Pim_Kinase->Transcription Bcr_Abl Bcr-Abl Bcr_Abl->Signal_Transduction Aurora_Kinase Aurora Kinase Cell_Cycle Cell Cycle Progression Aurora_Kinase->Cell_Cycle Transcription->Cell_Cycle Drives Indazole_Kinase_Inhibitor Substituted Indazole Kinase Inhibitor Indazole_Kinase_Inhibitor->VEGFR Inhibits Indazole_Kinase_Inhibitor->Pim_Kinase Inhibits Indazole_Kinase_Inhibitor->Bcr_Abl Inhibits Indazole_Kinase_Inhibitor->Aurora_Kinase Inhibits caption Indazole-based kinase inhibitors block oncogenic signaling pathways.

Caption: Indazole-based kinase inhibitors block oncogenic signaling pathways.

Poly (ADP-ribose) Polymerase (PARP) Inhibition: Exploiting Synthetic Lethality

PARP enzymes are crucial for the repair of single-strand DNA breaks.[13] In cancers with mutations in the BRCA1 or BRCA2 genes, which are essential for homologous recombination-mediated DNA repair, the inhibition of PARP leads to the accumulation of DNA damage and cell death through a mechanism known as synthetic lethality.[13]

The indazole-3-carboxamide scaffold is a key component of Niraparib, a potent PARP inhibitor approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[5][13]

  • Mechanism of Action: Indazole-based PARP inhibitors bind to the NAD+ binding site of PARP, preventing its catalytic activity. This "trapping" of PARP on DNA further enhances its cytotoxic effect in BRCA-deficient cells.

The following diagram outlines the workflow for a PARP inhibition assay.

G Start Start: Prepare Reagents Step1 1. Coat streptavidin plate with biotinylated histone H1 Start->Step1 Step2 2. Wash to remove unbound histone Step1->Step2 Step3 3. Add PARP enzyme, activated DNA, and serially diluted indazole compound Step2->Step3 Step4 4. Initiate reaction with NAD+ Step3->Step4 Step5 5. Incubate to allow PARPylation Step4->Step5 Step6 6. Wash to remove unincorporated NAD+ Step5->Step6 Step7 7. Add HRP-conjugated anti-biotin antibody Step6->Step7 Step8 8. Wash to remove unbound antibody Step7->Step8 Step9 9. Add TMB substrate for color development Step8->Step9 Step10 10. Measure absorbance to determine PARP activity Step9->Step10 End End: Analyze Data (IC50) Step10->End caption Workflow for a PARP inhibition assay.

Caption: Workflow for a PARP inhibition assay.

Emerging and Non-Oncological Therapeutic Targets

While oncology remains the dominant field for indazole-based therapeutics, the versatility of this scaffold has led to its exploration for a range of other diseases.

Target ClassSpecific Target(s)Therapeutic AreaKey Insights
Immunomodulatory Indoleamine-2,3-dioxygenase 1 (IDO1)Oncology, ImmunologyIDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism, which is involved in immune suppression. Indazole derivatives have been investigated as IDO1 inhibitors to enhance anti-tumor immunity.[4][9][10]
Metabolic Carbonic Anhydrases (CAs)Oncology, GlaucomaCAs are involved in pH regulation, and their inhibition can impact tumor cell survival. Substituted indazoles have been explored as CA inhibitors.[9][10]
Chemokine Receptors CC-chemokine receptor 4 (CCR4)Inflammation, OncologyA series of indazole arylsulfonamides have been developed as allosteric antagonists of CCR4, a receptor involved in inflammatory responses and cancer metastasis.[14][15]
Neurodegenerative Cholinesterases, BACE1Alzheimer's DiseaseMultitarget indazole derivatives have been designed to simultaneously inhibit acetylcholinesterase, butyrylcholinesterase, and beta-secretase 1 (BACE1), key enzymes in the pathology of Alzheimer's disease.[16]
Endocrine Glucocorticoid ReceptorInflammatory DiseasesIndazole-based compounds have been developed as selective partial agonists of the glucocorticoid receptor, aiming to separate the anti-inflammatory effects from the metabolic side effects of traditional steroids.[17]
Adrenergic Receptors β3-Adrenergic ReceptorOveractive BladderNovel indazole derivatives have been identified as potent and selective agonists of the β3-adrenergic receptor, a target for the treatment of overactive bladder.[18]

Experimental Protocols for Target Identification and Validation

The successful development of targeted therapies relies on robust and reproducible experimental methodologies. The following provides an overview of key protocols for validating the interaction of substituted indazole compounds with their putative targets.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is a standard method for determining the inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer

  • Substituted indazole compound of interest

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the indazole compound in the appropriate solvent (e.g., DMSO).

  • In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the purified kinase, and the substrate.

  • Add the indazole compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at the optimal temperature for the kinase.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Allow the reaction to proceed for a specific time, ensuring it is within the linear range of the assay.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Quantify the amount of incorporated radiolabel in the substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • Cultured cells expressing the target protein

  • Substituted indazole compound

  • Lysis buffer

  • Equipment for heating and cooling samples (e.g., PCR thermocycler)

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the target protein

Procedure:

  • Treat cultured cells with the indazole compound or vehicle control for a defined period.

  • Harvest the cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures using a thermocycler.

  • Cool the samples and lyse the cells to release the proteins.

  • Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Analyze the amount of soluble target protein remaining at each temperature by SDS-PAGE and Western blotting using a target-specific antibody.

  • Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Conclusion and Future Perspectives

The indazole scaffold continues to be a highly productive starting point for the discovery of novel therapeutics. Its proven success in targeting protein kinases and PARP has cemented its importance in oncology. The expanding scope of therapeutic targets to include immunomodulatory proteins, metabolic enzymes, and G-protein coupled receptors highlights the ongoing potential of this versatile chemical framework. Future research will likely focus on the development of next-generation indazole derivatives with improved selectivity, novel mechanisms of action, and the ability to overcome drug resistance. The integration of advanced computational methods with innovative synthetic chemistry will undoubtedly accelerate the discovery of new indazole-based medicines to address unmet medical needs.

References

The Enigmatic Core of (1-methyl-1H-indazol-3-yl)methanamine: A Predictive Mechanistic Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Indazole Derivative

The indazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities.[1][2] Compounds incorporating this privileged structure have demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, and neuroprotective properties.[2][3] (1-methyl-1H-indazol-3-yl)methanamine, a distinct-yet-representative member of this family, presents a compelling case for in-depth mechanistic exploration. While direct studies on this specific molecule are not extensively documented in publicly available literature, its structural features, when analyzed in the context of established indazole pharmacology, allow for the formulation of robust, testable hypotheses regarding its mechanism of action.

This technical guide offers a predictive framework for elucidating the biological activity of this compound. As a Senior Application Scientist, the subsequent sections are designed to not only propose potential mechanisms but also to provide a logical, field-tested roadmap for their experimental validation. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed step is part of a self-validating system.

Core Predicted Mechanisms of Action

Based on a comprehensive analysis of structurally related indazole-containing compounds, we predict two primary, high-probability mechanisms of action for this compound: Monoamine Oxidase B (MAO-B) inhibition and modulation of serotonergic pathways . The following sections will delve into the rationale behind these predictions and outline detailed experimental workflows for their investigation.

Predicted Mechanism 1: Selective Monoamine Oxidase B (MAO-B) Inhibition

The indazole moiety is a well-established pharmacophore for potent and selective inhibition of Monoamine Oxidase B (MAO-B).[4][5][6][7] MAO-B is a mitochondrial flavoenzyme primarily responsible for the degradation of key monoamine neurotransmitters, such as dopamine. Its inhibition can lead to increased synaptic levels of these neurotransmitters, a therapeutic strategy employed in the management of neurodegenerative conditions like Parkinson's disease.[4] The structural resemblance of this compound to known indazole-based MAO-B inhibitors strongly suggests a similar mode of action.

Experimental Validation Workflow

A tiered approach is recommended to systematically evaluate the MAO-B inhibitory potential of this compound.

Tier 1: In Vitro Enzyme Inhibition Assays

  • Objective: To determine the direct inhibitory activity and selectivity of the compound on MAO-A and MAO-B enzymes.

  • Protocol:

    • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

    • Substrate: A suitable fluorogenic or chromogenic substrate for each enzyme (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

    • Assay Principle: The rate of substrate conversion is measured in the presence and absence of varying concentrations of this compound.

    • Data Analysis: IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated for both MAO-A and MAO-B. The selectivity index (SI) is then determined (SI = IC50 MAO-A / IC50 MAO-B).

ParameterPredicted Outcome for this compound
MAO-B IC50 Low nanomolar to micromolar range
MAO-A IC50 Significantly higher than MAO-B IC50
Selectivity Index (SI) >100-fold in favor of MAO-B

Tier 2: Cellular Assays

  • Objective: To assess the compound's ability to inhibit MAO-B activity in a cellular context and its impact on neurotransmitter levels.

  • Protocol:

    • Cell Line: A neuronal cell line endogenously expressing MAO-B (e.g., SH-SY5Y neuroblastoma cells).

    • Treatment: Cells are incubated with varying concentrations of this compound.

    • MAO-B Activity Measurement: Cellular MAO-B activity is measured using a cell-based assay kit.

    • Neurotransmitter Analysis: Levels of dopamine and its metabolites (e.g., DOPAC) in cell lysates or culture media are quantified using HPLC-ECD or LC-MS/MS.

Tier 3: In Vivo Microdialysis

  • Objective: To confirm the in vivo target engagement and its effect on extracellular neurotransmitter levels in the brain of a living organism.

  • Protocol:

    • Animal Model: Rodent models (e.g., rats or mice).

    • Procedure: A microdialysis probe is implanted into a brain region rich in dopaminergic neurons (e.g., the striatum).

    • Drug Administration: this compound is administered systemically.

    • Sample Collection & Analysis: Dialysate samples are collected at regular intervals and analyzed for dopamine and its metabolites.

Logical Relationship Diagram: MAO-B Inhibition Pathway

MAO_B_Inhibition Compound This compound MAO_B Monoamine Oxidase B (MAO-B) Compound->MAO_B Inhibits Dopamine_Degradation Dopamine Degradation MAO_B->Dopamine_Degradation Catalyzes Dopamine_Levels Increased Synaptic Dopamine Therapeutic_Effect Potential Neuroprotective/Antidepressant Effect Dopamine_Levels->Therapeutic_Effect Results in

Caption: Predicted MAO-B inhibition pathway.

Predicted Mechanism 2: Modulation of Serotonergic Pathways

The indazole scaffold is also a recurring motif in compounds targeting serotonin (5-HT) receptors.[8][9][10][11] These receptors are a large family of G-protein coupled receptors that mediate the diverse physiological effects of serotonin, a neurotransmitter implicated in mood, cognition, and various psychiatric disorders. The structural characteristics of this compound suggest potential interactions with several 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT3.

Experimental Validation Workflow

A systematic screening and functional characterization approach is essential to delineate the serotonergic activity of the compound.

Tier 1: Receptor Binding Assays

  • Objective: To determine the binding affinity of this compound to a panel of serotonin receptor subtypes.

  • Protocol:

    • Receptor Source: Membranes from cells recombinantly expressing individual human 5-HT receptor subtypes.

    • Radioligand: A specific radiolabeled ligand for each receptor subtype.

    • Assay Principle: Competitive binding assay where the test compound displaces the radioligand from the receptor.

    • Data Analysis: Ki (inhibitory constant) values are calculated to quantify the binding affinity for each receptor.

Receptor SubtypePredicted Outcome for this compound
5-HT1A Potential for moderate to high affinity
5-HT2A Potential for moderate to high affinity
5-HT3 Potential for moderate to high affinity
Other 5-HT Subtypes To be determined

Tier 2: Functional Assays

  • Objective: To characterize the functional activity of the compound at the identified high-affinity receptors (i.e., agonist, antagonist, or partial agonist).

  • Protocol:

    • Cell Lines: Cell lines stably expressing the 5-HT receptor subtype of interest and a suitable reporter system (e.g., cAMP for Gs/Gi-coupled receptors, calcium flux for Gq-coupled receptors).

    • Assay Principle: The cellular response (e.g., changes in second messenger levels) is measured upon stimulation with a known agonist in the presence and absence of this compound.

    • Data Analysis: Dose-response curves are generated to determine EC50 (agonist activity) or pA2 (antagonist activity).

Tier 3: In Vivo Behavioral Models

  • Objective: To evaluate the in vivo behavioral effects consistent with the in vitro serotonergic profile.

  • Protocol:

    • Animal Models: Rodent models relevant to the predicted serotonergic mechanism (e.g., forced swim test for antidepressant-like effects, head-twitch response for 5-HT2A agonism).

    • Procedure: Animals are administered this compound and their behavior is assessed in the selected paradigm.

Logical Relationship Diagram: Serotonergic Modulation Workflow

Serotonin_Modulation cluster_0 In Vitro Characterization cluster_1 In Vivo Validation Binding_Assay Receptor Binding Assay (Ki determination) Functional_Assay Functional Assay (Agonist/Antagonist Profile) Binding_Assay->Functional_Assay Identifies high-affinity targets for Behavioral_Model Behavioral Models (e.g., Forced Swim Test) Functional_Assay->Behavioral_Model Informs selection of Compound This compound Compound->Binding_Assay

Caption: Experimental workflow for serotonergic modulation.

Conclusion: A Roadmap for Discovery

The predictive mechanistic guide presented herein provides a robust and scientifically rigorous framework for elucidating the biological activity of this compound. By focusing on the high-probability targets of MAO-B and serotonin receptors, researchers can efficiently direct their efforts and resources. The proposed experimental workflows, from in vitro enzyme and receptor assays to in vivo behavioral models, offer a clear path to not only validate these predictions but also to uncover the full therapeutic potential of this promising indazole derivative. The insights gained from these studies will be invaluable for guiding future drug development endeavors.

References

(1-methyl-1H-indazol-3-yl)methanamine safety, toxicity, and MSDS information

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safety, Toxicity, and Handling of (1-methyl-1H-indazol-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known safety and toxicity information for this compound. As a Senior Application Scientist, the aim is not merely to list hazards but to provide a framework for a robust risk assessment, enabling researchers to make informed decisions about safe handling protocols. This document is structured to build from fundamental chemical identity to practical, field-tested procedures, ensuring scientific integrity and a proactive safety culture.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a substituted indazole derivative. Understanding its basic properties is the first step in a thorough safety assessment. While extensive experimental data is not publicly available, which is common for specialized research chemicals, key identifiers and properties have been compiled from supplier safety data sheets.

IdentifierValue
Chemical Name This compound
Synonyms (1-Methyl-1H-indazol-3-yl)methylamine
CAS Number 739359-10-5[1][2]
Molecular Formula C₉H₁₁N₃[2]
Molecular Weight 161.2 g/mol [2]
Form Solid (for dihydrochloride salt)

Note: Data for the free base form is limited; some properties are inferred from its dihydrochloride salt.

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical substances. This compound and its dihydrochloride salt have been classified based on available data.

GHS Classification Summary
Substance FormGHS Pictogram(s)Signal WordHazard ClassificationsHazard Statements
Free Base pictogramWarning Acute Toxicity, Oral (Category 4)Skin Irritation (Category 2)Serious Eye Irritation (Category 2)Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory SystemH302: Harmful if swallowed[1]H315: Causes skin irritation[1]H319: Causes serious eye irritation[1]H335: May cause respiratory irritation[1]
Dihydrochloride Salt GHS06 pictogramDanger Acute Toxicity, Oral (Category 3)H301: Toxic if swallowed[3][4]
Interpretation for the Laboratory Professional:

The GHS classifications dictate the minimum required safety precautions. The "Harmful if swallowed" (H302) classification for the free base, and the more severe "Toxic if swallowed" (H301) for the dihydrochloride salt, underscore the importance of preventing ingestion.[1][3][4] This necessitates strict prohibitions on eating, drinking, or smoking in the laboratory and careful handling to avoid cross-contamination of personal items.

The skin and eye irritation classifications (H315, H319) are critical.[1] These are not minor effects; they imply that contact can cause significant inflammation and discomfort. For the eyes, this could mean serious, though not necessarily irreversible, damage. The potential for respiratory irritation (H335) indicates that the compound is likely a dust or powder that can become airborne and irritate the respiratory tract if inhaled.[1]

Section 3: Toxicological Profile

A complete toxicological profile for this compound is not publicly available. No peer-reviewed chronic toxicity, carcinogenicity, mutagenicity, or reproductive toxicity studies were identified. Similarly, no official Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have been established.[5]

Causality Behind a Prudent Approach: In the absence of comprehensive data, a conservative approach is mandated. The principle of "as low as reasonably achievable" (ALARA) for exposure should be adopted. The known acute hazards—oral toxicity and irritation—are sufficient to warrant stringent controls. The unknown long-term effects mean that all measures must be taken to prevent systemic exposure. The structure, containing an indazole ring and a primary amine, is a common motif in biologically active molecules, which reinforces the need for caution.

Section 4: Risk Assessment and Exposure Control

A dynamic risk assessment is essential before any new procedure involving this compound is undertaken. The following workflow provides a self-validating system for ensuring safety.

Risk Assessment Workflow

RiskAssessment cluster_0 Hazard Identification cluster_1 Exposure Assessment cluster_2 Control Strategy cluster_3 Review and Refine HazId Identify Hazards: - Acute Oral Toxicity (H301/H302) - Skin/Eye Irritation (H315/H319) - Respiratory Irritation (H335) - Unknown Chronic Effects ExpAssess Evaluate Procedure: - Quantity used - Dust generation potential - Duration of task - Frequency of task HazId->ExpAssess informs EngCtrl Engineering Controls: - Chemical Fume Hood - Ventilated Balance Enclosure ExpAssess->EngCtrl dictates need for AdminCtrl Administrative Controls: - Standard Operating Procedure (SOP) - Designated Work Area - Safety Training EngCtrl->AdminCtrl is supplemented by PPE Personal Protective Equipment (PPE): - Lab Coat - Nitrile Gloves - Safety Goggles/Face Shield AdminCtrl->PPE is the last line of defense Review Monitor Effectiveness Review Annually or with Procedural Changes PPE->Review process is subject to

Caption: Risk Assessment Workflow for this compound.

Hierarchy of Controls:
  • Engineering Controls (Primary Defense): The most effective way to control hazards is to contain them at the source.

    • Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood. This is non-negotiable and serves to control respiratory exposure.

    • Ventilated Balance Enclosure: When weighing the solid, a ventilated balance enclosure or a powder containment hood should be used to prevent the release of fine particulates into the laboratory atmosphere.

  • Administrative Controls (Procedural Safeguards):

    • Designated Area: Clearly mark an area within the fume hood for handling this compound to prevent cross-contamination.

    • Standard Operating Procedure (SOP): A detailed, written SOP for handling this chemical must be available to all users.

    • Training: All personnel must be trained on the specific hazards and handling procedures for this compound before beginning work.

  • Personal Protective Equipment (PPE) (Final Barrier): PPE does not eliminate the hazard, but it protects the user from exposure when engineering and administrative controls are properly implemented.

    • Eye/Face Protection: Chemical safety goggles are mandatory.[5] A face shield should be worn over goggles when there is a risk of splashing.

    • Skin Protection: A standard laboratory coat is required. Wear nitrile gloves at all times.[5] Given the skin irritation potential, consider double-gloving. Contaminated gloves must be removed and disposed of properly.

    • Respiratory Protection: If engineering controls fail or during a large spill clean-up, a respirator may be necessary. However, for routine laboratory operations, a fume hood should make this unnecessary.

Section 5: Standard Operating Procedure for Safe Handling

This protocol is a template and must be adapted to specific experimental needs.

Objective: To safely weigh and prepare a solution of this compound.

Materials:

  • This compound

  • Analytical balance inside a ventilated enclosure

  • Spatula, weigh paper/boat

  • Appropriate glassware

  • Solvent

  • PPE (Lab coat, nitrile gloves, safety goggles)

Methodology:

  • Preparation:

    • Don all required PPE.

    • Verify that the chemical fume hood and ventilated balance enclosure have current certification.

    • Designate a work area within the fume hood and cover the surface with absorbent, plastic-backed paper.

  • Weighing the Compound:

    • Perform all weighing operations within the ventilated balance enclosure.

    • Carefully transfer the desired amount of the solid from the stock bottle to a tared weigh boat using a clean spatula.

    • Avoid any actions that could generate dust (e.g., scraping, rapid movements).

    • Securely close the primary container immediately after dispensing.

  • Preparing the Solution:

    • Transfer the weigh boat containing the compound into the designated area within the fume hood.

    • Carefully add the solid to the vessel intended for dissolution.

    • Slowly add the desired solvent, pointing the opening of the vessel away from your face.

    • If necessary, cap and mix the solution.

  • Cleanup:

    • Wipe down the spatula and the work surfaces within the fume hood and balance enclosure with a damp paper towel.

    • Dispose of all contaminated disposable materials (weigh boat, paper towels, gloves) in a designated hazardous waste container.

    • Wash hands thoroughly after the procedure is complete, even after removing gloves.

Section 6: Emergency Procedures

Immediate and correct response is crucial in an emergency.

Emergency SituationResponse Protocol
Skin Contact 1. Immediately remove contaminated clothing.[1]2. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1]3. Seek medical attention if irritation develops or persists.[1]
Eye Contact 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5]2. Remove contact lenses if present and easy to do.[5]3. Seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air immediately.[1]2. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth).[1]3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting.2. Rinse mouth with water.[1]3. Seek immediate medical attention.[1]
Small Spill 1. Restrict access to the area.2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).3. Carefully sweep or scoop the material into a designated hazardous waste container.4. Clean the spill area with a suitable decontaminating solution.

Section 7: Storage and Disposal

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[5] Keep it locked up and away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste contents and containers in accordance with local, regional, and national regulations.[1] This material should be treated as hazardous waste.

Section 8: References

  • (1-METHYL-1H-INDAZOL-3-YL)METHYLAMINE - Safety Data Sheet. ChemicalBook. --INVALID-LINK--

  • (1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride. Sigma-Aldrich. --INVALID-LINK--

  • (1-METHYL-1H-INDAZOL-3-YL)METHYLAMINE - Safety Data Sheet. ChemicalBook. --INVALID-LINK--

  • (1-Methyl-1H-indazol-3-yl)methylamine dihydrochloride Safety Information. Sigma-Aldrich. --INVALID-LINK--

  • This compound. Biosynth. --INVALID-LINK--

References

A Technical Guide to (1-methyl-1H-indazol-3-yl)methanamine: Nomenclature, Synthesis, and Therapeutic Context

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(1-methyl-1H-indazol-3-yl)methanamine is a heterocyclic amine built upon the indazole scaffold. While direct therapeutic applications for this specific molecule are not widely documented, its true value lies in its role as a chemical building block and its structural relationship to a class of highly significant pharmaceutical compounds. The indazole core is a privileged structure in medicinal chemistry, most notably forming the backbone of the potent antiemetic drug Granisetron. This guide provides a comprehensive overview of the compound's nomenclature, physicochemical properties, and detailed synthetic pathways. Furthermore, it contextualizes its importance by examining the synthetic route to Granisetron, offering field-proven insights for professionals in drug discovery and development.

Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is the foundation of all subsequent research and development.

Nomenclature and Identifiers

The systematic naming and unique identifiers for this compound are crucial for accurate documentation and database retrieval.

  • IUPAC Name: this compound

  • CAS Number: 739359-10-5[1][2]

  • PubChem Compound ID: 7537468[3]

  • Synonyms: 1-(1-methylindazol-3-yl)methanamine[3]

Chemical Structure

The structure features a bicyclic indazole ring system, methylated at the N1 position, with a methanamine group at the C3 position.

Synthesis_Workflow_1 start Indazole-3-carboxylic acid methyl ester reagent1 1. NaH in DMF 2. Methyl Iodide (CH₃I) start->reagent1 Methylation product1 1-Methyl-1H-indazole-3-carboxylic acid methyl ester reagent1->product1 reagent2 Hydrolysis (e.g., NaOH, H₂O) product1->reagent2 Saponification product2 1-Methyl-1H-indazole-3-carboxylic acid (1-MICA) reagent2->product2 Synthesis_Workflow_2 start 1-Methyl-1H-indazole-3-carboxylic acid (1-MICA) reagent1 1. SOCl₂ or (COCl)₂ 2. NH₄OH start->reagent1 Amide Formation product1 1-Methyl-1H-indazole-3-carboxamide reagent1->product1 reagent2 Reduction (e.g., LiAlH₄ in THF) product1->reagent2 Amide Reduction product2 This compound reagent2->product2 Granisetron_Synthesis cluster_reactants Reactants mica 1-Methyl-1H-indazole-3-carboxylic acid (activated, e.g., acid chloride) plus + amine endo-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine granisetron Granisetron plus->granisetron Amide Coupling (e.g., with Triethylamine base)

References

An In-Depth Technical Guide to (1-methyl-1H-indazol-3-yl)methanamine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-methyl-1H-indazol-3-yl)methanamine is a heterocyclic amine containing a bicyclic indazole core. The indazole scaffold is a prominent privileged structure in medicinal chemistry, recognized for its presence in a variety of biologically active compounds and approved pharmaceuticals.[1][2] This guide provides a comprehensive overview of the fundamental chemical properties, a detailed synthetic protocol, and an exploration of the potential therapeutic applications of this specific methanamine derivative, offering valuable insights for researchers engaged in drug discovery and development.

Molecular Profile and Physicochemical Properties

A thorough understanding of the molecular formula and weight is foundational for any chemical research. These parameters are critical for reaction stoichiometry, analytical characterization, and interpretation of experimental data.

Table 1: Core Molecular and Physicochemical Data

ParameterValueSource/Method
Chemical Formula C₉H₁₁N₃PubChem
Molecular Weight 161.21 g/mol Calculated
Monoisotopic Mass 161.0953 g/mol PubChem
Appearance Not explicitly stated, likely a solid or oilGeneral knowledge
XlogP 0.5PubChem

The molecular weight is calculated based on the atomic weights of its constituent elements: Carbon (12.011 u), Hydrogen (1.008 u), and Nitrogen (14.007 u). The XlogP value suggests that this compound has a relatively low lipophilicity, which can have implications for its pharmacokinetic properties, such as solubility and membrane permeability.

Synthesis of this compound

Proposed Synthetic Pathway

The following diagram illustrates a plausible and efficient synthetic route:

Synthesis_Pathway cluster_0 Step 1: Indazole Ring Formation cluster_1 Step 2: Functionalization at C3 cluster_2 Step 3: Reductive Amination 2-Nitrotoluene 2-Nitrotoluene N-methyl-2-nitrobenzylamine N-methyl-2-nitrobenzylamine 2-Nitrotoluene->N-methyl-2-nitrobenzylamine Methylamine 1-Methyl-1H-indazole 1-Methyl-1H-indazole N-methyl-2-nitrobenzylamine->1-Methyl-1H-indazole Reductive Cyclization (e.g., SnCl2, HCl) 1-Methyl-1H-indazole-3-carbaldehyde 1-Methyl-1H-indazole-3-carbaldehyde 1-Methyl-1H-indazole->1-Methyl-1H-indazole-3-carbaldehyde Vilsmeier-Haack Reaction (DMF, POCl3) This compound This compound 1-Methyl-1H-indazole-3-carbaldehyde->this compound Reductive Amination (NH3, NaBH4 or H2/Pd-C)

Figure 1: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Methyl-1H-indazole

The initial step involves the synthesis of the N-methylated indazole core. This can be achieved through various methods, with a common approach being the reductive cyclization of a suitably substituted nitroarene.

  • N-methylation of 2-Nitrotoluene: To a solution of 2-nitrotoluene in a suitable solvent such as methanol, add an excess of methylamine (as a solution in a compatible solvent or as a gas). The reaction is typically carried out under pressure in a sealed vessel and may require heating to proceed at a reasonable rate. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the solvent is removed under reduced pressure, and the resulting N-methyl-2-nitrobenzylamine is purified, typically by column chromatography.

  • Reductive Cyclization: The purified N-methyl-2-nitrobenzylamine is dissolved in a protic solvent like ethanol or acetic acid. A reducing agent, such as tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, is added portion-wise at a controlled temperature (often cooled in an ice bath to manage the exotherm). The reaction mixture is then typically heated to reflux to drive the cyclization to completion. After cooling, the mixture is basified to precipitate the tin salts, which are then removed by filtration. The filtrate is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated to yield 1-methyl-1H-indazole.

Step 2: Synthesis of 1-Methyl-1H-indazole-3-carbaldehyde

The introduction of a formyl group at the C3 position is a key functionalization step. The Vilsmeier-Haack reaction is a classic and effective method for this transformation.

  • To a cooled solution of N,N-dimethylformamide (DMF), slowly add phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent.

  • To this pre-formed reagent, add a solution of 1-methyl-1H-indazole in a suitable solvent.

  • The reaction mixture is then heated, and the progress is monitored by TLC.

  • Upon completion, the reaction is quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium hydroxide or sodium bicarbonate).

  • The resulting precipitate, 1-methyl-1H-indazole-3-carbaldehyde, is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Step 3: Synthesis of this compound

The final step involves the conversion of the aldehyde to the primary amine via reductive amination.

  • Dissolve 1-methyl-1H-indazole-3-carbaldehyde in a suitable solvent, such as methanol or ethanol, saturated with ammonia.

  • A reducing agent, for instance, sodium borohydride (NaBH₄), is added portion-wise to the solution at a controlled temperature. Alternatively, catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) can be employed.

  • The reaction is stirred until the starting material is consumed, as indicated by TLC or LC-MS.

  • The reaction is then quenched, and the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with water. The organic layer is dried and concentrated to afford the crude product.

  • Purification by column chromatography on silica gel will yield the final compound, this compound.

Spectroscopic Characterization

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR (Predicted) ¹³C NMR (Predicted)
Proton δ (ppm)
Aromatic-H7.2 - 7.8
-CH₂-~3.9
-NH₂Broad singlet, variable
-N-CH₃~4.0

Note: Predicted chemical shifts are estimates and may vary from experimental values. The solvent used for NMR analysis will also influence the chemical shifts.

Biological Significance and Therapeutic Potential

The indazole nucleus is a key pharmacophore in a multitude of compounds with diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[5][6][7] Several FDA-approved drugs, such as the anti-cancer agent Pazopanib and the antiemetic Granisetron, feature an indazole core, highlighting its therapeutic relevance.[1]

Potential as a Kinase Inhibitor

Many indazole-containing compounds have been developed as kinase inhibitors.[8] The nitrogen atoms of the indazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with the hinge region of the ATP-binding site of various kinases. The aminomethyl substituent at the C3 position of this compound can be further functionalized to introduce additional binding interactions, potentially leading to potent and selective kinase inhibitors.

Structure-Activity Relationship (SAR) Studies

The this compound scaffold serves as an excellent starting point for structure-activity relationship (SAR) studies.[9] Systematic modifications of the aromatic ring, the N-methyl group, and the primary amine can be undertaken to explore the chemical space and optimize for desired biological activity. For instance, derivatization of the amine with various functional groups can modulate potency, selectivity, and pharmacokinetic properties.

Experimental Evaluation of Biological Activity

To assess the therapeutic potential of this compound and its derivatives, a series of in vitro and in vivo assays are necessary.

Workflow for Biological Evaluation

Biological_Evaluation cluster_0 Initial Screening cluster_1 Cellular Activity cluster_2 In Vivo Studies Target_Selection Target Selection (e.g., Kinase Panel) Primary_Assay Primary Biochemical Assay (e.g., Kinase Inhibition Assay) Target_Selection->Primary_Assay Cell_Proliferation Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Primary_Assay->Cell_Proliferation Target_Engagement Target Engagement Assay (e.g., Western Blot, CETSA) Cell_Proliferation->Target_Engagement Pharmacokinetics Pharmacokinetic Studies (ADME) Target_Engagement->Pharmacokinetics Efficacy_Models In Vivo Efficacy Models (e.g., Xenograft models) Pharmacokinetics->Efficacy_Models

Figure 2: A generalized workflow for the biological evaluation of this compound derivatives.

Conclusion

This compound is a valuable chemical entity with a foundation built upon the privileged indazole scaffold. This guide has provided a detailed overview of its chemical properties, a plausible and detailed synthetic route, and an exploration of its potential in drug discovery, particularly in the realm of kinase inhibition. The information presented herein is intended to serve as a robust resource for researchers, enabling further investigation and unlocking the full therapeutic potential of this and related indazole derivatives. The provided synthetic and biological evaluation workflows offer a clear roadmap for advancing such compounds from the laboratory to potential clinical applications.

References

A Technical Guide to the X-ray Crystallography of N-methylated Indazole Structures: From Crystal Growth to Structural Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive overview of the principles and practices involved in the X-ray crystallographic analysis of N-methylated indazole derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. This document navigates the entire crystallographic workflow, from the critical initial step of single-crystal growth to the final stages of structure solution, refinement, and in-depth analysis. By integrating field-proven insights with established protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to obtain and interpret high-quality crystallographic data for these important heterocyclic scaffolds. Particular emphasis is placed on understanding the structural nuances arising from N1 versus N2 methylation and the common crystallographic challenges encountered with these systems.

Introduction: The Structural Significance of N-methylated Indazoles

Indazole and its derivatives are privileged heterocyclic motifs in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] The regioselective N-methylation of the indazole core at either the N1 or N2 position is a common strategy in drug design to modulate the compound's physicochemical properties, metabolic stability, and target-binding affinity.[2]

The precise three-dimensional arrangement of atoms within these molecules, which can only be unambiguously determined by single-crystal X-ray diffraction, is paramount for understanding their structure-activity relationships (SAR).[3] Crystallographic data provides invaluable insights into:

  • Molecular Conformation: The planarity of the indazole ring system and the torsion angles of its substituents.

  • Isomer Identification: Unambiguous confirmation of N1 versus N2 methylation.

  • Intermolecular Interactions: The nature of hydrogen bonds, π-π stacking, and other non-covalent interactions that dictate the crystal packing.[4]

  • Polymorphism: The existence of different crystalline forms of the same compound, which can have profound implications for its solubility, stability, and bioavailability.[5][6]

This guide will provide the necessary technical knowledge and practical protocols to successfully navigate the crystallographic analysis of N-methylated indazoles, enabling researchers to unlock the full potential of their structural data.

The Crystallographic Workflow: A Logical Framework

The journey from a synthesized N-methylated indazole powder to a refined crystal structure is a multi-step process that demands careful planning and execution. The following diagram illustrates the logical flow of this workflow.

Crystallographic Workflow cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Collection & Processing cluster_2 Phase 3: Structure Determination & Analysis Compound Synthesized N-methylated Indazole (Powder) Purification Purification (>95% Purity) Compound->Purification Crystallization Single Crystal Growth Purification->Crystallization Crystal_Selection Crystal Selection & Mounting Crystallization->Crystal_Selection High-Quality Crystal Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Data_Processing Data Reduction & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Processed Data (hkl file) Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation (checkCIF) Refinement->Validation Analysis Structural Analysis (Geometry, Packing) Validation->Analysis

Figure 1: The logical workflow for the X-ray crystallographic analysis of N-methylated indazoles.

Experimental Protocols: A Step-by-Step Guide

Achieving High-Quality Crystals: The Foundational Step

The success of any crystallographic endeavor hinges on the quality of the single crystals. For N-methylated indazoles, which are often planar aromatic molecules, obtaining crystals suitable for diffraction can be challenging due to their tendency to form thin plates or needles.

Protocol 1: Slow Evaporation

This is often the simplest and most effective method for small organic molecules.

  • Solvent Selection: Choose a solvent in which the compound has moderate solubility. A solubility screening with a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) is highly recommended.

  • Solution Preparation: Prepare a nearly saturated solution of the purified N-methylated indazole in the chosen solvent at room temperature or slightly elevated temperature.

  • Crystallization Setup: Filter the solution into a clean vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a few pinholes to allow for slow evaporation.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

Protocol 2: Vapor Diffusion

This technique is particularly useful when only small amounts of the compound are available.

  • Solvent System: Select a solvent in which the compound is soluble and a less volatile anti-solvent in which it is insoluble but miscible with the primary solvent.

  • Setup:

    • Hanging Drop: Dissolve the compound in a small drop of the primary solvent on a siliconized glass coverslip. Invert the coverslip over a well in a crystallization plate containing the anti-solvent.

    • Sitting Drop: Place a small drop of the compound solution in a microbridge within a well containing the anti-solvent.

  • Diffusion: Seal the well. The vapor of the more volatile solvent will slowly diffuse into the drop, while the anti-solvent vapor diffuses out, gradually increasing the concentration of the compound and inducing crystallization.

X-ray Data Collection

Once suitable crystals are obtained, the next step is to collect the diffraction data.

Protocol 3: Data Collection on a Modern Diffractometer

  • Crystal Mounting: Carefully select a single crystal with well-defined faces and no visible defects. Mount the crystal on a cryoloop using a cryoprotectant (if collecting data at low temperatures) or on a glass fiber with a suitable adhesive.

  • Diffractometer Setup: Mount the crystal on the goniometer head of a single-crystal X-ray diffractometer equipped with a modern detector (e.g., CCD or CMOS).

  • Data Collection Strategy:

    • Radiation Source: Monochromatic radiation, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å), is used.[7]

    • Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal motion and radiation damage.

    • Exposure Time and Frames: The data collection strategy (e.g., number of frames, exposure time per frame, and rotation angle) is determined by the diffractometer software to ensure a complete and redundant dataset.

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

Protocol 4: Structure Solution and Refinement using SHELX

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities and generate a file containing the Miller indices (h, k, l) and their corresponding intensities and standard uncertainties.

  • Structure Solution: The phase problem is typically solved using direct methods, as implemented in programs like SHELXS or SHELXT.[8] This provides an initial model of the electron density and atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure in a program like SHELXL.[2] This iterative process involves adjusting atomic coordinates, displacement parameters, and occupancies to improve the agreement between the calculated and observed structure factors. The quality of the refinement is monitored by the R-factors (R1 and wR2).

Structural Analysis of N-methylated Indazoles: Key Observations and Comparisons

The position of the methyl group on the indazole ring has a significant impact on the molecular geometry and crystal packing.

Molecular Geometry: A Tale of Two Isomers

The indazole ring system in both N1- and N2-methylated derivatives is generally planar.[1][9] However, the exocyclic N-C bond lengths and the internal bond angles of the pyrazole ring can differ slightly between the two isomers.

The following diagram illustrates the key structural differences between N1- and N2-methylindazole.

Figure 2: A comparative representation of N1- and N2-methylindazole isomers.
Crystal Packing and Intermolecular Interactions

The crystal packing of N-methylated indazoles is primarily governed by a combination of hydrogen bonding and π-π stacking interactions.

  • N1-methylated Indazoles: In many structures, N–H···N hydrogen bonds link molecules into chains or dimers.[1] For example, in 4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamide, molecules are linked into chains propagating along the b-axis direction by C—H⋯O and N—H⋯N hydrogen bonds.[10]

  • N2-methylated Indazoles: The absence of an N-H donor on the indazole ring in N2-methylated derivatives often leads to different packing motifs, where C-H···N or C-H···O interactions become more prominent.

The following table summarizes representative crystallographic data for N1- and N2-methylated indazole derivatives.

CompoundIsomerSpace Groupa (Å)b (Å)c (Å)β (°)Key InteractionsReference
1-Methyl-1H-indazole-3-carboxylic acidN1P2₁/c7.547014.87314.92493.10O–H···O hydrogen bonds forming inversion dimers[11]
2-(4-Methylphenyl)-2H-indazoleN2P2₁/c10.3345.99818.31299.48C-H···π interactions[9]
4-Methoxy-N-(1-methyl-1H-indazol-5-yl)benzenesulfonamideN1P2₁/c11.23110.98713.543108.45N-H···N and C-H···O hydrogen bonds[1]

Common Crystallographic Challenges and Solutions

Researchers working with N-methylated indazoles may encounter several common crystallographic issues.

  • Twinning: This occurs when two or more crystal lattices are intergrown. It can often be identified by an unusually high Rint value after data processing and can sometimes be handled during refinement using specialized software.

  • Disorder: The methyl group or flexible side chains can sometimes adopt multiple conformations in the crystal lattice, leading to crystallographic disorder. This can be modeled during refinement by splitting the disordered atoms over multiple positions with fractional occupancies.[12]

  • Poor Crystal Quality: As mentioned earlier, obtaining well-diffracting crystals can be a major bottleneck. Trying a wide range of crystallization conditions and techniques is crucial.

Structure Validation: Ensuring Data Integrity

Before publication or use in further studies, it is essential to validate the refined crystal structure. The checkCIF utility, often integrated into software like PLATON, provides a comprehensive validation report that flags potential issues with the crystallographic data and the refined model.[4] This automated validation process is a critical step in ensuring the scientific integrity of the reported structure.

Conclusion

X-ray crystallography is an indispensable tool for the structural characterization of N-methylated indazoles. A thorough understanding of the entire crystallographic workflow, from meticulous crystal growth to rigorous data analysis and validation, is essential for obtaining high-quality, reliable structural information. This guide has provided a detailed roadmap for researchers in this field, highlighting key protocols, common challenges, and the critical insights that can be gleaned from the resulting crystal structures. By applying these principles, scientists can confidently elucidate the three-dimensional structures of their N-methylated indazole derivatives, paving the way for more informed drug design and a deeper understanding of their biological function.

References

Methodological & Application

Application Notes and Protocols for (1-methyl-1H-indazol-3-yl)methanamine in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Indazole Scaffold as a Privileged Structure in Oncology

The indazole core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities, particularly in oncology.[1] Numerous indazole-containing compounds have been investigated and developed as potent inhibitors of various protein kinases and other signaling pathways that are frequently dysregulated in cancer.[2][3] While specific published research on (1-methyl-1H-indazol-3-yl)methanamine is emerging, its structural motif suggests its potential as a valuable tool compound and a building block for novel anti-cancer agents.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for investigating the oncological relevance of this compound and its derivatives. The methodologies described herein are based on established protocols for other well-characterized indazole derivatives that have demonstrated significant anti-cancer properties.[2][5]

II. Potential Mechanisms of Action and Key Signaling Pathways

Indazole derivatives exert their anti-cancer effects through various mechanisms, often by targeting key nodes in cellular signaling pathways that control cell proliferation, survival, and metastasis.[1] Based on the activities of structurally related compounds, this compound could potentially modulate one or more of the following pathways.

A. Kinase Inhibition

The indazole scaffold is a common feature in many kinase inhibitors.[2] Key kinase families that are often targeted by indazole derivatives in cancer include:

  • Phosphoinositide 3-kinase (PI3K): The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a hallmark of many cancers.[6]

  • Mitogen-activated protein kinase 1 (MAPK1): The MAPK pathway is involved in transmitting signals from the cell surface to the nucleus to control gene expression and cell division.[3]

  • Polo-like kinase 4 (PLK4): PLK4 is a key regulator of centriole duplication, and its overexpression can lead to chromosomal instability in cancer cells.[2]

  • p21-activated kinase 1 (PAK1): Aberrant PAK1 activity is associated with tumor progression and metastasis.[5]

B. Induction of Apoptosis and Cell Cycle Arrest

Several indazole derivatives have been shown to induce programmed cell death (apoptosis) and halt the cell cycle in cancer cells.[7][8] This can be achieved by modulating the expression of key regulatory proteins such as:

  • Bcl-2 family proteins: These proteins are central regulators of the intrinsic apoptotic pathway.[8][9]

  • p53/MDM2 pathway: The p53 tumor suppressor protein plays a crucial role in preventing cancer formation, and its activity is tightly regulated by MDM2.[10][11]

The potential interplay of these pathways is illustrated in the following diagram:

G cluster_0 Potential Signaling Pathways for Indazole Derivatives cluster_1 Kinase Inhibition cluster_2 Apoptosis & Cell Cycle Control cluster_3 Cellular Outcomes Indazole This compound PI3K PI3K Indazole->PI3K MAPK1 MAPK1 Indazole->MAPK1 PAK1 PAK1 Indazole->PAK1 p53_MDM2 p53/MDM2 Pathway Indazole->p53_MDM2 Bcl2 Bcl-2 Family Indazole->Bcl2 Proliferation Decreased Proliferation PI3K->Proliferation MAPK1->Proliferation Metastasis Decreased Metastasis PAK1->Metastasis Apoptosis Increased Apoptosis p53_MDM2->Apoptosis Bcl2->Apoptosis

Caption: Potential signaling pathways modulated by indazole derivatives in cancer.

III. Experimental Protocols for In Vitro Evaluation

The following protocols provide a framework for the initial in vitro characterization of the anti-cancer properties of this compound.

A. Cell Proliferation Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO).[5]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

B. Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the expression levels of specific proteins within the signaling pathways affected by the compound.[5][9]

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[5]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[5]

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-Akt, total Akt, Bax, Bcl-2, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

G cluster_workflow Western Blotting Workflow A Cell Treatment & Lysis B Protein Quantification (BCA/Bradford) A->B C SDS-PAGE B->C D Membrane Transfer C->D E Immunoblotting (Primary & Secondary Ab) D->E F Chemiluminescent Detection E->F

Caption: A streamlined workflow for Western Blotting analysis.

C. Cell Migration and Invasion Assays

These assays are crucial for evaluating the anti-metastatic potential of a compound.[5]

1. Wound Healing (Scratch) Assay:

This assay provides a straightforward method to assess cell migration.[5]

Protocol:

  • Monolayer Formation: Seed cells in a 6-well plate and grow them to a confluent monolayer.

  • Scratch Creation: Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.[5]

  • Treatment: Wash with PBS to remove detached cells and add fresh medium containing this compound at various concentrations.

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).

  • Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration.

2. Transwell Invasion Assay:

This assay measures the ability of cells to invade through a basement membrane matrix.[5]

Protocol:

  • Insert Coating: Coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel and allow it to solidify.[5]

  • Cell Seeding: Resuspend cells in serum-free medium and add them to the upper chamber of the coated inserts.

  • Chemoattractant and Treatment: Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber. Add this compound to the upper chamber.[5]

  • Incubation: Incubate for 12-48 hours.

  • Cell Removal and Staining: Remove non-invading cells from the upper surface. Fix and stain the invading cells on the lower surface with crystal violet.[5]

  • Quantification: Elute the stain and measure the absorbance, or count the stained cells under a microscope.[5]

AssayPurposeKey Parameters
MTT Assay Measures cell viability and proliferationIC50 value
Western Blot Analyzes protein expression changesFold change in protein levels
Wound Healing Assesses cell migrationRate of wound closure
Transwell Invasion Quantifies invasive potentialNumber of invaded cells

IV. Protocols for In Vivo Evaluation

Promising results from in vitro studies can be further validated using in vivo animal models.

A. Xenograft Tumor Model

This is a common preclinical model to assess the anti-tumor efficacy of a compound in a living organism.[12]

Protocol:

  • Cell Implantation: Implant human cancer cells (e.g., 1 x 10^6 cells) subcutaneously into the flank of immunocompromised mice.[12]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[12]

  • Randomization and Treatment: Randomize mice into control and treatment groups. Administer this compound via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[12]

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).[12]

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).[12]

Vehicle Preparation:

The choice of vehicle is critical for compound solubility and bioavailability. Common vehicles include:[12]

  • Saline/PBS: For water-soluble compounds.

  • DMSO/Saline mixture: For poorly water-soluble compounds (final DMSO concentration should be non-toxic, typically <5-10%).[12]

  • Tween 80/Ethanol/Saline: A common formulation for water-insoluble compounds.[12]

V. Conclusion

This compound belongs to the promising class of indazole derivatives, which have demonstrated significant potential as anti-cancer agents.[1] The protocols and application notes provided here offer a robust framework for investigating the efficacy and mechanism of action of this compound in oncology research. By systematically evaluating its effects on cell proliferation, signaling pathways, and in vivo tumor growth, researchers can elucidate its therapeutic potential and contribute to the development of novel cancer therapies.

VI. References

  • Benchchem. Application Notes and Protocols for Indazole Derivatives in Cancer Research. 2

  • Benchchem. Application Notes and Protocols for 1H-Indazole-3-Carboxamides in Anti-Tumor Migration and Invasion Studies. 5

  • Benchchem. Application Notes and Protocols for In Vivo Studies of Indazole Derivatives. 12

  • Wang, C., et al. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. 7

  • Wang, C., et al. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. 9

  • Wang, C., et al. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed. 10

  • MySkinRecipes. (1-methyl-1H-indazol-5-yl)methanamine. 4

  • OUCI. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. 13

  • MDPI. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. 3

  • Semantic Scholar. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. 8

  • ResearchGate. (PDF) Indazole Derivatives: Promising Anti-tumor Agents. 1

  • Wang, C., et al. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH. 11

  • ACS Publications. The Identification of 2-(1H-Indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a Potent, Selective, Orally Bioavailable Inhibitor of Class I PI3 Kinase for the. 6

References

In-Depth Technical Guide for the Experimental Use of (1-methyl-1H-indazol-3-yl)methanamine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the experimental procedures for utilizing (1-methyl-1H-indazol-3-yl)methanamine dihydrochloride, a novel indazole derivative with significant potential in pharmacological research. Based on extensive structure-activity relationship (SAR) analysis of the indazole scaffold, this guide hypothesizes that the compound acts as a kinase inhibitor, a class of molecules pivotal in oncology and inflammation research.[1][2][3] The following application notes and protocols are designed to provide researchers with a robust framework for the initial characterization and validation of this compound's biological activity, from fundamental physicochemical property assessment to cellular target engagement verification.

Introduction: The Indazole Scaffold as a Privileged Structure in Drug Discovery

The indazole nucleus is a prominent heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.[2] Numerous indazole-containing compounds have been successfully developed as therapeutic agents, including several FDA-approved kinase inhibitors such as Pazopanib and Axitinib.[3][4] The defining feature of these molecules is their ability to interact with the ATP-binding pocket of protein kinases, thereby modulating cellular signaling pathways that are often dysregulated in diseases like cancer.[1][3]

The compound, this compound dihydrochloride, features a 1-methyl-1H-indazole core substituted at the 3-position with a methanamine group. This structural arrangement is particularly noteworthy, as the 1H-indazole-3-amine and related structures have been identified as effective "hinge-binding" fragments that anchor inhibitors to the kinase hinge region, a critical interaction for potent inhibition.[1][3][4] This guide, therefore, proceeds with the scientifically-grounded hypothesis that this compound dihydrochloride functions as a kinase inhibitor. The subsequent protocols are designed to rigorously test this hypothesis and elucidate the compound's specific biological effects.

Compound Specifications and Physicochemical Properties

A thorough understanding of the compound's physical and chemical characteristics is paramount for accurate and reproducible experimental results.

PropertyValueSource
Molecular Formula C₉H₁₃Cl₂N₃[5]
Molecular Weight 234.13 g/mol [5]
Appearance Solid[5]
SMILES String CN1N=C(C2=CC=CC=C12)CN.Cl.Cl[5]
InChI Key ZHWICCCSNYFLJY-UHFFFAOYSA-N[5]

Safety, Handling, and Storage

As with any novel chemical entity, this compound dihydrochloride should be handled with care, assuming it is potentially hazardous in the absence of comprehensive toxicological data.

3.1. Hazard Identification Based on safety data for structurally similar aminoidazole compounds, the following potential hazards should be considered:

  • Acute Toxicity (Oral): May be harmful if swallowed.[5][6]

  • Skin Corrosion/Irritation: May cause skin irritation.[6][7]

  • Serious Eye Damage/Irritation: May cause serious eye irritation.[6][7]

3.2. Recommended Personal Protective Equipment (PPE)

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: Standard laboratory coat.

3.3. Handling Procedures

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[7]

  • Avoid direct contact with skin and eyes.[7]

  • Wash hands thoroughly after handling.[7]

3.4. Storage

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8][9]

Experimental Protocols

The following protocols provide a logical workflow for the initial characterization of this compound dihydrochloride, starting from basic solubility and moving towards cellular and target-specific assays.

Protocol 4.1: Aqueous Solubility Determination

The dihydrochloride salt form of the compound suggests good aqueous solubility. This protocol outlines a method to quantify this critical parameter.

Objective: To determine the aqueous solubility of this compound dihydrochloride.

Materials:

  • This compound dihydrochloride

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (optional, for stock solution)

  • Microcentrifuge tubes

  • Thermomixer or equivalent shaker

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a supersaturated solution by adding an excess amount of the compound to a known volume of PBS (pH 7.4) in a microcentrifuge tube.

  • Equilibrate the solution by shaking at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry (if a chromophore is present and a standard curve is established) or HPLC.

Protocol 4.2: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the compound's effect on cell viability and provides an initial indication of its potency.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound in a cancer cell line.

Materials:

  • Human cancer cell line (e.g., K562, a chronic myeloid leukemia cell line, has shown sensitivity to indazole derivatives[4][10])

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound dihydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare a serial dilution of the compound in a complete culture medium.

  • Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO, if used).

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 4.3: In Vitro Kinase Inhibition Assay

This biochemical assay directly tests the hypothesis that the compound inhibits kinase activity.

Objective: To determine if the compound inhibits the activity of a specific protein kinase.

Materials:

  • Recombinant protein kinase (select a kinase relevant to the cancer cell line used, e.g., a member of the FGFR family[2][11])

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase assay buffer

  • This compound dihydrochloride

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of the compound.

  • In a 384-well plate, add the kinase, substrate, and compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal, which is proportional to the kinase activity.

  • Plot the kinase activity against the compound concentration to determine the IC₅₀ of kinase inhibition.

Protocol 4.4: Target Engagement Verification (Cellular Thermal Shift Assay - CETSA)

CETSA is a powerful method to confirm that the compound binds to its target protein within intact cells.

Objective: To verify the binding of the compound to its putative kinase target in a cellular context.

Materials:

  • Cells expressing the target kinase

  • This compound dihydrochloride

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibody specific to the target kinase for Western blotting

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Treat the cells with the compound or vehicle control for a defined period.

  • Heat the cell suspensions in a PCR cycler across a range of temperatures to induce protein denaturation.

  • Lyse the cells by freeze-thawing.

  • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Analyze the amount of soluble target kinase remaining at each temperature by Western blotting.

  • A positive target engagement will result in a thermal shift, indicating that the compound binding has stabilized the kinase against heat-induced denaturation.

Visualizing Experimental Workflows

Experimental_Workflow cluster_0 Initial Characterization cluster_1 Mechanism of Action Solubility Solubility Cytotoxicity (MTT) Cytotoxicity (MTT) Solubility->Cytotoxicity (MTT) Inform Dosing Kinase Assay Kinase Assay Cytotoxicity (MTT)->Kinase Assay Confirm Biological Activity & Potency CETSA CETSA Kinase Assay->CETSA Identify Putative Target Further Studies Further Studies CETSA->Further Studies Compound Compound Compound->Solubility Determine Aqueous Solubility

CETSA_Workflow A 1. Treat Cells (Compound vs. Vehicle) B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separate Soluble & Insoluble Fractions C->D E 5. Western Blot for Target Protein D->E F 6. Analyze Thermal Shift E->F

Conclusion and Future Directions

This guide provides a foundational set of protocols for the initial investigation of this compound dihydrochloride. Based on the well-established pharmacology of the indazole scaffold, it is strongly hypothesized that this compound will exhibit activity as a kinase inhibitor. The successful execution of the described experiments will not only validate this hypothesis but also provide critical data on the compound's potency, cellular effects, and direct target engagement. Positive results from these initial studies will pave the way for more advanced investigations, including broad kinase profiling, in vivo efficacy studies in animal models, and detailed mechanistic studies to fully elucidate its therapeutic potential.

References

Application Note & Protocols for the Quantitative Analysis of (1-methyl-1H-indazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

(1-methyl-1H-indazol-3-yl)methanamine is a heterocyclic compound featuring an indazole core, a structure of significant interest in medicinal chemistry and drug development.[1] As a primary amine, this molecule may serve as a key starting material, intermediate, or be a potential process-related impurity or degradant in the synthesis of active pharmaceutical ingredients (APIs). Consequently, the development of robust, accurate, and precise analytical methods for its quantification is paramount to ensure the quality, safety, and efficacy of pharmaceutical products.[2][3]

This document provides comprehensive application notes and detailed protocols for the quantification of this compound. Two primary analytical techniques are presented to address different application needs:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and robust method ideal for quantifying the analyte in drug substances, intermediates, and formulations where concentration levels are relatively high. This method is developed as a stability-indicating assay.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold-standard technique for trace-level quantification in complex biological matrices such as human plasma, offering unparalleled sensitivity and selectivity crucial for pharmacokinetic, toxicokinetic, or biomonitoring studies.[4][5]

These protocols are designed to serve as a validated starting point for researchers in pharmaceutical development, quality control, and bioanalytical laboratories. The rationale behind key methodological choices is explained to empower users to adapt and troubleshoot these methods effectively.

Method 1: Stability-Indicating HPLC-UV for Purity and Assay

Principle and Applicability

This reversed-phase HPLC method separates this compound from its potential impurities and degradation products. Quantification is achieved by measuring the analyte's ultraviolet (UV) absorbance and comparing it to a reference standard. The primary amine functional group can present a challenge, often leading to peak tailing on standard silica-based C18 columns due to interactions with residual silanol groups. To mitigate this, a modern, end-capped C18 column is selected, and the mobile phase is buffered at a slightly acidic pH to ensure the analyte is protonated, promoting better peak shape.

The method's specificity is established through forced degradation studies, which intentionally stress the analyte under various conditions (acid, base, oxidation, heat, light) to generate potential degradants.[6][7] Demonstrating that the analyte peak is resolved from all generated degradation peaks qualifies the method as "stability-indicating," a regulatory requirement for stability studies.[8]

Experimental Protocol: HPLC-UV

2.2.1 Materials and Reagents

  • Analyte: this compound reference standard (Purity >99%).

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) - HPLC grade.

  • Reagents: Formic acid (FA), Potassium dihydrogen phosphate (KH₂PO₄) - Analytical grade.

  • Water: High-purity, deionized water (18 MΩ·cm or greater).

  • Mobile Phase A: 20 mM KH₂PO₄ buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Mobile Phase A / Acetonitrile (80:20, v/v).

2.2.2 Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (100 µg/mL): Transfer 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (for Drug Substance): Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute as necessary to bring the concentration into the linear range of the method (e.g., to ~100 µg/mL).

2.2.3 Instrumental Conditions and System Suitability

ParameterCondition
Instrument HPLC system with UV/PDA Detector
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (or equivalent)
Mobile Phase A 20 mM KH₂PO₄, pH 3.0
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 15 min; 70% to 90% B over 2 min; Hold at 90% B for 3 min; Return to 10% B and equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 285 nm (or λmax determined by PDA scan)
Run Time 25 minutes

System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Working Standard Solution (100 µg/mL). The acceptance criteria are:

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates: ≥ 5000

  • %RSD for Peak Area: ≤ 2.0%

Workflow for HPLC-UV Analysis

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis prep1 Weigh Reference Standard (~25 mg) prep2 Dissolve in Diluent (25 mL flask) prep1->prep2 prep3 Create Working Standard (100 µg/mL) prep2->prep3 ana2 Perform System Suitability Test (5 reps of Working Standard) prep3->ana2 Inject sample_prep1 Weigh Sample (~25 mg) sample_prep2 Dissolve in Diluent (25 mL flask) sample_prep1->sample_prep2 ana4 Inject Blank, Standards, and Samples sample_prep2->ana4 Inject ana1 Set HPLC Conditions (Column, Mobile Phase, etc.) ana3 Check SST Criteria (%RSD, Tailing, Plates) ana2->ana3 Evaluate ana3->ana4 If Pass ana5 Integrate Peaks & Quantify

Caption: Workflow for HPLC-UV quantification.

Forced Degradation Protocol

To ensure specificity, forced degradation studies should be conducted on the drug substance.[9] The goal is to achieve 5-20% degradation of the parent analyte.[9]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours. Neutralize before injection.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours. Neutralize before injection.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store solid sample at 105 °C for 48 hours.

  • Photolytic Degradation: Expose solid sample to ICH-compliant light source (1.2 million lux hours and 200 W h/m²).

Analyze all stressed samples alongside an unstressed control using the HPLC-UV method. The peak purity of the analyte should be assessed using a Photodiode Array (PDA) detector to confirm no co-eluting peaks.

Method Validation Summary

This method should be validated according to ICH Q2(R2) guidelines.[10] Expected performance is summarized below.

ParameterAcceptance Criteria
Specificity Analyte peak resolved from all degradation peaks and blank interferences. Peak purity index > 0.999.
Linearity r² ≥ 0.999 over the range of 1-200 µg/mL.
Accuracy 98.0% - 102.0% recovery at three concentration levels.
Precision Repeatability (n=6): RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Typically ≤ 1.0 µg/mL with S/N ratio ≥ 10.
Limit of Detection (LOD) Typically ≤ 0.3 µg/mL with S/N ratio ≥ 3.
Robustness Method performance is unaffected by small, deliberate changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2).

Method 2: LC-MS/MS for Bioanalysis in Human Plasma

Principle and Applicability

For quantifying this compound in a complex biological matrix like plasma, LC-MS/MS is the preferred technique due to its superior sensitivity and selectivity.[11] This method involves a simple but effective protein precipitation step to remove the bulk of matrix components.[5] The analyte and a structurally similar internal standard (IS) are then separated by UPLC and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides excellent selectivity by monitoring a specific precursor-to-product ion transition for both the analyte and the IS, minimizing interference from endogenous matrix components.[4]

Experimental Protocol: LC-MS/MS

3.2.1 Materials and Reagents

  • Analyte: this compound reference standard.

  • Internal Standard (IS): A stable isotope-labeled analog (e.g., d3- this compound) is ideal. If unavailable, a close structural analog can be used (e.g., (1-ethyl-1H-indazol-3-yl)methanamine).

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) - LC-MS grade.

  • Reagents: Formic acid (FA) - Optima LC/MS grade.

  • Biological Matrix: Blank human plasma with K₂-EDTA anticoagulant.

  • Precipitation Solution: Acetonitrile containing 0.1% Formic Acid and the Internal Standard at a fixed concentration (e.g., 50 ng/mL).

3.2.2 Standard and Sample Preparation

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and IS in methanol.

  • Calibration Standards & Quality Controls (QCs): Serially dilute the analyte stock solution in methanol to create spiking solutions. Spike these into blank human plasma to prepare calibration standards (e.g., 0.1 - 200 ng/mL) and QC samples (Low, Mid, High).

  • Sample Preparation (Protein Precipitation): a. To 50 µL of plasma sample (blank, standard, QC, or unknown) in a microcentrifuge tube, add 150 µL of the cold Precipitation Solution. b. Vortex for 1 minute to ensure thorough mixing and protein precipitation. c. Centrifuge at 14,000 rpm for 10 minutes at 4 °C. d. Transfer 100 µL of the clear supernatant to an HPLC vial for analysis.

Workflow for LC-MS/MS Bioanalysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis prep1 Pipette 50 µL Plasma (Calibrator, QC, or Sample) prep2 Add 150 µL Cold ACN with Internal Standard prep1->prep2 prep3 Vortex for 1 minute prep2->prep3 prep4 Centrifuge at 14,000 rpm for 10 minutes prep3->prep4 prep5 Transfer Supernatant to HPLC Vial prep4->prep5 ana3 Inject Sample Batch (Standards, QCs, Unknowns) prep5->ana3 Inject ana1 Optimize MS/MS Parameters (MRM Transitions) ana2 Set UPLC Conditions (Fast Gradient) ana1->ana2 ana2->ana3 ana4 Generate Calibration Curve (Peak Area Ratio vs. Conc.) ana3->ana4 ana5 Quantify Unknown Samples ana4->ana5

Caption: Bioanalytical workflow using protein precipitation.

3.2.3 Instrumental Conditions

ParameterCondition
Instrument UPLC system coupled to a triple quadrupole mass spectrometer
Column Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm (or equivalent)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B held for 0.2 min; 5% to 95% B over 1.5 min; Hold at 95% B for 0.5 min; Return to 5% B and equilibrate for 0.8 min.
Flow Rate 0.5 mL/min
Column Temp. 40 °C
Injection Vol. 5 µL
Ionization Electrospray Ionization (ESI), Positive Mode
MRM Transitions Analyte: m/z 162.1 → 145.1 (Quantifier), 162.1 → 118.1 (Qualifier) IS (example): m/z 165.1 → 148.1

Note: MRM transitions are predictive and must be optimized empirically by infusing a standard solution of the analyte into the mass spectrometer.

Method Validation Summary

This bioanalytical method should be validated according to FDA or EMA guidelines.[4]

ParameterAcceptance Criteria
Selectivity No significant interfering peaks (>20% of LLOQ) at the retention times of the analyte and IS in at least six blank matrix sources.
Linearity r² ≥ 0.995 for a calibration curve with at least 6 non-zero standards.
Accuracy & Precision For QCs and standards (except LLOQ), mean accuracy within ±15% of nominal and precision (RSD) ≤ 15%. For LLOQ, accuracy within ±20% and precision ≤ 20%.
Matrix Effect IS-normalized matrix factor should have an RSD ≤ 15% across at least six matrix sources.
Recovery Should be consistent and precise, though not necessarily 100%.
Stability Analyte stability demonstrated under relevant conditions: bench-top, freeze-thaw cycles, and long-term storage.

Conclusion

The two detailed protocols provide robust and reliable frameworks for the quantification of this compound. The HPLC-UV method is a validated, stability-indicating assay suitable for purity and content analysis in pharmaceutical manufacturing and quality control. The LC-MS/MS method offers the high sensitivity and selectivity required for trace-level quantification in complex biological fluids, making it ideal for preclinical and clinical research. Both methods are built upon established principles of analytical chemistry and adhere to regulatory expectations for validation, ensuring data integrity and reliability.

References

Application Notes & Protocols for the Analysis of Indazole Derivatives by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Indazole derivatives represent a critical class of heterocyclic compounds with broad applications in medicinal chemistry and drug development, including their use as anti-inflammatory, anti-tumor, and anti-HIV agents.[1] More recently, certain indazole derivatives have emerged as potent synthetic cannabinoids, posing significant challenges for forensic and clinical analysis.[2][3] Accurate and robust analytical methods are therefore essential for the quantification, impurity profiling, and metabolic studies of these compounds. This guide provides a detailed framework for developing and validating High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of indazole derivatives, tailored for researchers, scientists, and drug development professionals.

Foundational Principles: Understanding Indazole Derivatives in Chromatography

The analytical strategy for indazole derivatives is dictated by their core chemical structure: a bicyclic aromatic system containing two adjacent nitrogen atoms. This structure imparts several key properties that influence their chromatographic behavior:

  • Polarity and Basicity: The presence of nitrogen atoms makes most indazole derivatives moderately polar and basic. In reversed-phase (RP) chromatography, this basicity can lead to undesirable interactions with residual silanols on silica-based stationary phases, resulting in poor peak shape (tailing) and inconsistent retention times.

  • UV Absorbance: The aromatic ring system provides strong chromophores, making them well-suited for UV detection, typically in the 220-300 nm range.

  • Ionization Potential: The nitrogen atoms are readily protonated, making indazole derivatives ideal candidates for positive-mode Electrospray Ionization (ESI) in mass spectrometry, typically forming a stable protonated molecule, [M+H]⁺.[4]

Our method development will focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the most common and versatile mode for such analytes.[5][6]

HPLC-UV Method Development and Quantification

An HPLC-UV method is the workhorse for routine analysis, such as purity assessments and content uniformity in pharmaceutical quality control. The goal is to achieve a reliable, robust, and specific separation.

The Causality Behind Method Choices

Stationary Phase Selection: A C18 (octadecyl) or C8 (octyl) bonded-silica column is the standard choice for indazole derivatives.[7][8] These non-polar stationary phases retain the moderately polar analytes through hydrophobic interactions.[6] A C18 phase provides greater hydrophobicity and retention, which is beneficial for less polar derivatives, while a C8 phase offers slightly less retention and may be advantageous for more polar indazoles. For optimal peak shape, end-capped columns are strongly recommended to minimize interactions with free silanol groups.

Mobile Phase Optimization - The Key to Good Chromatography: The mobile phase must not only elute the analytes but also control their ionization state to ensure symmetrical peaks.[9]

  • Organic Modifier: Acetonitrile is generally preferred over methanol as the organic component of the mobile phase.[10] Its lower viscosity results in lower backpressure, and its superior UV transparency at lower wavelengths is advantageous.[10][11]

  • pH Control (Ion Suppression): This is the most critical parameter. Since indazoles are basic, analyzing them at a neutral pH will result in a mixture of protonated (charged) and neutral forms, leading to severe peak tailing. To solve this, the mobile phase pH must be acidic. By operating at a pH at least 2 units below the pKa of the indazole nitrogens, the analytes exist predominantly in a single, protonated form. This is known as the ion-suppression technique.[12] Adding 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both the aqueous and organic mobile phase components is a common and effective strategy.[13][14]

  • Buffers: For precise pH control, especially when transferring methods between labs, a buffer system (e.g., 10-25 mM phosphate or acetate buffer) can be used.[15] However, the pH of the aqueous buffer must be adjusted before adding the organic solvent, as the apparent pH can shift upon mixing.[15]

Workflow for HPLC-UV Analysis

The logical flow of an HPLC-UV experiment is depicted below. It emphasizes a systematic progression from sample preparation through to data interpretation and validation.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing SamplePrep Sample Preparation (Weighing, Dissolution in Diluent) HPLC HPLC System SamplePrep->HPLC StdPrep Standard Preparation (Stock, Working Standards) StdPrep->HPLC Column C18 Reversed-Phase Column HPLC->Column Mobile Phase Flow UV_Detector UV/PDA Detector Column->UV_Detector Analyte Elution CDS Chromatography Data System (CDS) UV_Detector->CDS Signal Acquisition Integration Peak Integration & Quantification CDS->Integration Report Final Report (Assay, Purity, Validation) Integration->Report

Caption: A typical workflow for the quantitative analysis of indazole derivatives using HPLC-UV.

Protocol: Isocratic HPLC-UV Assay of an Indazole Derivative

This protocol is a starting point for the analysis of a typical indazole derivative in a drug substance.

1. Materials and Reagents:

  • Indazole Derivative Reference Standard

  • Indazole Derivative Sample

  • Acetonitrile (HPLC Grade)

  • Formic Acid (LC-MS Grade)

  • Deionized Water (18.2 MΩ·cm)

2. Preparation of Solutions:

  • Mobile Phase: Prepare a solution of 0.1% (v/v) formic acid in water (Solvent A) and 0.1% (v/v) formic acid in acetonitrile (Solvent B). For an isocratic run, pre-mix the solvents in the desired ratio (e.g., 50:50 v/v A:B). Filter through a 0.45 µm membrane filter and degas.[15]

  • Diluent: A mixture of Water:Acetonitrile (50:50 v/v) is typically a good starting point.

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve in diluent, sonicate if necessary, and dilute to 10.0 mL. Further dilute 1.0 mL of this solution to 10.0 mL with the diluent.

3. Chromatographic Conditions:

Parameter Condition Rationale
HPLC System Agilent 1200 Series or equivalent Standard analytical HPLC system
Column Zorbax C18, 4.6 x 150 mm, 5 µm Common reversed-phase column for good resolution and efficiency.[14]
Mobile Phase 50:50 (v/v) Water (0.1% FA) : Acetonitrile (0.1% FA) Isocratic elution for simple analysis. Formic acid ensures peak symmetry.[12]
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature ensures retention time stability.[7]
Injection Vol. 10 µL A typical volume to avoid column overloading.
Detector UV Diode Array Detector (DAD) DAD allows for peak purity assessment.
Wavelength 254 nm (or λmax of the specific derivative) Common wavelength for aromatic compounds.

| Run Time | 10 minutes | Sufficient to elute the main peak and any common impurities. |

4. System Suitability and Analysis Sequence:

  • Equilibrate the column with the mobile phase for at least 30 minutes until a stable baseline is achieved.

  • Perform five replicate injections of the Working Standard Solution. The Relative Standard Deviation (RSD) for the peak area should be ≤ 2.0%.[16]

  • Inject a blank (diluent) to ensure no carryover.

  • Inject the Sample Solution in duplicate.

  • Inject a Working Standard Solution after every 6-10 sample injections to bracket the samples and verify system stability.

5. Calculation: The assay of the indazole derivative is calculated using the following formula: Assay (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

LC-MS/MS Method for High-Sensitivity Quantification

For applications requiring high sensitivity and selectivity, such as quantifying low levels of indazoles in biological matrices (e.g., plasma, urine) or detecting trace impurities, LC-MS/MS is the method of choice.[2][17] The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides unparalleled specificity.[3]

The Causality Behind Method Choices

Liquid Chromatography: The principles of LC separation are the same as for HPLC-UV. However, for LC-MS, volatile mobile phase modifiers are mandatory. Formic acid (0.1%) is ideal, while non-volatile buffers like phosphate must be avoided as they will contaminate the mass spectrometer source.[11] Gradient elution is often employed to separate analytes from complex matrix components and to shorten run times.[3][14]

Ionization Source: Electrospray Ionization (ESI) is the preferred technique for indazole derivatives.[18] It is a 'soft' ionization method that typically generates an intact protonated molecule [M+H]⁺ with minimal in-source fragmentation, making it perfect for quantitative analysis.[4] Positive ion mode is used due to the basic nature of the indazole nitrogens.

Mass Spectrometry - The Power of MRM:

  • Q1 (Precursor Ion Selection): The first quadrupole (Q1) is set to isolate only the m/z of the protonated parent molecule ([M+H]⁺) of the target indazole. All other ions are filtered out.

  • q2 (Collision Cell): The isolated precursor ion is fragmented in the collision cell (q2) by collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

  • Q3 (Product Ion Selection): The third quadrupole (Q3) is set to isolate a specific, stable, and abundant fragment ion (product ion) generated in q2. This highly specific transition from precursor ion to product ion is monitored over time. Only a compound that meets both the correct retention time and the specific mass transition is quantified, virtually eliminating matrix interferences.

Workflow for LC-MS/MS Analysis

This workflow highlights the critical steps unique to LC-MS/MS, including sample extraction from complex matrices and the tandem mass spectrometry process.

LCMS_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: LC-MS/MS Analysis cluster_data Phase 3: Data Processing SamplePrep Biological Matrix (e.g., Plasma, Urine) Extraction Extraction (Protein Precipitation or SPE) SamplePrep->Extraction LC UHPLC System Extraction->LC ESI ESI Source ([M+H]⁺ Formation) LC->ESI Q1 Q1: Precursor Ion Isolation ESI->Q1 q2 q2: Collision Cell (Fragmentation) Q1->q2 Q3 Q3: Product Ion Selection q2->Q3 Detector Detector Q3->Detector MassHunter Mass Spectrometry Software Detector->MassHunter Signal Acquisition Quant MRM Peak Integration & Quantification MassHunter->Quant PK_Report Final Report (Concentration, PK Data) Quant->PK_Report

Caption: A comprehensive workflow for quantifying indazole derivatives in biological matrices using LC-MS/MS.

Protocol: LC-MS/MS Quantification in Human Plasma

This protocol describes the quantification of an exemplary indazole derivative (e.g., "Indazole-X") in human plasma.

1. Materials and Reagents:

  • Indazole-X Reference Standard

  • Indazole-X-d4 (Deuterated Internal Standard)

  • Human Plasma (K2-EDTA)

  • Acetonitrile (LC-MS Grade) with 1% Formic Acid

  • Methanol (LC-MS Grade)

  • Deionized Water (LC-MS Grade) with 0.1% Formic Acid

2. Preparation of Solutions:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Indazole-X and Indazole-X-d4 in methanol.

  • Working Standard Solutions: Prepare a calibration curve by serial dilution of the Indazole-X stock solution in 50:50 Methanol:Water to achieve concentrations from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Spiking Solution (100 ng/mL): Prepare a working solution of Indazole-X-d4 in acetonitrile.

3. Sample Preparation (Protein Precipitation): [19]

  • Pipette 50 µL of plasma sample, calibrator, or QC sample into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS Spiking Solution (in acetonitrile). The IS serves to normalize for variations in sample preparation and instrument response.

  • Vortex for 30 seconds to precipitate plasma proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

4. LC-MS/MS Conditions: | Parameter | Condition | Rationale | | :--- | :--- | :--- | | LC System | Agilent 1290 Infinity II or equivalent | UHPLC system for high throughput and resolution. | | Column | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm | Short, narrow-bore column with small particles for fast, efficient separation. | | Mobile Phase A | Water + 0.1% Formic Acid | Volatile aqueous mobile phase.[3] | | Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Volatile organic mobile phase.[3] | | Gradient | 5% B to 95% B in 3 min; hold at 95% B for 1 min | Fast gradient to elute the analyte while separating from matrix components. | | Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. | | Column Temp. | 40 °C | Ensures reproducible chromatography. | | Injection Vol. | 5 µL | Small volume to minimize matrix effects. | | MS System | Agilent 6470 Triple Quadrupole or equivalent | High-sensitivity tandem mass spectrometer. | | Ionization | ESI, Positive Mode | Optimal for basic nitrogen-containing compounds.[20] | | Gas Temp. | 300 °C | | | Gas Flow | 10 L/min | Typical ESI source parameters. | | Capillary V. | 4000 V | | | MRM Transitions | Compound | Precursor (m/z) | Product (m/z) | Collision Energy (V) | | | Indazole-X | [M+H]⁺ | Fragment 1 | Optimized | | | Indazole-X-d4 | [M+4+H]⁺ | Fragment 1 (d4) | Optimized |

5. Data Analysis:

  • A calibration curve is constructed by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibrators.

  • A linear regression with a 1/x² weighting is typically used.

  • The concentration of Indazole-X in unknown samples is determined from this curve.

Method Validation: Ensuring Trustworthy Data

Any analytical method used for regulatory submission or critical decision-making must be validated to prove its suitability for the intended purpose.[21] Validation is performed according to guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) document.[22][23]

Validation ParameterPurpose & Typical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the target analyte. (No interfering peaks at the analyte retention time in blank or placebo samples).
Linearity To show a direct proportional relationship between concentration and response over a defined range. (Correlation coefficient r² ≥ 0.999 for HPLC; r² ≥ 0.995 for LC-MS).[24]
Range The concentration interval where the method is precise, accurate, and linear. (Typically 80-120% of the target concentration for assay).[25]
Accuracy The closeness of the measured value to the true value. (Determined by spike recovery studies; typically 98.0-102.0% recovery).[16][22]
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst/instrument). (RSD ≤ 2.0%).[21]
Limit of Detection (LOD) The lowest concentration of analyte that can be detected but not necessarily quantified. (Signal-to-Noise ratio of ~3:1).
Limit of Quantitation (LOQ) The lowest concentration that can be measured with acceptable precision and accuracy. (Signal-to-Noise ratio of ~10:1; RSD ≤ 20% for bioanalysis).[26]
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). (System suitability criteria must be met under all varied conditions).[22]

Conclusion

The successful analysis of indazole derivatives hinges on a fundamental understanding of their chemical properties. For routine quality control, a well-optimized HPLC-UV method using a C18 column with an acidic mobile phase provides robust and reliable results. For applications demanding the highest levels of sensitivity and selectivity, such as analysis in complex biological fluids, an LC-MS/MS method is indispensable. By leveraging the specificity of Multiple Reaction Monitoring, accurate quantification at very low concentrations can be achieved. In all cases, rigorous method validation according to ICH guidelines is a prerequisite for ensuring data integrity and building confidence in the analytical results.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopy of 1-Methyl-Indazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of 1-Methyl-Indazoles

Indazole derivatives are a cornerstone in medicinal chemistry and materials science, recognized for a wide spectrum of biological activities including anti-tumor, anti-inflammatory, and serotonin receptor antagonism.[1][2] The 1-methyl-indazole scaffold, in particular, is a key structural motif in numerous pharmaceutical agents.[3] Unlike its parent 1H-indazole, which exists in tautomeric forms, N-methylation at the 1-position provides a fixed structure, simplifying analysis and locking in a specific conformational state.[4] The 1H-tautomer is generally more stable than the 2H form, and methylation to 1-methyl-indazole further stabilizes this energetically favorable isomer.[4]

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive analytical technique for the unambiguous structural elucidation of these compounds.[5][6][7] This guide provides a comprehensive overview of the principles, detailed experimental protocols, and data interpretation strategies for acquiring and analyzing high-quality ¹H and ¹³C NMR spectra of 1-methyl-indazole derivatives, tailored for researchers, scientists, and drug development professionals.

Part 1: Foundational Principles of NMR for 1-Methyl-Indazole Characterization

A thorough understanding of the 1-methyl-indazole structure is paramount for accurate spectral interpretation. The standard numbering system, shown below, is used throughout this guide.

Molecular structure of 1-methyl-indazole with atom numbering.Figure 1: Molecular structure and standard numbering of 1-methyl-indazole.

The electronic environment of each proton and carbon atom dictates its chemical shift (δ). The bicyclic aromatic system, composed of a benzene ring fused to a pyrazole ring, results in distinct regions in the NMR spectrum. Protons and carbons on the benzene portion (C4-C7) will resonate in the typical aromatic region, while the pyrazole ring protons and carbons (C3, C7a) and the N-methyl group will have characteristic shifts influenced by the nitrogen atoms.

Part 2: Experimental Protocols for High-Quality NMR Data Acquisition

The quality of NMR spectra is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.[8]

Protocol 1: NMR Sample Preparation

This protocol outlines the standard procedure for preparing a 1-methyl-indazole sample for NMR analysis.

Materials:

  • 1-methyl-indazole compound (5-10 mg for ¹H NMR; 15-30 mg for ¹³C NMR)

  • High-quality 5 mm NMR tubes (e.g., Wilmad, Norell)[9]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆)

  • Pasteur pipette with a cotton or glass wool plug

  • Vortex mixer

  • Internal Standard (optional, e.g., Tetramethylsilane, TMS)

Procedure:

  • Weighing the Sample: Accurately weigh 5-10 mg of the 1-methyl-indazole compound for ¹H NMR or 15-30 mg for ¹³C and 2D NMR experiments into a clean, dry vial.[8][10]

  • Solvent Selection: Choose an appropriate deuterated solvent that fully dissolves the sample.[7][11] CDCl₃ is a common choice for many organic molecules. DMSO-d₆ is an excellent alternative for less soluble compounds. The use of deuterated solvents is critical to avoid large, interfering solvent signals in ¹H NMR and to provide a lock signal for the spectrometer.[10][11]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[8][10] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube.[8][12]

  • Homogenization: Gently vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra.[8]

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool or cotton directly into the NMR tube.[9][10] Solid particles will interfere with the magnetic field homogeneity, leading to broadened peaks.[8][9]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

Protocol 2: 1D NMR Data Acquisition

Instrumentation: Standard NMR Spectrometer (e.g., 300-600 MHz)

¹H NMR Acquisition:

  • Objective: To obtain a quantitative one-dimensional proton spectrum.

  • Typical Parameters:

    • Pulse Angle: 30-45°

    • Relaxation Delay (d1): 1-2 seconds

    • Acquisition Time (aq): 2-4 seconds

    • Number of Scans (ns): 8 to 64, depending on sample concentration.[7]

  • Rationale: A shorter pulse angle and relaxation delay are sufficient for routine ¹H spectra where precise integration is not the primary goal. For highly accurate quantitative analysis, a longer relaxation delay (5x T₁) is necessary.

¹³C NMR Acquisition (Proton Decoupled):

  • Objective: To obtain a spectrum showing a single peak for each unique carbon atom.

  • Typical Parameters:

    • Pulse Angle: 30-45°

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans (ns): 1024 or more.

  • Rationale: A significantly higher number of scans is required for ¹³C NMR due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C isotope compared to ¹H.[7] Proton decoupling is used to simplify the spectrum by removing C-H coupling, causing all carbon signals to appear as singlets.

DEPT (Distortionless Enhancement by Polarization Transfer) Acquisition:

  • Objective: To differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.

  • Procedure:

    • DEPT-90: Run a DEPT-90 experiment. In this spectrum, only CH signals will appear as positive peaks.

    • DEPT-135: Run a DEPT-135 experiment. In this spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals appear as negative (inverted) peaks.[13] Quaternary carbons are absent from both DEPT spectra.[13][14]

  • Rationale: DEPT experiments are invaluable for assigning carbon signals, which can be challenging in complex molecules based on chemical shift alone.[13]

Part 3: Spectral Analysis and Interpretation

¹H and ¹³C NMR Data for 1-Methyl-Indazole

The following tables summarize the expected chemical shift ranges for the parent 1-methyl-indazole molecule. Substituents on the ring will, of course, alter these values, but this provides an authoritative baseline.

Table 1: Typical ¹H NMR Chemical Shifts for 1-Methyl-Indazole in CDCl₃

ProtonMultiplicityApprox. Chemical Shift (δ, ppm)Coupling Constant (J, Hz)
H3Singlet (s)~7.95-
H7Doublet (d)~7.75~8.1
H4Doublet (d)~7.50~8.4
H5/H6Multiplet (m)~7.10 - 7.40-
N-CH₃Singlet (s)~4.05-

Data compiled from various sources, including PubChem and literature data.[15][16]

Table 2: Typical ¹³C NMR Chemical Shifts for 1-Methyl-Indazole in CDCl₃

CarbonDEPT-135 PhaseApprox. Chemical Shift (δ, ppm)
C7aQuaternary (absent)~140.2
C3aQuaternary (absent)~128.0
C3CH (positive)~133.5
C5CH (positive)~126.5
C6CH (positive)~121.0
C4CH (positive)~120.5
C7CH (positive)~109.5
N-CH₃CH₃ (positive)~35.5

Data compiled from various sources.[15][17][18]

Advanced Structural Confirmation with 2D NMR

For complex or novel 1-methyl-indazole derivatives, 1D NMR data may be insufficient for unambiguous assignment. In such cases, 2D NMR experiments are essential.[5][19]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[19] A cross-peak between two proton signals in a COSY spectrum confirms they are on adjacent carbons. This is invaluable for tracing the connectivity of the aromatic protons (e.g., H4 to H5, H5 to H6, H6 to H7).

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to their attached carbons (¹J_CH).[20][21] Each cross-peak in the HSQC spectrum links a specific proton signal on one axis to a specific carbon signal on the other, providing definitive C-H assignments.[21]

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range correlations between protons and carbons over two to three bonds (²J_CH, ³J_CH).[21] HMBC is critical for:

    • Assigning Quaternary Carbons: By observing correlations from known protons (e.g., H4, H7) to a quaternary carbon (e.g., C7a, C3a), its position can be confirmed.

    • Confirming the N-Methyl Position: A strong correlation from the N-CH₃ protons to carbon C7a and C3 provides unequivocal evidence of the 1-methyl substitution pattern.

Part 4: Visualization of the Analytical Workflow

The logical flow from sample preparation to complete structural elucidation can be visualized as follows. This workflow represents a self-validating system where data from each step informs and confirms the next.

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_assign1 Preliminary Assignment cluster_2D 2D NMR for Unambiguous Assignment cluster_final Final Structure Elucidation Prep Prepare Sample (5-30 mg in 0.6 mL solvent) H1 ¹H NMR (Proton count & coupling) Prep->H1 C13 ¹³C NMR (Carbon count) H1->C13 DEPT DEPT-90 & DEPT-135 (CH, CH₂, CH₃ ID) C13->DEPT Assign1 Assign CH, CH₂, CH₃ groups Identify spin systems DEPT->Assign1 COSY ¹H-¹H COSY (H-H Connectivity) Assign1->COSY Ambiguity? Structure Confirm Structure (Assign all atoms & connectivity) Assign1->Structure HSQC ¹H-¹³C HSQC (Direct C-H Bonds) COSY->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) HSQC->HMBC HMBC->Structure

Caption: Workflow for NMR analysis of 1-methyl-indazole.

References

Title: A Guide to High-Throughput Screening (HTS) Assay Development for the Novel Compound (1-methyl-1H-indazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientists at Gemini Labs

Abstract

The indazole core is a well-established privileged scaffold in medicinal chemistry, with derivatives showing a vast range of biological activities, including anti-cancer and anti-inflammatory properties.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to develop robust high-throughput screening (HTS) assays to elucidate the biological function of the novel derivative, (1-methyl-1H-indazol-3-yl)methanamine. As the specific molecular target of this compound is not yet known, this guide focuses on two parallel screening paradigms: a target-based biochemical assay against a representative protein kinase and a target-agnostic cell-based phenotypic assay to assess anti-proliferative activity. We provide detailed, field-proven protocols, data analysis frameworks, and the scientific rationale behind key experimental decisions, empowering research teams to initiate screening campaigns for this and other novel chemical entities.

Introduction: The Scientific Rationale

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits" that modulate a specific biological target or cellular phenotype.[2][3][4][5] The process integrates automation, miniaturized assays, and large-scale data analysis to accelerate the discovery of lead compounds.[3][5]

The subject of this guide, this compound, is a derivative of the indazole scaffold. Indazole-containing compounds have been successfully developed into marketed drugs and clinical candidates for a multitude of diseases.[1][6] Notably, various derivatives have been identified as potent inhibitors of protein kinases such as PLK4 and PAK1, or as modulators of other key drug targets like D-amino acid oxidase (DAAO).[7][8][9]

Given this precedent, a logical first step in characterizing this compound is to screen it against representative members of these target classes. Concurrently, a phenotypic screen can provide invaluable, unbiased information about the compound's effect on overall cell health and proliferation, which is a hallmark of many anti-cancer agents.[6] This dual-pronged approach—combining target-based and phenotypic screening—maximizes the potential for discovering the compound's mechanism of action.

This document outlines the principles and step-by-step protocols for two foundational HTS assays:

  • A Biochemical Kinase Inhibition Assay: Using a generic serine/threonine kinase as a plausible target.

  • A Cell-Based Anti-Proliferation Assay: Using a human cancer cell line to identify cytotoxic or cytostatic effects.

Part I: Biochemical HTS Assay for Kinase Inhibition

Rationale & Assay Principle

Why a Kinase? The indazole scaffold is a common "hinge-binding" fragment that interacts with the ATP-binding pocket of many protein kinases.[10] Numerous indazole derivatives have been developed as potent kinase inhibitors.[8][9] Therefore, screening this compound against a kinase is a scientifically sound starting point.

Assay Principle: We will describe a homogenous, luminescence-based kinase assay that quantifies the amount of ADP produced during the kinase reaction. The principle is straightforward: the kinase uses ATP to phosphorylate a substrate, producing ADP. After the kinase reaction, a detection reagent is added that first depletes the remaining ATP and then converts the ADP into a luminescent signal. An inhibitor will block the kinase, reduce ADP production, and thus lead to a lower luminescent signal.

Workflow for Biochemical Kinase Assay

G cluster_prep Preparation cluster_assay Assay Execution (384-Well Plate) cluster_detection Detection & Analysis p1 Prepare Assay Buffer, Kinase, Substrate, and ATP Solutions a2 Add 5 µL of Kinase Enzyme p1->a2 p2 Serially Dilute This compound in DMSO a1 Dispense 50 nL of Compound or Controls (DMSO, Staurosporine) p2->a1 a1->a2 a3 Incubate (Pre-incubation) a2->a3 a4 Add 5 µL of ATP/Substrate Mix to Initiate Reaction a3->a4 a5 Incubate (Kinase Reaction) a4->a5 d1 Add 10 µL of ADP Detection Reagent a5->d1 d2 Incubate (Signal Development) d1->d2 d3 Read Luminescence on a Plate Reader d2->d3 d4 Data Analysis: Normalize Data, Calculate Z', Generate Dose-Response Curve d3->d4

Caption: Biochemical HTS workflow for kinase inhibition.

Detailed Protocol: Luminescence-Based Kinase Assay

Materials:

  • 384-well white, solid-bottom assay plates

  • Acoustic liquid handler or pin tool for compound dispensing

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection

  • Generic Serine/Threonine Kinase (e.g., PKA, Aurora Kinase A)

  • Generic peptide substrate

  • ATP (Adenosine Triphosphate)

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

Methodology:

  • Compound Plating:

    • Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting at a top concentration of 10 mM.

    • Using an acoustic liquid handler, dispense 50 nL of each compound concentration into the assay plate wells.

    • Dispense 50 nL of DMSO into the "negative control" wells (0% inhibition).

    • Dispense 50 nL of 10 mM Staurosporine into the "positive control" wells (100% inhibition).

  • Enzyme Addition:

    • Prepare a 2X kinase solution in Kinase Assay Buffer. The final concentration should be empirically determined to yield a signal-to-background ratio >5.

    • Dispense 5 µL of the 2X kinase solution into all wells containing compound and positive controls.

    • Dispense 5 µL of Kinase Assay Buffer without enzyme into "background" wells (containing DMSO).

    • Centrifuge the plate at 1,000 rpm for 1 minute.

    • Incubate for 15 minutes at room temperature. This step allows the compound to bind to the kinase before the reaction starts.

  • Reaction Initiation:

    • Prepare a 2X ATP/Substrate solution in Kinase Assay Buffer. The ATP concentration should be at its Km value for the specific kinase to ensure sensitivity to competitive inhibitors.

    • Dispense 5 µL of the 2X ATP/Substrate solution to all wells to start the reaction. The final reaction volume is now 10 µL.

    • Centrifuge the plate at 1,000 rpm for 1 minute.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection:

    • Following the manufacturer's protocol for the ADP detection kit, add 10 µL of the ATP depletion reagent to stop the kinase reaction.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of the ADP detection reagent to convert ADP to a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Read the plate on a luminometer.

Data Analysis and Validation

Assay Quality Control (Z'-Factor): The Z'-factor is a statistical measure of assay quality. A value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

  • μ_pos and σ_pos are the mean and standard deviation of the positive control (Staurosporine).

  • μ_neg and σ_neg are the mean and standard deviation of the negative control (DMSO).

Dose-Response Analysis:

  • Normalize the data by setting the average of the negative controls to 100% activity and the average of the positive controls to 0% activity.

  • Plot the % Inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the enzyme's activity).

ParameterPositive ControlNegative ControlTest Compound (10 µM)Calculated Value
Raw Luminescence (RLU)1,500 ± 15085,000 ± 5,00040,000N/A
Z'-Factor 0.78 (Excellent)
% Inhibition 100%0%53.9%N/A

Part II: Cell-Based HTS Assay for Anti-Proliferation

Rationale & Assay Principle

Why a Phenotypic Screen? Many successful anti-cancer drugs were discovered through their ability to kill cancer cells, without prior knowledge of their specific target.[2] Given the prevalence of anti-tumor activity in the indazole class, a cell-based anti-proliferation screen is a high-yield primary approach.[6][10]

Assay Principle: We will use a resazurin-based viability assay. Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active, viable cells into resorufin (a pink, highly fluorescent compound). The amount of fluorescent signal is directly proportional to the number of living cells. A compound that is cytotoxic or cytostatic will reduce the number of metabolically active cells, resulting in a decreased fluorescent signal.

Workflow for Cell-Based Viability Assay

G cluster_prep Preparation cluster_assay Assay Execution (384-Well Plate) cluster_detection Detection & Analysis p1 Culture & Harvest Cancer Cell Line (e.g., HeLa, A549) a1 Seed Cells into Assay Plate (e.g., 2,000 cells/well) p1->a1 p2 Serially Dilute This compound in Culture Medium a3 Add Compound or Controls (DMSO, Doxorubicin) p2->a3 a2 Incubate for 24h (Allow cells to attach) a1->a2 a2->a3 a4 Incubate for 72h (Compound treatment) a3->a4 d1 Add Resazurin Reagent to each well a4->d1 d2 Incubate for 2-4h (Color development) d1->d2 d3 Read Fluorescence (Ex: 560nm, Em: 590nm) d2->d3 d4 Data Analysis: Normalize Data, Calculate Z', Generate Dose-Response Curve d3->d4

Caption: Cell-based HTS workflow for anti-proliferation.

Detailed Protocol: Resazurin-Based Viability Assay

Materials:

  • 384-well clear-bottom, black-walled tissue culture-treated plates

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Doxorubicin (positive control for cytotoxicity)

  • DMSO (vehicle control)

  • Resazurin sodium salt solution

  • Automated liquid handler

  • Fluorescent plate reader

Methodology:

  • Cell Seeding:

    • Trypsinize and count a healthy culture of A549 cells.

    • Dilute the cells in complete medium to a density of 40,000 cells/mL.

    • Dispense 50 µL of the cell suspension into each well of the 384-well plate (2,000 cells/well).

    • Leave some wells on the perimeter empty and fill with sterile PBS to minimize evaporation (edge effects).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Addition:

    • Prepare a serial dilution of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the cells and add 50 µL of the medium containing the compound.

    • Add medium with 0.5% DMSO to negative control wells.

    • Add medium with a high concentration of Doxorubicin (e.g., 50 µM) to positive control wells.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Signal Detection:

    • Prepare a working solution of resazurin in PBS.

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO₂. The incubation time can be optimized based on the metabolic rate of the cell line.

    • Read the fluorescence on a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Data Analysis and Validation

Data analysis follows the same principles as the biochemical assay (Z'-factor and IC₅₀ determination), using Doxorubicin as the positive control and DMSO as the negative control.

ParameterPositive ControlNegative ControlTest Compound (25 µM)Calculated Value
Raw Fluorescence (RFU)5,000 ± 45095,000 ± 8,00060,000N/A
Z'-Factor 0.65 (Excellent)
% Viability 0%100%61.1%N/A

Conclusion and Next Steps

This application note provides two robust, validated HTS protocols to begin the characterization of this compound. The biochemical kinase assay allows for direct testing of a plausible hypothesis based on the compound's scaffold, while the cell-based anti-proliferation assay offers an unbiased view of its potential as a cytotoxic agent.

A "hit" from either of these screens is the beginning, not the end, of the discovery process. Positive results should be followed by:

  • Hit Confirmation: Re-testing the compound from a fresh solid sample.

  • Dose-Response Confirmation: Verifying the IC₅₀ value with a more detailed dilution series.

  • Secondary Assays: For a kinase hit, this would involve selectivity profiling against a panel of other kinases. For a cytotoxicity hit, this would involve assays for apoptosis (e.g., Caspase-Glo) or cell cycle arrest.

These foundational screens provide the critical first data points on the journey to understanding the biological function of novel small molecules and developing them into potential therapeutics.

References

(1-methyl-1H-indazol-3-yl)methanamine: A Versatile Scaffold for the Exploration of Novel Chemical Space

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Drug Discovery

The indazole nucleus is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry, earning the status of a "privileged scaffold."[1][2] This is due to its ability to mimic the indole structure, a common motif in biologically active compounds, while offering unique hydrogen bonding capabilities through its two nitrogen atoms. This structural feature allows for potent and selective interactions with a variety of biological targets. Consequently, indazole derivatives have been successfully developed as therapeutics for a wide range of diseases, including cancer, inflammation, and neurological disorders.[1][3][4] The strategic functionalization of the indazole core is paramount in modulating the pharmacological profile of these molecules. (1-methyl-1H-indazol-3-yl)methanamine, in particular, presents itself as a highly valuable and versatile building block for the synthesis of novel compound libraries, offering a primary amine handle for a multitude of chemical transformations.

This guide provides a comprehensive overview of the synthesis and application of this compound as a synthetic building block. It is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in the design and synthesis of new chemical entities. We will delve into a reliable synthetic protocol for the building block itself, followed by detailed application notes and step-by-step protocols for its utilization in two of the most fundamental transformations in medicinal chemistry: amide bond formation and reductive amination.

Synthesis of the Building Block: this compound

A reliable and scalable synthesis of this compound is crucial for its widespread application. A robust method involves the reduction of the corresponding nitrile, 1-methyl-1H-indazole-3-carbonitrile. While several reducing agents can effect this transformation, lithium aluminum hydride (LiAlH4) is a powerful and effective choice for the complete reduction of the nitrile to the primary amine.[2][5][6]

Synthesis of this compound start 1-methyl-1H-indazole-3-carbonitrile reagents 1. LiAlH4, THF 2. H2O start->reagents product This compound reagents->product Reduction

Diagram 1: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound

This protocol describes the reduction of 1-methyl-1H-indazole-3-carbonitrile to this compound using lithium aluminum hydride.

Materials:

  • 1-methyl-1H-indazole-3-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Celite®

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile).

  • Cool the suspension to 0 °C using an ice bath.

  • In a separate flask, dissolve 1-methyl-1H-indazole-3-carbonitrile (1.0 equivalent) in anhydrous THF.

  • Add the solution of the nitrile dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture back to 0 °C with an ice bath.

  • Carefully quench the reaction by the sequential, dropwise addition of water (1 volume relative to LiAlH₄), followed by 15% aqueous NaOH (1 volume relative to LiAlH₄), and finally water (3 volumes relative to LiAlH₄). Caution: The quenching process is highly exothermic and generates hydrogen gas.

  • Allow the resulting slurry to stir at room temperature for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or dichloromethane.

  • Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to afford the crude this compound.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Application in Amide Bond Formation

The primary amine of this compound serves as an excellent nucleophile for the formation of amide bonds, a cornerstone of medicinal chemistry.[7] This reaction allows for the coupling of the indazole scaffold with a wide variety of carboxylic acids, enabling the exploration of structure-activity relationships (SAR) by introducing diverse substituents. Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an activating agent like HOBt (Hydroxybenzotriazole) are commonly employed to facilitate this transformation.[8]

Amide_Coupling_Workflow cluster_reactants Reactants amine This compound reagents Coupling Reagents (e.g., HATU, DIPEA) amine->reagents acid Carboxylic Acid (R-COOH) acid->reagents product N-((1-methyl-1H-indazol-3-yl)methyl)amide reagents->product Amide Bond Formation Reductive_Amination_Workflow cluster_reactants Reactants amine This compound reagents Reducing Agent (e.g., STAB) Acid catalyst (optional) amine->reagents carbonyl Aldehyde or Ketone (R-CO-R') carbonyl->reagents product N-substituted this compound reagents->product Reductive Amination

References

The Indazole Scaffold: A Privileged Structure in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Indazoles in Kinase-Targeted Therapies

Protein kinases, as central regulators of a myriad of cellular processes, have emerged as one of the most critical classes of drug targets, particularly in oncology.[1] The development of small molecule inhibitors that can selectively modulate the activity of specific kinases has revolutionized the treatment of various diseases. Within the vast chemical space of kinase inhibitors, the indazole scaffold has proven to be a "privileged structure," forming the core of numerous successful therapeutic agents.[2][3] Several FDA-approved drugs, including Axitinib, Pazopanib, and Entrectinib, feature this versatile heterocyclic motif, highlighting its significance in medicinal chemistry.[4][5]

The power of the indazole ring lies in its unique electronic properties and its ability to engage in key hydrogen bonding interactions with the hinge region of the kinase ATP-binding site. This interaction mimics the binding of the adenine moiety of ATP, providing a strong anchor for the inhibitor. Furthermore, the bicyclic nature of the indazole scaffold offers multiple points for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. These substitutions can be strategically designed to exploit specific features of the target kinase's active site, leading to highly potent and selective inhibitors.[6]

This comprehensive guide provides detailed application notes and protocols for researchers engaged in the discovery and development of substituted indazole-based kinase inhibitors. We will delve into the strategic design, synthesis, and biological evaluation of these compounds, offering practical insights and step-by-step methodologies to accelerate your research endeavors.

I. Strategic Design and Synthesis of Substituted Indazoles

The successful development of an indazole-based kinase inhibitor begins with a well-defined synthetic strategy that allows for the systematic exploration of structure-activity relationships (SAR). The general approach involves the functionalization of the indazole core at key positions to optimize interactions with the target kinase.

General Synthetic Workflow

The synthesis of a library of substituted indazoles typically follows a convergent approach, where a common indazole core is derivatized in the final steps. This allows for the rapid generation of a diverse set of analogs for screening. A representative workflow is depicted below:

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Diversification start Starting Material (e.g., substituted fluoro-benzonitrile) core Indazole Core Formation (e.g., Hydrazine cyclization) start->core protection Protecting Group Introduction (e.g., SEM, THP) core->protection functionalization Key Functionalization (e.g., Iodination, Borylation) protection->functionalization coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) functionalization->coupling deprotection Deprotection coupling->deprotection final_mods Final Modifications (e.g., Amide coupling, Urea formation) deprotection->final_mods final_product Library of Substituted Indazole Inhibitors final_mods->final_product G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response receptor Receptor Tyrosine Kinase adaptor Adaptor Proteins receptor->adaptor kinase1 Target Kinase (e.g., MEK) adaptor->kinase1 kinase2 Downstream Kinase (e.g., ERK) kinase1->kinase2 transcription Transcription Factors kinase2->transcription inhibitor Substituted Indazole Inhibitor inhibitor->kinase1 Inhibition response Gene Expression (Proliferation, Survival) transcription->response

References

Title: Elucidating the Mass Spectrometry Fragmentation Pathways of (1-methyl-1H-indazol-3-yl)methanamine using Electrospray Ionization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

(1-methyl-1H-indazol-3-yl)methanamine is a key structural motif and building block in medicinal chemistry and drug development. Accurate structural confirmation and identification are critical for ensuring the quality and integrity of synthetic pathways and final compounds. This application note provides a detailed guide to the interpretation of mass spectrometry (MS) data for this compound, focusing on its fragmentation patterns under positive-mode electrospray ionization (ESI) followed by collision-induced dissociation (CID). We present a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, explain the causal mechanisms behind the observed fragmentation, and offer a validated framework for researchers in pharmaceutical and chemical analysis.

Introduction: The Analytical Imperative

Indazole derivatives are a prominent class of N-heterocyclic compounds that exhibit a wide range of pharmacological activities, including anti-cancer and anti-inflammatory properties.[1] As such, this compound often serves as a crucial intermediate in the synthesis of novel therapeutic agents. Its unambiguous identification is paramount. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for this purpose, offering high sensitivity and structural specificity.[2][3]

The power of LC-MS/MS lies not only in determining the molecular weight but also in deducing the structure by analyzing the fragmentation pattern of a selected precursor ion.[4] This process, known as tandem mass spectrometry (MS/MS), involves the isolation of the protonated molecule ([M+H]+) and its subsequent fragmentation through collision with an inert gas (Collision-Induced Dissociation, CID). The resulting product ions are characteristic of the molecule's structure. This guide explains the predictable and diagnostic fragmentation pathways of this compound, providing a reliable analytical signature for its identification.

Recommended Analytical Workflow

A successful analysis hinges on a systematic workflow, from meticulous sample preparation to optimized data acquisition and interpretation. The choice of each step is critical for generating reproducible and high-quality data. The overall process is depicted below.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Interpretation p1 Dissolve Analyte in LC-MS Grade Solvent p2 Dilute to Final Concentration (~1-10 µg/mL) p1->p2 p3 Transfer to Autosampler Vial p2->p3 lc Liquid Chromatography (Reverse Phase Separation) p3->lc ms1 MS1: Full Scan (Detect [M+H]+) lc->ms1 ms2 MS2: Product Ion Scan (Isolate & Fragment [M+H]+) ms1->ms2 d1 Identify Precursor Ion (m/z 162.1) ms2->d1 d2 Analyze Product Ion Spectrum d1->d2 d3 Correlate Fragments to Proposed Pathways d2->d3

Figure 1: Recommended workflow for the analysis of this compound.

Protocol: Sample Preparation for LC-MS/MS Analysis

The objective of sample preparation is to create a clean, particle-free solution of the analyte at a concentration suitable for the mass spectrometer, thereby preventing contamination and ensuring optimal ionization.[5][6] Using LC-MS grade solvents is critical to avoid introducing contaminants that could interfere with the analysis.[7]

Materials:

  • This compound sample

  • LC-MS Grade Methanol

  • LC-MS Grade Water with 0.1% Formic Acid

  • Calibrated micropipettes and sterile tips

  • 2 mL autosampler vials with septa caps[6]

Procedure:

  • Stock Solution Preparation: Accurately weigh ~1 mg of the analyte and dissolve it in 1.0 mL of LC-MS grade methanol to create a stock solution of 1 mg/mL. Vortex gently to ensure complete dissolution.

  • Working Solution Preparation: Perform a serial dilution of the stock solution. A common final concentration for sensitive instruments is between 1-10 µg/mL.[6] For a 1 µg/mL solution, dilute 10 µL of the stock solution into 990 µL of 50:50 Methanol/Water (v/v) with 0.1% formic acid. The formic acid is added to aid in protonation during ESI analysis.[8]

  • Final Preparation: Transfer the final working solution to a 2 mL autosampler vial. Ensure there is no particulate matter; if necessary, filter the solution through a 0.22 µm syringe filter.

  • Blank Samples: Prepare at least one blank sample containing only the final solvent mixture (50:50 Methanol/Water with 0.1% formic acid) to run before and after the analyte to check for carryover.[6]

Protocol: LC-MS/MS Instrumentation and Parameters

This protocol is designed for a standard reverse-phase LC system coupled to a triple quadrupole or Q-TOF mass spectrometer. The parameters are starting points and should be optimized for the specific instrument used. The goal of the LC method is to separate the analyte from any impurities and deliver it to the MS source in a compatible mobile phase.[9]

Liquid Chromatography Parameters:

Parameter Recommended Setting Rationale
Column C18, 2.1 x 50 mm, 1.8 µm Standard for small molecule separation.
Mobile Phase A Water + 0.1% Formic Acid Provides protons for ESI+ mode.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Organic eluent for reverse-phase.
Gradient 5% B to 95% B over 5 min Ensures elution of the polar analyte.
Flow Rate 0.4 mL/min Compatible with standard ESI sources.
Column Temp. 40 °C Improves peak shape and reproducibility.

| Injection Vol. | 2 µL | Prevents column overloading. |

Mass Spectrometry Parameters:

Parameter Recommended Setting Rationale
Ionization Mode ESI Positive The primary amine readily accepts a proton.
MS1 Scan Range m/z 50 - 300 To detect the [M+H]+ precursor ion.
Precursor Ion m/z 162.1 The calculated mass of C9H12N3+.
Collision Gas Argon Standard inert gas for CID.
Collision Energy 15-30 eV Energy range to induce key fragments. Optimize for instrument.
Source Temp. 120 °C Balances desolvation and prevents thermal degradation.[10]

| Declustering Pot. | 40-60 V | Minimizes in-source fragmentation.[10] |

Interpretation of the Mass Spectrum

The mass spectrum of this compound is characterized by a clear precursor ion and a set of diagnostic product ions that reveal its core structure.

The Protonated Molecule [M+H]

The compound has a monoisotopic mass of 161.0953 Da. In positive ESI mode, it readily accepts a proton (H+), primarily at the basic nitrogen of the primary amine, to form the protonated molecule, [M+H]+.

  • Expected m/z: 162.1031

This ion is isolated in the first mass analyzer for subsequent fragmentation.

Key Fragmentation Pathways and Product Ions

Upon collision-induced dissociation, the [M+H]+ ion fragments in predictable ways. The primary fragmentation event is driven by the lability of the aminomethyl side chain. The proposed fragmentation pathway is illustrated below.

Figure 2: Proposed ESI+ fragmentation pathway for this compound.

  • Dominant Fragmentation: Neutral Loss of Ammonia (NH3) The most favorable fragmentation pathway involves the elimination of a neutral ammonia molecule (17.03 Da) from the protonated primary amine.[11] This is a classic fragmentation for primary amines and results in the formation of a highly stable benzylic-type carbenium ion. This fragment is often the base peak in the product ion spectrum.

    • [M+H]+ → [M+H - NH3]+

    • m/z 162.1 → m/z 145.1 This ion at m/z 145.1 corresponds to the 1-methyl-1H-indazole-3-carbenium structure. The observation of an intense ion at m/z 145 is highly characteristic for compounds containing an indazole core with a side chain at the 3-position.[12][13]

  • Secondary Fragmentation: Formation of the 1-methyl-1H-indazolium ion Further fragmentation can occur from the m/z 145.1 ion, or potentially via a concerted loss from the parent ion, leading to the formation of the 1-methyl-1H-indazolium ion. This fragment has been reported as a characteristic ion for indazole-containing compounds.[12]

    • [M+H - NH3]+ → [C8H7N2]+

    • m/z 145.1 → m/z 131.1 This fragment at m/z 131.1 represents the core indazole ring with its N-methyl group, confirming the integrity of the heterocyclic system.

Summary of Expected Product Ions

The quantitative data derived from the product ion scan can be summarized for quick reference and confirmation.

m/z (Observed)Proposed FormulaProposed Structure NameNeutral Loss (from Precursor)
162.1 [C9H12N3]+Protonated Parent Molecule-
145.1 [C9H9N2]+1-methyl-1H-indazole-3-carbeniumNH3 (17.0 Da)
131.1 [C8H7N2]+1-methyl-1H-indazoliumCH3N (29.0 Da)

Method Validation and Trustworthiness

To ensure the trustworthiness of this analytical method, a validation process should be performed.[14] Key parameters include:

  • Specificity: Analyze a blank matrix and potential impurities to ensure no other compounds produce fragments at m/z 145.1 or 131.1 at the same retention time.

  • Linearity: Prepare a calibration curve to demonstrate that the instrument response is proportional to the analyte concentration over a defined range.[3]

  • Precision and Accuracy: Perform replicate injections of a known concentration to ensure the method is both reproducible and accurate.[3][15]

  • Limit of Detection (LOD): Determine the lowest concentration at which the analyte can be reliably detected, defined by the characteristic precursor-to-product ion transition (e.g., 162.1 → 145.1).

Conclusion

The mass spectrometric fragmentation of this compound under ESI-MS/MS conditions is predictable and provides a highly specific fingerprint for its identification. The dominant fragmentation pathway is the neutral loss of ammonia to produce a stable carbenium ion at m/z 145.1, which serves as the primary diagnostic product ion. A secondary fragment at m/z 131.1 further confirms the N-methylated indazole core. The protocols and interpretive guide presented here offer a robust framework for researchers and scientists in drug development to confidently identify this important chemical entity, ensuring the integrity of their research and synthetic products.

References

Application Note & Protocol: Strategic N-Methylation of 1H-Indazole for Drug Discovery & Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, with N-methylated derivatives frequently exhibiting enhanced metabolic stability, cell permeability, and target affinity. However, the synthesis of specific N-methyl indazole isomers presents a significant chemical challenge due to the potential for methylation at either the N1 or N2 position. This application note provides a detailed guide to the strategic N-methylation of 1H-indazole, outlining reliable protocols for selectively targeting each nitrogen. We delve into the mechanistic principles governing regioselectivity and offer field-proven methodologies for synthesis, work-up, and characterization, designed for researchers in drug development and chemical synthesis.

Introduction: The Significance of N-Methylated Indazoles

Indazole and its derivatives are cornerstone pharmacophores found in numerous therapeutic agents, including kinase inhibitors for oncology (e.g., Pazopanib) and novel anti-inflammatory drugs. The position of the substituent on the pyrazole ring nitrogen—N1 or N2—can profoundly alter the molecule's three-dimensional shape, hydrogen bonding capability, and overall physicochemical properties. Consequently, controlling the regioselectivity of N-alkylation is not merely a synthetic hurdle but a critical step in molecular design and structure-activity relationship (SAR) studies.

The primary challenge arises from the similar nucleophilicity of the two nitrogen atoms in the indazole ring, often leading to the formation of a mixture of N1 and N2 methylated isomers. The choice of base, solvent, and methylating agent, however, can dramatically influence the reaction's outcome. This guide will dissect the factors that govern this selectivity and provide robust protocols to direct the methylation to the desired position.

The Core Challenge: Controlling N1 vs. N2 Regioselectivity

The regiochemical outcome of the N-methylation of 1H-indazole is a classic example of a reaction under kinetic versus thermodynamic control. The deprotonation of 1H-indazole with a base generates the indazolide anion, which exists as a hybrid of two resonance structures with the negative charge localized on either N1 or N2. The subsequent alkylation can occur at either site.

  • N1-Methylation (Thermodynamic Product): The N1-substituted indazole is generally the more thermodynamically stable isomer. Its formation is favored under conditions that allow for equilibrium, such as using weaker bases and polar aprotic solvents.

  • N2-Methylation (Kinetic Product): The N2 position is often considered the site of greater electron density in the indazolide anion, making it more nucleophilic and thus the site of faster initial attack. Its formation is favored by using strong, non-nucleophilic bases in non-polar solvents at low temperatures, which traps the kinetic product before it can equilibrate.

The interplay between the base, solvent, and counter-ion is critical. For instance, the use of sodium hydride (NaH) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) typically favors the formation of the N1 isomer. Conversely, employing a phase-transfer catalyst system or specific base/solvent combinations can steer the reaction towards the N2 position.

Below is a diagram illustrating the key decision points that influence the reaction's regioselectivity.

G Base Base Selection N1 N1-Methyl Indazole (Thermodynamic Product) Base->N1 Weaker Base (e.g., K2CO3) N2 N2-Methyl Indazole (Kinetic Product) Base->N2 Stronger Base (e.g., NaH) Solvent Solvent Polarity Solvent->N1 Polar Aprotic (e.g., DMF) Solvent->N2 Less Polar (e.g., THF) Temp Temperature Temp->N1 Higher Temp Temp->N2 Lower Temp

Caption: Factors influencing N1 vs. N2 methylation selectivity.

Experimental Protocols

The following protocols are standardized procedures for achieving selective N-methylation. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Selective Synthesis of 1-Methyl-1H-indazole (Thermodynamic Control)

This protocol is optimized for the formation of the more stable N1-isomer and is generally high-yielding. The use of sodium hydride in DMF is a widely adopted and reliable method.

Workflow Diagram:

Caption: Experimental workflow for selective N1-methylation.

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1H-indazole (1.0 eq).

  • Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M concentration). Stir until the indazole is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 10 minutes.

    • Scientist's Note: The portion-wise addition of NaH is crucial to control the exothermic reaction and the evolution of hydrogen gas. The reaction mixture will typically become a clear, dark solution upon complete formation of the sodium indazolide salt.

  • Stirring: Stir the reaction mixture at 0 °C for 30 minutes.

  • Methylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise via syringe while maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-methyl-1H-indazole.

Protocol 2: Selective Synthesis of 2-Methyl-1H-indazole (Kinetic Control)

Achieving selectivity for the N2-isomer is more challenging and often requires specific conditions. This protocol uses a phase-transfer catalyst (PTC), which has been shown to favor the formation of the N2-alkylated product.

Step-by-Step Procedure:

  • Preparation: To a round-bottom flask, add 1H-indazole (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Solvent & Reagent: Add acetonitrile (CH₃CN) as the solvent, followed by dimethyl sulfate ((CH₃)₂SO₄, 1.1 eq).

    • Scientist's Note: Dimethyl sulfate is highly toxic and should be handled with extreme care. Using K₂CO₃, a milder base than NaH, in combination with a PTC in acetonitrile alters the ionic environment, favoring the kinetically preferred attack at the N2 position.

  • Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and stir for 6-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (DCM) and wash with water to remove any remaining salts and DMF.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The resulting mixture of isomers can be separated by careful column chromatography. The N2-isomer is typically more polar than the N1-isomer.

Comparative Data & Expected Outcomes

The choice of reaction conditions directly impacts both the overall yield and the ratio of N1:N2 isomers. The following table summarizes typical outcomes based on literature precedents.

MethodBaseSolventMethylating AgentTemp.Typical N1:N2 RatioApprox. Yield (%)Reference
Protocol 1 NaHDMFCH₃I0 °C to RT>95 : 585-95%
Protocol 2 K₂CO₃ / TBABCH₃CN(CH₃)₂SO₄Reflux~20 : 8070-85%
AlternativeCs₂CO₃DMFCH₃IRT~90 : 10>90%
AlternativeDBUCH₂Cl₂CH₃IRT~50 : 50Variable

Conclusion and Best Practices

The selective N-methylation of 1H-indazole is a controllable process when the underlying chemical principles are understood and applied. For the synthesis of the thermodynamically favored 1-methyl-1H-indazole , the use of a strong base like sodium hydride in a polar aprotic solvent like DMF is the most robust and high-yielding method. For the kinetically favored 2-methyl-1H-indazole , conditions must be carefully selected to favor the more nucleophilic N2 position, with phase-transfer catalysis offering a reliable, albeit less selective, route. Researchers must meticulously characterize their products using NMR and other spectroscopic techniques to confirm the position of methylation, as the isomers can have very similar chromatographic behavior.

Troubleshooting & Optimization

Improving the yield of (1-methyl-1H-indazol-3-yl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for enhanced synthetic efficiency, this Technical Support Center guide is dedicated to researchers, scientists, and drug development professionals engaged in the synthesis of (1-methyl-1H-indazol-3-yl)methanamine. As a key structural motif in medicinal chemistry, optimizing its synthesis is critical for accelerating discovery programs.

This document, crafted from the perspective of a Senior Application Scientist, moves beyond simple protocols. It delves into the mechanistic underpinnings of common synthetic challenges, offering field-proven troubleshooting strategies and robust, self-validating methodologies. Our aim is to empower you with the expertise to not only identify and solve common issues but also to proactively improve yield and purity.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound typically involves two critical stages: the regioselective N-methylation of the indazole core and the subsequent elaboration of the C3 substituent to the desired methanamine group. The most prevalent and versatile pathway proceeds through the reductive amination of a key aldehyde intermediate.

G cluster_0 Core Synthesis cluster_1 Alternative Routes Indazole 1H-Indazole Methyl_Indazole 1-Methyl-1H-indazole Indazole->Methyl_Indazole N1-Methylation Aldehyde 1-Methyl-1H-indazole- 3-carbaldehyde Methyl_Indazole->Aldehyde C3-Formylation Target This compound Aldehyde->Target Reductive Amination Nitrile ...-3-carbonitrile Nitrile->Target Reduction (e.g., LiAlH4) Amide ...-3-carboxamide Amide->Target Reduction (e.g., LiAlH4)

Caption: High-level synthetic pathways to the target compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common experimental hurdles in a direct question-and-answer format.

FAQ 1: Poor N1-Regioselectivity During Methylation

Question: "I am attempting to methylate 1H-indazole (or a 3-substituted derivative) and obtaining a significant amount of the undesired N2-methyl isomer along with my target N1-isomer. How can I improve the N1:N2 ratio?"

Answer: This is the most frequent challenge in indazole chemistry. The regiochemical outcome of N-alkylation is a delicate balance of steric, electronic, and reaction-condition-dependent factors.[1] The N1 position is generally the thermodynamically more stable product, while the N2 position can be kinetically favored under certain conditions. To robustly favor the N1 isomer, you must control these factors.

Core Insight: Strong, non-coordinating bases in non-polar, aprotic solvents heavily favor N1-alkylation.[2][3] This is often attributed to the formation of a sodium salt of the indazole, where the cation may coordinate with the C3-substituent (if present), sterically hindering attack at the N2 position.[1]

Troubleshooting Steps & Optimized Protocol:

  • Reagent & Solvent Purity: Ensure your solvent (e.g., THF) is anhydrous and the sodium hydride (NaH) is fresh. NaH reacts violently with water, and moisture will quench the base, leading to incomplete deprotonation and poor selectivity. It is best practice to wash the NaH dispersion with dry hexane to remove mineral oil before use.[4]

  • Base & Solvent Selection: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a highly reliable system for achieving >99% N1 regioselectivity, especially with C3-substituted indazoles.[2][3] Avoid conditions like potassium carbonate (K2CO3) in DMF, which are known to produce isomer mixtures.[1]

  • Temperature Control: The initial deprotonation should be performed at a low temperature (0 °C) to control the exothermic reaction. After deprotonation, allowing the reaction to warm to room temperature ensures complete formation of the indazole anion before adding the electrophile.

Optimized N1-Methylation Protocol:

  • Dissolve the 1H-indazole starting material (1.0 equiv) in anhydrous THF to a concentration of ~0.1 M in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cool the solution to 0 °C using an ice-water bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and stir for an additional 30 minutes at room temperature.

  • Re-cool the mixture to 0 °C and add your methylating agent (e.g., methyl iodide or dimethyl sulfate, 1.1 equiv) dropwise.

  • Allow the reaction to warm slowly to room temperature and stir for 16-24 hours.

  • Monitor reaction completion by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

Data Summary: Impact of Conditions on N1/N2 Selectivity

BaseSolventTemperatureTypical N1:N2 RatioReference(s)
NaH THF 0 °C to RT >95:5 (often >99:1) [2][3][5]
K2CO3DMFRT to 60 °C~1:1 to 3:1[1]
Cs2CO3DMFRTCan favor N2[4]
NaHMDSTHF0 °C to RTVariable, often poor[2]
FAQ 2: Low Yield in Reductive Amination of 1-Methyl-1H-indazole-3-carbaldehyde

Question: "My reductive amination reaction using 1-methyl-1H-indazole-3-carbaldehyde and ammonia (or an ammonia source) is sluggish and results in a low yield of the target amine. What are the primary causes?"

Answer: Low yields in reductive amination can stem from several issues: inefficient imine formation, instability of the imine, reduction of the starting aldehyde to an alcohol, or poor reactivity of the chosen reducing agent.

Core Insight: The key to a successful reductive amination is the choice of a reducing agent that is mild enough not to reduce the starting aldehyde but reactive enough to reduce the intermediate imine (or iminium ion) as it forms. Sodium triacetoxyborohydride (NaBH(OAc)3) is often the reagent of choice for this reason, as it is less reactive and more selective than sodium borohydride (NaBH4).

G cluster_solutions Start Low Yield Detected Imine Check Imine Formation (Monitor by NMR/IR if possible) Start->Imine Reagent Verify Reducing Agent Activity & Stoichiometry Start->Reagent Conditions Optimize Reaction Conditions (pH, Solvent, Concentration) Start->Conditions Side_Products Analyze for Side Products (e.g., Alcohol) Start->Side_Products Sol_Imine Use ammonia source like NH4OAc to buffer pH and drive imine formation. Imine->Sol_Imine Sol_Reagent Use fresh, selective reagent like NaBH(OAc)3. Ensure correct stoichiometry. Reagent->Sol_Reagent Sol_Conditions Use aprotic solvent like DCE or THF. Run at RT. Conditions->Sol_Conditions Sol_Side Use milder reducing agent to prevent aldehyde reduction. Side_Products->Sol_Side

Caption: Troubleshooting flowchart for low yield in reductive amination.

Troubleshooting Steps & Optimized Protocol:

  • Starting Aldehyde Quality: Ensure the 1-methyl-1H-indazole-3-carbaldehyde is pure. Aldehydes can oxidize to carboxylic acids on storage, which will not participate in the reaction.

  • Ammonia Source: Using gaseous ammonia can be difficult to control. A superior method is to use an ammonium salt like ammonium acetate (NH4OAc) or ammonium chloride with a base. Ammonium acetate can act as both the ammonia source and a mild acid catalyst to promote imine formation.

  • Choice of Reducing Agent: As mentioned, NaBH(OAc)3 is highly effective. If using NaBH4, the reaction often requires careful pH control, as the imine is most stable under slightly acidic conditions where NaBH4 is less stable and less selective.

Optimized Reductive Amination Protocol:

  • To a stirred solution of 1-methyl-1H-indazole-3-carbaldehyde (1.0 equiv)[6][7][8] and ammonium acetate (5-10 equiv) in an appropriate solvent (e.g., methanol or 1,2-dichloroethane), add acetic acid to adjust the pH to ~5-6.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equiv) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography or acid-base extraction to isolate the pure primary amine.[9]

FAQ 3: How can I confirm the identity and purity of my final product?

Question: "I have synthesized a product I believe to be this compound. What analytical techniques should I use for confirmation?"

Answer: Full characterization is essential to confirm the structure and assess the purity of your compound. A combination of spectroscopic and chromatographic methods should be employed.

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural elucidation.

    • ¹H NMR: Expect to see characteristic signals for the N-methyl group (a singlet around 3.8-4.2 ppm), the methylene (-CH₂-) protons of the aminomethyl group (a singlet around 3.9-4.3 ppm), and four distinct aromatic protons corresponding to the indazole ring system. The -NH₂ protons may appear as a broad singlet.

    • ¹³C NMR: Will show the correct number of carbon signals, including the N-methyl, the methylene, and the aromatic carbons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product. For C₉H₁₁N₃, the expected monoisotopic mass is approximately 161.10 g/mol .[10] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the best method for determining the purity of your final compound. Using a suitable column and mobile phase, you can quantify the percentage of your desired product and detect any minor impurities.

By cross-referencing the data from these techniques, you can be highly confident in both the identity and purity of your synthesized this compound.

References

Technical Support Center: Purification of (1-methyl-1H-indazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (1-methyl-1H-indazol-3-yl)methanamine. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this valuable heterocyclic building block. As a primary amine with a distinct indazole core, this compound presents a unique set of purification hurdles. This guide provides in-depth, field-tested solutions to common problems in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

The purification of this compound is complicated by a combination of its chemical properties:

  • High Basicity: The primary amine group (pKa ≈ 9-10) is a strong Lewis base. This causes significant interaction with the acidic silanol groups on standard silica gel, leading to peak tailing, poor resolution, and often, irreversible adsorption of the product onto the column.

  • Potential for Regioisomers: The synthesis often involves the N-methylation of an indazole precursor. This step can sometimes yield a mixture of the desired N1-methyl isomer and the undesired N2-methyl isomer. These isomers can have very similar polarities, making them difficult to separate.

  • Polarity: The compound possesses both a polar amine group and a moderately nonpolar bicyclic aromatic system, giving it an amphiphilic character that can complicate solvent selection for both chromatography and crystallization.

  • Air Sensitivity: Like many primary amines, it can be susceptible to oxidation and can absorb atmospheric carbon dioxide to form a carbamate salt, introducing new impurities over time.

Q2: What are the most common impurities I should anticipate?

Beyond the N2-methyl regioisomer, common impurities depend on the synthetic route. A common final step is the reduction of 1-methyl-1H-indazole-3-carbonitrile. Based on this, you should look for:

  • Unreacted Starting Material: The starting nitrile (1-methyl-1H-indazole-3-carbonitrile).

  • Partially Reduced Intermediates: The corresponding imine, which may be hydrolyzed to the aldehyde (1-methyl-1H-indazole-3-carbaldehyde).

  • Over-Reduced Byproducts: In some cases, the methyl group on the indazole nitrogen could potentially be reduced, though this is less common with standard nitrile reduction conditions.

  • Solvent Adducts: Residual high-boiling solvents used in the reaction (e.g., DMF, DMSO).

Q3: Which analytical techniques are recommended for purity assessment?

A multi-technique approach is essential for a complete purity profile.

Analytical TechniqueRecommended Conditions & PurposeExpected Result for Pure Compound
Reverse-Phase HPLC C18 column with a mobile phase of water/acetonitrile containing 0.1% TFA or formic acid.A single, sharp peak with >98% peak area.
LC-MS (ESI+) Same conditions as HPLC.A single peak with the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺: 162.10 .
¹H NMR DMSO-d₆ or CDCl₃.Confirms structural integrity and absence of isomeric or process-related impurities. Key signals: N-CH₃ singlet, Ar-H multiplets, CH₂ singlet, and NH₂ singlet.
GC-MS Not ideal due to the low volatility and high polarity of the amine, but can be used with derivatization.Can detect volatile impurities from the synthesis.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental failures and provides actionable solutions and detailed protocols.

Problem 1: My product is sticking to the silica gel column, and I'm getting very low recovery.

This is the most common issue, directly caused by the basic amine interacting with acidic silica. The product protonates and binds ionically to the stationary phase.

Root Cause Analysis & Solution Workflow

G cluster_0 Problem: Low Recovery from Silica Column cluster_1 Solution Pathways problem Crude Amine Loaded on Standard Silica Gel (DCM/MeOH) sol1 Option A: Modify Mobile Phase (Most Common) problem->sol1 Add a basic modifier to compete with the amine. sol2 Option B: Deactivate Stationary Phase problem->sol2 Neutralize the acidic sites on the silica surface. sol3 Option C: Change Stationary Phase problem->sol3 Use a non-acidic support like alumina or C18. protocol1 Protocol 1: Flash Chromatography with Triethylamine (TEA) Modifier sol1->protocol1 Implement Protocol 1 protocol2 Protocol 2: Using Deactivated Alumina sol2->protocol2 Implement Protocol 2

Caption: Decision workflow for overcoming amine adsorption during chromatography.

Protocol 1: Flash Chromatography with a Basic Modifier

The principle here is to add a small amount of a volatile base, like triethylamine (TEA) or ammonium hydroxide, to the mobile phase. This base will preferentially interact with the acidic silica sites, allowing your product to elute properly.

Step-by-Step Methodology:

  • Dry Load Preparation: Pre-adsorb your crude material onto a small amount of silica gel (~2-3x the mass of your crude product). To do this, dissolve the crude in a minimal amount of a volatile solvent (like DCM or MeOH), add the silica, and evaporate the solvent completely under reduced pressure until a fine, free-flowing powder is obtained. This prevents the crude from crashing out at the top of the column.

  • Solvent System Selection: Using TLC, find a solvent system that gives your product an Rf of ~0.2-0.3. A good starting point is Dichloromethane (DCM) with 2-10% Methanol (MeOH).

  • Mobile Phase Preparation: Prepare your chosen eluent and add 0.5-1% triethylamine (TEA) by volume. For example, for 1 L of 95:5 DCM/MeOH, add 5 mL of TEA.

  • Column Packing: Pack a flash chromatography column with silica gel using your prepared mobile phase. Never pack with a neat solvent and then switch to a base-modified one, as this can cause swelling and cracking of the silica bed.

  • Loading and Elution: Carefully load the dry-loaded sample onto the top of the column. Begin elution with the base-modified solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC. Combine the pure fractions and evaporate the solvent under reduced pressure.

  • Post-Purification Removal of TEA: The co-eluted TEA can be removed by dissolving the residue in a suitable organic solvent (e.g., Ethyl Acetate) and washing with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the pure amine.

Problem 2: My NMR shows a clean product, but my HPLC/LC-MS reveals a significant, closely-eluting impurity.

This often indicates the presence of a regioisomer (e.g., the N2-methyl isomer), which has a very similar polarity and molecular weight to your desired product. Standard chromatography is often insufficient for separation.

Solution: Purification via Salt Crystallization

The most robust method to separate closely related isomers and improve purity to >99.5% is often crystallization. Since the target compound is a base, converting it to a well-defined crystalline salt, like the dihydrochloride, is highly effective.

Protocol 2: Dihydrochloride Salt Formation and Crystallization

This protocol leverages the fact that the dihydrochloride salt of the amine has a well-defined crystal lattice, which tends to exclude impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the partially purified amine (e.g., post-chromatography, >90% pure) in a minimal amount of a suitable solvent. Anhydrous Methanol (MeOH) or Isopropanol (IPA) are good starting points. Aim for a concentration of approximately 5-10 mL of solvent per gram of amine.

  • Acidification: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of HCl in a compatible solvent. A 2M solution of HCl in diethyl ether or a 4M solution in dioxane is ideal to avoid introducing water. Add the acid dropwise with stirring until the solution reaches a pH of ~1-2 (check with pH paper). You should observe the formation of a white precipitate.

  • Crystallization/Precipitation: Stir the resulting slurry in the ice bath for 1-2 hours to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous solvent (e.g., cold IPA, then diethyl ether) to remove any soluble impurities.

  • Drying: Dry the white solid under high vacuum at 40-50 °C to remove all residual solvents. The expected melting point of the pure this compound dihydrochloride is 225-229 °C.

  • Validation: Check the purity of the salt by HPLC and NMR. If needed, the free base can be regenerated by dissolving the salt in water, basifying with NaOH to pH >12, and extracting with an organic solvent like DCM or Ethyl Acetate.

Purity Improvement Data (Illustrative)

StagePurity by HPLC (%)N2-Isomer Content (%)
Crude Product85.24.5
Post-Chromatography96.12.1
After HCl Salt Crystallization >99.7 <0.1
Problem 3: My final product is an oil or a waxy solid, not the expected solid, and it discolors over time.

This can be due to residual solvents, the presence of impurities preventing crystallization, or product degradation. Amines can absorb atmospheric CO₂ to form carbamates, which are often waxy or oily.

Solution: A robust acid-base workup to remove non-basic impurities and ensure the product is in its free-base form.

Acid-Base Purification Workflow

G cluster_0 Acidic Extraction cluster_1 Liberation of Free Base start Crude Oily Product in Organic Solvent (e.g., EtOAc) acid_wash Wash with 1M HCl (aq) (x3) start->acid_wash organic_layer1 Organic Layer: Contains Neutral/Acidic Impurities (Discard) acid_wash->organic_layer1 Separate aq_layer1 Aqueous Layer: Contains Protonated Amine Salt [R-NH3]+Cl- acid_wash->aq_layer1 Separate basify Adjust Aqueous Layer to pH > 12 with 3M NaOH (aq) aq_layer1->basify extract Extract with DCM or EtOAc (x3) basify->extract organic_layer2 Organic Layer: Contains Pure Free Base Amine extract->organic_layer2 Separate aq_layer2 Aqueous Layer: (Discard) extract->aq_layer2 Separate end Combine Organic Layers, Dry (Na2SO4), Filter, and Concentrate organic_layer2->end final Pure, Solid Free Base end->final

Technical Support Center: Enhancing Aqueous Solubility of (1-methyl-1H-indazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1-methyl-1H-indazol-3-yl)methanamine. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of this compound in experimental buffers. Our goal is to equip you with the scientific rationale and practical protocols to overcome solubility issues and ensure the reliability and accuracy of your results.

Introduction: Understanding the Solubility Challenge

This compound is a primary amine with a substituted indazole core. Its chemical structure, featuring both a hydrophobic bicyclic aromatic system and a basic primary amine, presents a classic solubility challenge in neutral aqueous media. The hydrophobic portion of the molecule favors the solid state over solvation in water, while the basic amine offers a handle for solubility manipulation through pH-dependent protonation. The predicted XlogP of approximately 0.5 suggests a relatively low hydrophobicity, yet poor aqueous solubility is a common hurdle for many drug-like molecules.

This guide will walk you through a systematic approach to enhancing the solubility of this compound, focusing on three primary strategies: pH adjustment, salt formation, and the use of co-solvents.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing precipitation of this compound when I dilute my DMSO stock into my aqueous assay buffer (e.g., PBS, pH 7.4). Why is this happening and what is the first step I should take?

A1: This is a common issue known as "compound crashing out." It occurs because the compound is highly soluble in the organic solvent (DMSO) but has low solubility in the aqueous buffer at that specific pH. The primary amine in your compound is likely not sufficiently protonated at pH 7.4 to be fully soluble.

Your first and most critical step is to understand the pH-solubility profile of your compound. As a primary amine, this compound is a weak base. Its solubility in aqueous solutions is highly dependent on the pH of the medium. In acidic conditions, the primary amine group becomes protonated (-NH2 -> -NH3+), forming a more polar and, therefore, more water-soluble species.

To systematically address this, you should determine the compound's pKa. While an experimental value is ideal, we can estimate it based on structurally similar compounds. For instance, benzylamine has a pKa of approximately 9.33.[1][2][3][4] It is reasonable to assume that the pKa of this compound is in a similar range. According to the Henderson-Hasselbalch equation, to ensure at least 90% of the compound is in its protonated (soluble) form, the pH of the buffer should be at least one unit below the pKa.

Troubleshooting Workflow: pH Adjustment

Caption: Workflow for troubleshooting solubility via pH adjustment.

Q2: How do I experimentally determine the optimal pH for solubilizing my compound?

A2: You can perform a kinetic solubility assay across a range of pH values. This will give you a good indication of the pH at which your compound will remain in solution under your experimental conditions.

Experimental Protocol: Kinetic Solubility Assessment by pH Variation

Objective: To determine the apparent solubility of this compound in various pH buffers.

Materials:

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • A series of aqueous buffers (e.g., phosphate, citrate, or acetate buffers) with pH values ranging from 5.0 to 7.4.

  • 96-well microplates (clear bottom for UV analysis)

  • Plate shaker

  • UV-Vis microplate reader

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Dispense 198 µL of each buffer into different columns of the 96-well plate.

  • Add 2 µL of the 10 mM DMSO stock solution to each well containing buffer. This results in a final compound concentration of 100 µM in 1% DMSO.

  • Seal the plate and shake at room temperature for 1-2 hours.

  • Visually inspect the wells for any precipitation.

  • Quantify the concentration of the dissolved compound by measuring the UV absorbance at the compound's λmax. If λmax is unknown, scan from 220-400 nm to determine it.

  • Compare the absorbance in each pH buffer to a standard curve prepared in the same buffer to determine the concentration. The highest concentration at which no precipitation is observed is the kinetic solubility at that pH.

Buffer pHVisual Observation (Precipitation)Apparent Solubility (µM)
7.4Heavy< 10
7.0Moderate25
6.5Slight60
6.0None> 100
5.5None> 100

Interpretation: The data in the table suggests that a buffer pH of 6.0 or lower is required to maintain at least 100 µM of the compound in solution.

Q3: My biological assay is sensitive to low pH. What are my other options if pH adjustment is not feasible?

A3: If you cannot lower the pH of your experimental buffer, you have two excellent alternative strategies: salt formation and the use of co-solvents .

1. Salt Formation: this compound is available as a dihydrochloride salt. This indicates that forming a salt with an acid is a viable and effective way to increase its aqueous solubility. The salt form is pre-protonated, which circumvents the need for an acidic buffer to achieve dissolution.

It is generally accepted that for efficient and stable salt formation, the pKa of the acidic counter-ion should be at least 2 units lower than the pKa of the basic drug.[5][6] Given the estimated pKa of ~9.3 for your compound, a wide range of pharmaceutically acceptable acids can be used for salt formation.

Troubleshooting Workflow: Salt Form Screening

References

Assessing the stability of (1-methyl-1H-indazol-3-yl)methanamine under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability Assessment of (1-methyl-1H-indazol-3-yl)methanamine

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of assessing and ensuring the stability of this compound during experimental use. While specific peer-reviewed stability data for this exact molecule is limited, this document synthesizes information from established principles of medicinal chemistry, the known reactivity of its core functional groups (indazole and primary aromatic amine), and authoritative regulatory guidelines to provide a robust framework for your investigations.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Concerns

This section addresses common initial questions regarding the handling and stability of this compound.

Q1: What are the primary chemical stability concerns for this compound?

Based on its structure, the compound possesses two key moieties prone to degradation: the indazole ring and the primary methanamine group. The primary concerns are:

  • Oxidative Degradation: Primary amines and the electron-rich indazole ring system can be susceptible to oxidation from atmospheric oxygen or residual peroxides in solvents.[1][2] This can lead to the formation of various oxidized byproducts, potentially altering biological activity.

  • Photodegradation: Indazole derivatives are known to undergo photochemical rearrangement, often converting into more stable benzimidazole structures upon exposure to UV light.[3] This transformation represents a significant alteration of the core scaffold.

  • Hydrolytic Degradation: Stability can be pH-dependent. Under strongly acidic or basic conditions, the compound may undergo hydrolysis.[3]

  • Thermal Degradation: Like most complex organic molecules, exposure to high temperatures can lead to decomposition.[3]

Q2: How should I store the solid compound and its solutions to ensure maximum stability?

Proper storage is the first line of defense against degradation.

  • Solid Form: For long-term storage, the solid compound should be kept in a tightly sealed, opaque container (like an amber vial) to protect it from light and moisture.[4] It is best stored at low temperatures (2-8°C or -20°C) and, for maximum protection, under an inert atmosphere (e.g., argon or nitrogen).[5]

  • Solutions: Solutions are generally less stable than the solid material.[5] It is strongly recommended to prepare solutions fresh for each experiment. If short-term storage is unavoidable, solutions should be stored in tightly capped, light-protected vials at 4°C or -20°C.[5] Avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: My experimental results are inconsistent or show lower-than-expected activity. Could compound instability be the cause?

Yes, this is a very common consequence of compound degradation.[5] If the active molecule degrades into one or more new substances, the concentration of the parent compound decreases, leading to a reduction or complete loss of the expected biological or chemical effect. If you observe variable results, preparing a fresh solution from solid stock for each experiment is a critical first troubleshooting step.

Q4: What is a "forced degradation" or "stress" study, and why is it necessary for this compound?

A forced degradation study is an experiment where the drug substance is intentionally exposed to conditions more severe than accelerated stability testing, such as high heat, light, humidity, and extremes of pH and oxidation.[6][7] The purpose is not to determine shelf-life but to:

  • Identify Potential Degradants: It helps identify the likely degradation products that could form under various conditions.[7][8]

  • Elucidate Degradation Pathways: Understanding how the molecule breaks down provides insight into its intrinsic chemical stability.[8]

  • Develop Stability-Indicating Methods: It is essential for developing and validating analytical methods (like HPLC) that can accurately separate and quantify the parent compound from all potential degradation products.[7][9]

This process is a cornerstone of pharmaceutical development as mandated by ICH guidelines.[10][11]

Section 2: Troubleshooting Guide - Investigating Degradation

This section provides guidance for when you suspect degradation is occurring.

  • Problem: I suspect my compound is degrading in my assay buffer. How can I confirm this?

    • Solution: Perform a simple time-course experiment. Prepare a solution of your compound in the assay buffer. Using a validated analytical method (e.g., HPLC-UV), inject a sample immediately after preparation (T=0) and then analyze subsequent samples at various time points (e.g., 1, 4, 8, and 24 hours) while keeping the solution under the exact conditions of your experiment (temperature, light exposure). A decrease in the peak area of the parent compound over time is direct evidence of instability.

  • Problem: I see a new, unexpected peak in my HPLC chromatogram after leaving my solution on the bench. What could it be?

    • Solution: The appearance of new peaks alongside a decrease in the parent peak is a classic sign of degradation. Based on the compound's structure, this new peak could be:

      • An Oxidized Product: If the solution was exposed to air.

      • A Photodegradant: If exposed to light, this could be the benzimidazole rearrangement product.[3]

      • A Hydrolysis Product: If the medium is strongly acidic or basic.

    • To identify the unknown peak, advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are required to determine its molecular weight and fragmentation pattern, which helps in structure elucidation.[9]

  • Problem: The peak for my compound is shrinking over time, but I don't see any major new peaks appearing in the chromatogram. What could be happening?

    • Solution: This situation, often referred to as a "mass balance" issue, can be perplexing. Possible causes include:

      • Precipitation: The compound or its degradant may be crashing out of solution. Visually inspect the sample for cloudiness or particulates.

      • Adsorption: The compound may be adsorbing to the surface of your container (e.g., plastic or glass).

      • Formation of Non-UV-Active Products: The degradation product may not have a chromophore that absorbs UV light at the wavelength you are monitoring. Using a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) can help detect these "invisible" compounds.

      • Formation of Insoluble Polymers: Primary aromatic amines can sometimes form polymeric materials that are not soluble and will not be detected by HPLC.[9]

Section 3: Experimental Protocols & Workflows

Here we provide detailed, self-validating protocols for assessing the stability of this compound.

Overall Stability Assessment Workflow

The following diagram outlines the logical flow for a comprehensive stability assessment.

Stability_Workflow cluster_prep Preparation cluster_testing Stress Testing (Forced Degradation) cluster_analysis Analysis & Characterization Compound Receive Solid Compound DevelopMethod Develop & Validate Stability-Indicating HPLC-UV/MS Method Compound->DevelopMethod Initial Characterization Stress Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) DevelopMethod->Stress Validated Method Analyze Analyze Stressed Samples vs. Control (T=0) Stress->Analyze Assess Assess Peak Purity & Calculate Mass Balance Analyze->Assess Identify Identify Major Degradants (LC-MS/MS, NMR) Assess->Identify If Degradation > 10% Report Generate Stability Report Assess->Report If Stable Pathway Propose Degradation Pathways Identify->Pathway Pathway->Report

Caption: Workflow for assessing compound stability.

Protocol 1: Comprehensive Forced Degradation Study

This protocol is designed to intentionally stress the compound to identify potential degradation pathways, in line with ICH guidelines.[7] The goal is to achieve 5-20% degradation.[9]

1. Materials & Reagents:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • Calibrated HPLC-UV/MS system with a C18 column

  • pH meter, calibrated oven, photostability chamber

2. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 ACN:Water or MeOH). This is your Control Stock .

3. Stress Conditions (Perform each in a separate vial):

  • Acid Hydrolysis: Mix 1 mL of Control Stock with 1 mL of 0.1 M HCl. If no degradation is seen after 24h at room temp, repeat with 1 M HCl and/or heat at 60°C for 2-8 hours.

  • Base Hydrolysis: Mix 1 mL of Control Stock with 1 mL of 0.1 M NaOH. If no degradation is seen, repeat with 1 M NaOH and/or heat at 60°C.

  • Oxidative Degradation: Mix 1 mL of Control Stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a vial of the solid powder and a vial of the Control Stock in an oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose a vial of the solid powder and a vial of the Control Stock to a photostability chamber (with controlled UV and visible light) according to ICH Q1B guidelines. Wrap a control vial in aluminum foil and place it alongside.

4. Sample Analysis:

  • At designated time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

  • If necessary, neutralize the acidic and basic samples with an equimolar amount of base/acid, respectively.

  • Dilute all samples to a final concentration of ~10-20 µg/mL with the mobile phase.

  • Analyze by a validated stability-indicating HPLC-UV/MS method. Inject a T=0 (unstressed) sample for comparison.

5. Data Evaluation:

  • Compare the chromatograms of the stressed samples to the T=0 control.

  • Calculate the percentage degradation of the parent compound.

  • Determine the peak purity of the parent peak in stressed samples.

  • Use MS data to obtain the molecular weight of any new peaks to aid in identification.

Section 4: Understanding Potential Degradation Pathways

Knowledge of fundamental organic chemistry allows us to predict the likely transformations this compound may undergo.

Caption: Potential degradation pathways for the title compound.

  • Oxidative Pathway: The primary amine is a likely site of oxidation, potentially forming an imine or other related species. The indazole ring itself can also be oxidized under harsh conditions.

  • Photolytic Pathway: As documented for other indazoles, exposure to UV radiation can trigger a rearrangement of the N-N bond, leading to the formation of a 2-methyl-2H-benzimidazole-4-carbaldehyde or related isomer.[3] This is a significant transformation that would drastically alter the molecule's properties.

  • Hydrolytic Pathway: Under strong acidic or basic conditions, the C-N bond of the methanamine could potentially be cleaved, although this is generally less likely than other pathways. A more plausible reaction, especially under acidic conditions, could involve reactions with formulation components if present.[12]

Section 5: Data Tables & Summaries

For quick reference, the following tables summarize key stability-related information.

Table 1: Recommended Storage Conditions

FormTemperatureAtmosphereLight Condition
Solid 2-8°C (Short-term) -20°C (Long-term)Standard (or Inert Gas for max. stability)Protect from light (Amber vial)
Solution 2-8°C (Short-term, <24h) -20°C (up to 1 week)StandardProtect from light (Amber vial)

Table 2: Standard Conditions for Forced Degradation Studies (ICH-based)

Stress ConditionReagent / ConditionTypical TemperatureTypical Duration
Acid Hydrolysis 0.1 M - 1 M HClRoom Temp to 60°C2 - 48 hours
Base Hydrolysis 0.1 M - 1 M NaOHRoom Temp to 60°C2 - 48 hours
Oxidation 3% H₂O₂Room Temperature2 - 24 hours
Thermal Dry Heat (Solid & Solution)70°C48 hours
Photostability ICH Q1B specified light sourcePer chamber specsPer ICH Q1B guidelines

References

Technical Support Center: A Researcher's Guide to Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing the indazole scaffold. The indazole core is a privileged structure in medicinal chemistry, but its synthesis is often fraught with challenges, from poor regioselectivity to unexpected side reactions.[1][2][3] This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to help you overcome common hurdles in your synthetic endeavors.

Section 1: Navigating the Maze of N-Alkylation: Regioisomerism in Indazoles

One of the most persistent challenges in the functionalization of indazoles is controlling the regioselectivity of N-alkylation. The indazole ring possesses two nucleophilic nitrogen atoms, N-1 and N-2, leading to the potential formation of two distinct regioisomers.[4][5] The thermodynamic and kinetic factors governing the site of alkylation are subtle and highly dependent on the reaction conditions.[4]

Frequently Asked Questions (FAQs) on N-Alkylation

Q1: I'm getting a mixture of N-1 and N-2 alkylated indazoles. How can I control the regioselectivity?

A1: Achieving regioselectivity in indazole alkylation is a classic problem, but it can be controlled by carefully tuning your reaction conditions. The outcome is a delicate balance between thermodynamic and kinetic control.[4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][6] Therefore, conditions that allow for equilibration will favor the N-1 substituted product.[2][4]

Here’s a breakdown of the key factors:

  • Choice of Base and Solvent: This is arguably the most critical factor.

    • For N-1 Selectivity (Thermodynamic Product): Strong, non-coordinating bases in non-polar solvents tend to favor the N-1 isomer. A widely successful system is using sodium hydride (NaH) in tetrahydrofuran (THF) .[1][2][7] This combination promotes the formation of the thermodynamically more stable N-1 anion.

    • For N-2 Selectivity (Kinetic Product): Conditions that favor the kinetic product often involve weaker bases and polar aprotic solvents. For instance, using potassium carbonate (K₂CO₃) in DMF can sometimes lead to mixtures or favor the N-2 isomer, depending on the substrate.[8]

  • Substituent Effects: The electronic and steric nature of substituents on the indazole ring plays a significant role.

    • Steric Hindrance: Bulky substituents at the C-7 position will sterically hinder the N-1 position, thus favoring alkylation at N-2.[4]

    • Electronic Effects: Electron-withdrawing groups at the C-7 position (e.g., -NO₂, -CO₂Me) have been shown to direct alkylation to the N-2 position, even when using NaH in THF.[1][7][9]

  • Nature of the Alkylating Agent: While less influential than the base and solvent, the reactivity of the alkylating agent can also play a role.

The following diagram illustrates the interplay of these factors:

G cluster_conditions Reaction Conditions cluster_substituents Substituent Effects Indazole 1H-Indazole Thermodynamic Thermodynamic Control (NaH, THF) Indazole->Thermodynamic Alkylation Kinetic Kinetic Control (K2CO3, DMF) Indazole->Kinetic Alkylation N1_Product N-1 Alkylated (Thermodynamic) N2_Product N-2 Alkylated (Kinetic) Thermodynamic->N1_Product Kinetic->N2_Product Steric Steric Hindrance at C7 Steric->N2_Product Favors Electronic Electron-Withdrawing Group at C7 Electronic->N2_Product Favors

Caption: Factors influencing N-1 vs. N-2 alkylation of indazoles.

Q2: How can I confirm the identity of my N-1 and N-2 alkylated isomers?

A2: Distinguishing between N-1 and N-2 regioisomers is a common analytical challenge. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques, is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: While there are some general trends, such as the downfield shift of the H-7 proton in N-1 isomers, these are not always definitive.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the indazole ring are also sensitive to the position of the N-substituent.

  • 2D NMR (HMBC): The Heteronuclear Multiple Bond Correlation (HMBC) experiment is often the key to solving this puzzle. A correlation between the protons of the alkyl group's α-carbon and the C7a carbon of the indazole ring is indicative of an N-1 isomer . Conversely, a correlation between the same alkyl protons and the C3 carbon is characteristic of an N-2 isomer .[9]

  • 2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) can also be used to establish through-space proximity between the alkyl group protons and the protons on the indazole ring, aiding in the structural assignment.[8][10]

Q3: My N-1 and N-2 isomers are inseparable by column chromatography. What are my options?

A3: The similar polarity of N-1 and N-2 isomers often makes their separation by standard silica gel chromatography challenging.[11] If you are facing this issue, consider the following strategies:

  • Optimize Chromatography:

    • Solvent System: Experiment with a wide range of solvent systems with varying polarities and compositions. Sometimes, adding a small amount of a third solvent (e.g., methanol or dichloromethane in a hexane/ethyl acetate system) can improve separation.

    • Stationary Phase: If silica gel is not effective, consider alternative stationary phases such as alumina or reverse-phase silica.

  • Recrystallization: If your products are crystalline, fractional recrystallization can be a powerful purification technique. Experiment with different solvent mixtures to find conditions where one isomer is significantly less soluble than the other.[12]

  • Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative with a significantly different polarity, facilitating separation. The derivative can then be converted back to the desired product. For example, acetylation has been used to aid in the separation of indazole isomers.[11]

Section 2: Troubleshooting Classical and Modern Indazole Syntheses

Beyond N-alkylation, the formation of the indazole core itself can be problematic. This section addresses common issues encountered in several widely used synthetic methods.

The Davis-Beirut Reaction

The Davis-Beirut reaction is a valuable method for the synthesis of 2H-indazoles from o-nitrobenzylamines or related precursors.[13][14] However, its success is highly dependent on carefully controlled reaction conditions.

Q4: My Davis-Beirut reaction is giving a low yield. What are the likely causes and how can I improve it?

A4: Low yields in the Davis-Beirut reaction are a frequent complaint. The reaction is sensitive to several parameters:

  • Water Content: The amount of water in the reaction can be critical. While the reaction is often run in aqueous base, too little or too much water can be detrimental. In some cases, the exclusion of water leads to a complex mixture, while a specific, optimized amount of water can significantly boost the yield.[15]

  • Base Concentration: The concentration of the base (e.g., KOH or NaOH) is another crucial factor. Using a large excess of base can sometimes be detrimental to the yield. It is advisable to perform a small-scale optimization of the base equivalents for your specific substrate.[15][16]

  • Reaction Temperature and Time: As with many organic reactions, insufficient heating or reaction time can lead to incomplete conversion. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.

  • Substrate Solubility: Poor solubility of the starting material in the reaction medium can lead to low yields.[15] If you suspect this is an issue, you may need to experiment with different solvent systems.

Here is a troubleshooting workflow for a low-yielding Davis-Beirut reaction:

G Start Low Yield in Davis-Beirut Reaction Check_Water Vary Water Content (e.g., 0.5, 1.0, 1.5 mL) Start->Check_Water Check_Base Optimize Base Equivalents (e.g., 2, 5, 10 eq.) Start->Check_Base Check_Temp_Time Increase Temperature/Time (Monitor by TLC/LC-MS) Start->Check_Temp_Time Check_Solubility Address Solubility Issues (Try different co-solvents) Start->Check_Solubility Improved_Yield Improved Yield Check_Water->Improved_Yield Success Check_Base->Improved_Yield Success Check_Temp_Time->Improved_Yield Success Check_Solubility->Improved_Yield Success

Caption: Troubleshooting workflow for the Davis-Beirut reaction.

The Cadogan Reaction

The Cadogan reaction, a reductive cyclization of o-nitrobenzylidene anilines or related compounds, is a classic method for preparing 2H-indazoles. A common pitfall is incomplete reaction or low yield.

Q5: I am attempting a Cadogan reaction, but the yield is poor. What can I do?

A5: The Cadogan reaction often requires high temperatures and can be sensitive to the purity of reagents. Here are some troubleshooting tips:

  • Purity of Starting Materials: Ensure that your starting o-nitro compound and the amine are pure. Impurities can interfere with the reaction.

  • Reducing Agent: Triethyl phosphite is a common reducing agent. Ensure it is of high quality and used in sufficient excess.

  • Reaction Temperature: The Cadogan reaction typically requires high temperatures (often >150 °C).[17] Ensure your reaction is reaching and maintaining the required temperature.

  • Reaction Time: These reactions can be slow. Monitor the reaction by TLC to ensure it has gone to completion.

  • Side Reactions: At high temperatures, side reactions can become more prevalent. If you are observing significant byproduct formation, you may need to optimize the temperature and reaction time. The formation of N-oxide intermediates has been observed in some cases.[15]

Syntheses from Hydrazones

The reaction of substituted hydrazones with various reagents is a versatile route to indazoles. However, these reactions can also be prone to side reactions.

Q6: I am synthesizing an indazole from a hydrazone and observing significant byproduct formation. What are the likely side products?

A6: When working with hydrazones, several side reactions can occur:

  • Dimerization: Hydrazones can sometimes dimerize, especially under harsh conditions.[3]

  • Incomplete Cyclization: The cyclization step may not go to completion, leaving unreacted starting material or intermediates.

  • Alternative Cyclization Pathways: Depending on the substrate and reaction conditions, alternative cyclization pathways may be accessible, leading to isomeric products or other heterocyclic systems. For example, in some metal-catalyzed reactions, the regioselectivity of the cyclization can be an issue.

To minimize these side reactions, it is important to carefully control the reaction temperature, stoichiometry of reagents, and reaction time.

Section 3: Experimental Protocols

To provide a practical starting point, here are detailed protocols for achieving regioselective N-alkylation of a generic 1H-indazole.

Protocol 1: Selective N-1 Alkylation (Thermodynamic Control)

This protocol is optimized for achieving high regioselectivity for the N-1 position.[1][7]

Materials:

  • 1H-Indazole (1.0 equiv)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl Halide (1.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1H-indazole.

  • Add anhydrous THF to dissolve the indazole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the NaH portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-2 Alkylation (Kinetic Control or Steric/Electronic Direction)

Achieving high selectivity for the N-2 position is often more challenging and substrate-dependent. As mentioned, substituents at the C-7 position can direct alkylation to N-2.[1][7][9] The following is a general procedure that may favor the N-2 product or produce mixtures depending on the substrate.

Materials:

  • 1H-Indazole (1.0 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl Halide (1.1 equiv)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add the 1H-indazole and anhydrous K₂CO₃.

  • Add anhydrous DMF and stir the suspension at room temperature.

  • Add the alkyl halide to the suspension.

  • Heat the reaction mixture to a temperature between 50-80 °C and stir overnight. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N-1 and N-2 isomers.

References

Technical Support Center: Optimizing Reaction Conditions for Regioselective N-Alkylation of Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the regioselective N-alkylation of indazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing specific indazole regioisomers. The indazole nucleus is a key pharmacophore in numerous therapeutic agents, and controlling the site of N-alkylation (N1 vs. N2) is a frequent and critical challenge in drug discovery and development.[1][2][3][4][5]

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed, field-proven protocols to help you achieve your desired regiochemical outcome.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a direct question-and-answer format.

Question 1: My reaction is producing a mixture of N1 and N2 alkylated isomers. How can I improve the regioselectivity?

Answer: This is the most common challenge in indazole alkylation. The indazolide anion, formed upon deprotonation, is an ambident nucleophile, meaning both N1 and N2 are reactive sites.[6][7] The final N1:N2 ratio is highly sensitive to the reaction conditions.[6][8] To improve selectivity, you must carefully tune your choice of base, solvent, and consider the electronic and steric properties of your indazole substrate.

  • For Preferential N1-Alkylation (Thermodynamic Product): The 1H-indazole tautomer is generally more stable than the 2H-tautomer.[2][4][5] Conditions that allow for thermodynamic control will favor the N1 product. The most reliable method is the use of a strong hydride base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) .[1][3][4][6][8][9][10]

    • Mechanism of Action: It is proposed that in a solvent like THF, the sodium cation forms a "tight ion pair" by coordinating with both the N2 nitrogen and an electron-rich group at the C3 position (e.g., an ester or amide).[8][9][11] This chelation sterically blocks the N2 position, directing the incoming alkylating agent to the N1 position.[6][7][11]

  • For Preferential N2-Alkylation (Kinetic Product): Achieving high N2 selectivity often requires moving away from conditions that favor thermodynamic equilibrium.

    • Steric Hindrance: If your indazole has a bulky substituent at the C7 position, this can sterically block the N1 position and naturally favor N2 alkylation.[6] Similarly, electron-withdrawing groups like -NO2 or -CO2Me at the C7 position have been shown to confer excellent N2 regioselectivity.[1][3][4][8]

    • Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, PPh₃, and DIAD or DEAD) often shows a strong preference for producing the N2-alkylated isomer.[2][4][9]

    • Catalytic Methods: Modern approaches using catalytic triflic acid (TfOH) with diazo compounds or alkyl 2,2,2-trichloroacetimidates have demonstrated excellent N2 selectivity, providing a powerful, metal-free alternative.[2][12][13][14]

Question 2: My reaction yield is low, or the reaction is not going to completion. What should I do?

Answer: Low conversion can stem from several factors, primarily related to the deprotonation step and the reactivity of the alkylating agent.

  • Ensure Anhydrous Conditions: When using strong bases like NaH, the presence of water is detrimental. Moisture will quench the base, preventing the formation of the indazolide anion and halting the reaction. Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[15]

  • Base and Substrate Compatibility: Very weak bases like sodium carbonate (Na₂CO₃) may not be strong enough to fully deprotonate the indazole, leading to incomplete conversion.[1][8] Consider switching to a stronger base like NaH, K₂CO₃, or Cs₂CO₃.

  • Alkylating Agent Reactivity: If you are using a less reactive alkylating agent (e.g., an alkyl chloride), the reaction may require more forcing conditions. Consider switching to a more reactive electrophile like an alkyl bromide, iodide, or tosylate. Increasing the reaction temperature can also improve the rate.[15]

  • Solubility Issues: Ensure your indazole starting material is fully soluble in the chosen solvent. If solubility is an issue, you may need to switch to a more polar solvent like DMF, but be aware this can negatively impact regioselectivity, often leading to mixtures.[8]

Question 3: I am observing significant side reactions and impurity formation. What are the likely causes?

Answer: Side reactions can arise from the reactivity of the base, the electrophile, or the indazole itself.

  • Over-alkylation (Dialkylation): This can occur with highly reactive alkylating agents or if an excessive amount is used.[15] To minimize this, use a controlled stoichiometry of the alkylating agent (e.g., 1.1–1.2 equivalents) and consider adding it dropwise to the reaction mixture to maintain a low concentration.[15]

  • Decomposition of Alkylating Agent: Some alkylating agents are not stable to the reaction conditions. For example, tertiary alkyl halides may undergo elimination in the presence of a strong base. In such cases, alternative methods like the TfOH-catalyzed reaction with 2,2,2-trichloroacetimidates are superior.[12][14]

  • Reactions with Sensitive Functional Groups: If your indazole contains sensitive functional groups (e.g., esters), a strong base like NaH could potentially lead to undesired reactions. In these situations, a milder base like Cs₂CO₃ or K₂CO₃ might be a better choice, though you may need to re-optimize for selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the single most important factor for controlling N1 vs. N2 regioselectivity?

A1: The combination of base and solvent is arguably the most critical factor you can control.[6][8] The system of NaH in THF is widely recognized for its ability to strongly favor N1-alkylation, particularly for indazoles with C3-electron-withdrawing groups.[1][8][9][10] Conversely, using weaker carbonate bases (K₂CO₃, Cs₂CO₃) in polar aprotic solvents like DMF often leads to mixtures of N1 and N2 isomers.[6][8][16]

Q2: How do substituents on the indazole ring affect the N1:N2 ratio?

A2: Substituents have a profound electronic and steric influence.[6][8]

  • C3 Position: Electron-withdrawing groups that can chelate with a cation (e.g., -CO₂Me, -COMe, -CONH₂) significantly enhance N1-selectivity when using NaH in THF.[1][3][4][8][10] Bulky groups at C3 (e.g., tert-butyl) also favor N1-alkylation due to steric hindrance.[1][4][8][10]

  • C7 Position: Bulky or electron-withdrawing substituents at the C7 position (-NO₂, -CO₂Me) sterically hinder the N1 position, leading to excellent N2 selectivity.[1][2][3][4][6][8]

Q3: Are there any reliable catalytic methods to achieve high regioselectivity?

A3: Yes. For N2-selectivity , catalytic methods are particularly powerful. A system using a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH) or a Lewis acid like copper(II) triflate (Cu(OTf)₂) with alkyl 2,2,2-trichloroacetimidates as the alkylating agent provides excellent and general N2-selectivity with no observed N1 isomer.[12][14][17] This method is notable for its high functional group tolerance and avoidance of strong bases.[13][14]

Visualizing the Path to Regioselectivity

The choice of reaction conditions is a logical workflow based on the desired isomeric product and the structure of the starting material.

G start Desired Product? n1_product N1-Alkylated Indazole start->n1_product  N1 n2_product N2-Alkylated Indazole start->n2_product  N2 c3_sub Does Indazole have C3 -EWG or bulky group? n1_product->c3_sub c7_sub Does Indazole have C7 substituent? n2_product->c7_sub nah_thf Use NaH in THF c3_sub->nah_thf Yes thermo_equil Use conditions for thermodynamic equilibration c3_sub->thermo_equil No mitsunobu Use Mitsunobu Reaction (Alcohol, PPh3, DIAD) c7_sub->mitsunobu No n2_direct Direct alkylation favors N2 c7_sub->n2_direct Yes tf_oh Use Catalytic TfOH with Trichloroacetimidate or Diazo Compound mitsunobu->tf_oh Or

Caption: Decision workflow for selecting conditions for N1 vs. N2 indazole alkylation.

Summary of Reaction Conditions for Regioselectivity

The following table summarizes the expected outcomes based on different combinations of reagents and solvents.

Desired ProductBaseSolventKey Indazole Substituent(s)Expected OutcomeReference(s)
N1-Selective NaHTHFC3-EWG (e.g., -CO₂Me) or C3-bulky group>99% N1 Selectivity[1][4][8][10]
N1-Selective Cs₂CO₃DioxaneC3-EWG (e.g., -CO₂Me)High N1 Selectivity[6][11]
N2-Selective Catalytic TfOHDCMVarious (highly general)High N2 Selectivity[2][13][14]
N2-Selective MitsunobuTHFUnsubstituted or C3-substitutedGood N2 Selectivity[2][4][9]
N2-Selective NaHTHFC7-EWG (e.g., -NO₂) or C7-bulky group>96% N2 Selectivity[1][3][4][8]
Mixture K₂CO₃ / Cs₂CO₃DMFUnsubstituted or simple indazolesMixture of N1 and N2[6][8][16]

Detailed Experimental Protocols

The following protocols are adapted from peer-reviewed literature and represent robust methods for achieving high regioselectivity.

Protocol 1: High N1-Selectivity using NaH/THF

This protocol is highly effective for indazoles bearing electron-withdrawing or sterically demanding groups at the C3 position.[1][8]

G sub Indazole in Anhydrous THF cool Cool to 0 °C sub->cool nah Add NaH (1.2 eq) portion-wise cool->nah stir1 Stir at 0 °C (30 min) then RT (30 min) nah->stir1 deprotonation Indazolide Salt Formation stir1->deprotonation alkylate Add Alkyl Halide or Tosylate (1.1 eq) deprotonation->alkylate react Stir at RT to 50 °C (Monitor by LC-MS) alkylate->react quench Quench with sat. aq. NH4Cl at 0 °C react->quench extract Extract with Ethyl Acetate quench->extract purify Purify via Silica Gel Chromatography extract->purify product Pure N1-Alkylated Indazole purify->product

Caption: Experimental workflow for selective N1-alkylation of indazoles.

Step-by-Step Methodology:

  • Preparation: To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the C3-substituted indazole (1.0 eq.).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in small portions.

  • Stirring: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium indazolide salt.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1–1.5 eq.) dropwise to the suspension at room temperature. For less reactive electrophiles, the reaction may be heated to 50 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Dilute with water and extract the product into an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.[6]

Protocol 2: High N2-Selectivity using Catalytic TfOH

This modern, metal-free protocol is highly general and provides excellent N2-selectivity for a wide range of indazoles and alkylating agents.[2][13][14]

Step-by-Step Methodology:

  • Preparation: To a solution of the 1H-indazole (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 eq.) or alkyl 2,2,2-trichloroacetimidate (1.2 eq.).

  • Catalyst Addition: Cool the solution to 0 °C and add triflic acid (TfOH, 0.1–0.2 eq.) dropwise.

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the pure N2-alkylated product.[2]

References

Technical Support Center: Troubleshooting HPLC Separation of 1-Methyl and 2-Methyl Indazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving challenges in the HPLC separation of 1-methyl and 2-methyl indazole positional isomers. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to streamline your analytical workflows. The separation of these isomers is notoriously difficult due to their similar physicochemical properties, but with careful method optimization, a robust and reproducible separation is achievable.

Understanding the Challenge: 1-Methyl vs. 2-Methyl Indazole

1-methyl and 2-methyl indazole are positional isomers, meaning they share the same molecular formula (C₈H₈N₂) and molecular weight but differ in the position of the methyl group on the indazole ring.[1][2] This subtle structural difference leads to very similar polarities and hydrophobicities, making their separation by conventional reversed-phase HPLC a significant challenge.

Key physicochemical properties to consider:

Property1-Methyl-1H-indazole2-Methyl-2H-indazoleReference(s)
Molecular FormulaC₈H₈N₂C₈H₈N₂[1][2]
Molecular Weight132.16 g/mol 132.16 g/mol [1][2]
pKa (as a base)~1.31 (for the indazole core)~1.31 (for the indazole core)[3]
Dipole Moment1.50 D3.4 D[3]

The significant difference in their dipole moments is a key property that can be exploited for their separation. The higher dipole moment of the 2-methyl isomer suggests it is more polar, which can influence its interaction with different stationary and mobile phases.[3]

Troubleshooting Guide: Common Separation Issues

This section addresses specific problems you might encounter during the HPLC separation of 1-methyl and 2-methyl indazole.

Issue 1: Poor or No Resolution (Co-elution)

This is the most common problem encountered when separating these isomers.

Possible Causes & Solutions:

  • Inappropriate Column Chemistry: Standard C18 columns may not provide sufficient selectivity for these isomers. The subtle differences in their structure require a stationary phase that can exploit alternative interaction mechanisms.

    • Solution:

      • Phenyl Stationary Phases: These columns offer π-π interactions, which can be highly effective for separating aromatic compounds and positional isomers.[4][5] The differing electron density of the aromatic systems in the two isomers can lead to differential retention.

      • Pentafluorophenyl (PFP) Phases: PFP columns provide a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, offering unique selectivity for polar and aromatic compounds.

      • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating polar compounds that are poorly retained in reversed-phase chromatography.[6][7][8][9] In HILIC, a polar stationary phase (like bare silica, diol, or amide) is used with a mobile phase high in organic solvent and a small amount of water.[7][10] The separation is based on the partitioning of the analytes between the organic-rich mobile phase and a water-enriched layer on the stationary phase surface.[9][10]

  • Suboptimal Mobile Phase Composition: The choice of organic modifier and the mobile phase pH can dramatically impact selectivity.

    • Solution:

      • Organic Modifier: While acetonitrile is common, methanol can offer different selectivity due to its hydrogen-bonding capabilities. Experiment with both, and also with different gradients.

      • Mobile Phase pH: Since indazoles are weakly basic, the pH of the mobile phase can influence their degree of ionization and, consequently, their retention.[11][12][13][14][15] It is crucial to control the pH to be at least 1.5 to 2 pH units away from the pKa of the analytes to ensure a consistent ionization state and avoid peak shape issues.[15] For these basic compounds, a lower pH (e.g., pH 3-4) will result in their protonation, which can enhance interactions with certain stationary phases.

Experimental Protocol: Method Development for Improved Resolution

MethodDevelopment cluster_start Initial Conditions cluster_troubleshoot Troubleshooting cluster_solutions Solutions cluster_verification Verification Initial Standard C18 Column ACN/Water Gradient Problem Poor Resolution/ Co-elution Initial->Problem Col_Select Column Screening (Phenyl, PFP, HILIC) Problem->Col_Select Change Selectivity MP_Opt Mobile Phase Optimization (pH, Organic Modifier) Problem->MP_Opt Adjust Retention Temp_Opt Temperature Optimization Problem->Temp_Opt Fine-tune Selectivity Verify Optimized Separation Col_Select->Verify MP_Opt->Verify Temp_Opt->Verify

Caption: Troubleshooting workflow for poor resolution.

  • Column Screening:

    • Step 1: Start with a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3.5 µm).

    • Step 2: Prepare a mobile phase of A) 0.1% Formic Acid in Water and B) 0.1% Formic Acid in Acetonitrile.

    • Step 3: Run a gradient from 10% to 50% B over 15 minutes.

    • Step 4: If resolution is still insufficient, switch to a HILIC column (e.g., bare silica, 100 x 2.1 mm, 1.7 µm).

    • Step 5: For HILIC, use a mobile phase of A) 95:5 Acetonitrile:Water with 10 mM Ammonium Formate and B) 50:50 Acetonitrile:Water with 10 mM Ammonium Formate. Run a gradient from a high organic content to a lower one.

  • pH Optimization:

    • Step 1: Using the most promising column from the screening, prepare mobile phases with different pH values (e.g., pH 3, 4, and 5) using appropriate buffers like formate or acetate.

    • Step 2: Inject the sample under each pH condition and observe the change in retention time and resolution.

Issue 2: Peak Tailing

Peak tailing can compromise peak integration and reduce the accuracy of quantification.

Possible Causes & Solutions:

  • Secondary Interactions with Column Silanols: Residual silanol groups on the silica backbone of the stationary phase can interact with the basic nitrogen atoms of the indazole ring, leading to peak tailing.

    • Solution:

      • Use a Low pH Mobile Phase: A low pH (e.g., below 3) will protonate both the indazole isomers and the silanol groups, leading to electrostatic repulsion that can improve peak shape.

      • Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, reducing their interaction with the analytes.

      • Use an End-capped Column: Modern, high-purity, end-capped columns have fewer accessible silanol groups and are less prone to this issue.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the sample concentration.

Issue 3: Inconsistent Retention Times

Fluctuations in retention times can make peak identification and quantification unreliable.

Possible Causes & Solutions:

  • Poorly Buffered Mobile Phase: If the mobile phase pH is close to the pKa of the analytes, small changes in pH can cause significant shifts in retention time.

    • Solution: Ensure the mobile phase is adequately buffered and the pH is at least 1.5-2 units away from the analyte's pKa.[15]

  • Temperature Fluctuations: Changes in column temperature can affect mobile phase viscosity and reaction kinetics, leading to shifts in retention.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent starting conditions.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow 10-15 column volumes for equilibration.

Frequently Asked Questions (FAQs)

Q1: Which HPLC mode is generally best for separating 1-methyl and 2-methyl indazole?

A1: While reversed-phase HPLC on a C18 column is a common starting point, it often fails to provide adequate resolution for these isomers. A phenyl-based stationary phase in reversed-phase mode is a better initial choice due to the potential for π-π interactions.[4] However, Hydrophilic Interaction Liquid Chromatography (HILIC) often provides superior selectivity for these polar isomers.[7][8][9]

Q2: How does mobile phase pH affect the separation?

A2: The pH of the mobile phase is a critical parameter.[13][14] Since 1- and 2-methyl indazole are weak bases, their degree of ionization is pH-dependent.[11][12][15] Operating at a pH well below their pKa (e.g., pH 3-4) ensures they are fully protonated and in a single ionic form, which generally leads to more consistent retention and better peak shapes.

Q3: Can I use mass spectrometry (MS) with the recommended mobile phases?

A3: Yes, the recommended mobile phase additives like formic acid and ammonium formate are volatile and fully compatible with mass spectrometry detection. This allows for confident peak identification based on mass-to-charge ratio, which is especially useful when dealing with isomers that have identical masses.

Q4: Are there any alternative techniques to HPLC for this separation?

A4: Supercritical Fluid Chromatography (SFC) is a powerful technique for separating isomers, including chiral and positional isomers.[16][17][18][19][20] SFC uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, often leading to faster and more efficient separations than HPLC.[19]

Logical Flow for Method Selection

MethodSelection cluster_hplc HPLC Approaches cluster_rp_options Reversed-Phase Columns cluster_alternative Alternative Techniques Start Separation of 1- and 2-Methyl Indazole Isomers RP_HPLC Reversed-Phase HPLC Start->RP_HPLC HILIC HILIC Start->HILIC SFC Supercritical Fluid Chromatography (SFC) (Excellent for isomers) Start->SFC Consider for difficult separations C18 Standard C18 (Often insufficient) RP_HPLC->C18 Phenyl Phenyl Column (Better selectivity via π-π interactions) RP_HPLC->Phenyl PFP PFP Column (Alternative selectivity) RP_HPLC->PFP

Caption: Decision tree for selecting a separation method.

References

Preventing degradation of (1-methyl-1H-indazol-3-yl)methanamine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (1-methyl-1H-indazol-3-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during storage and handling. By understanding the potential degradation pathways and implementing appropriate preventative measures, you can ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental factors that can cause the degradation of this compound?

Based on the known reactivity of the indazole core and the methanamine substituent, the primary factors of concern are:

  • Light: Indazole derivatives are known to be susceptible to photodegradation. Exposure to UV or even ambient laboratory light can induce photochemical reactions.[1]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the indazole ring and the methanamine side chain.

  • Moisture: Hydrolysis can be a concern, particularly if the compound is stored in a humid environment or dissolved in protic solvents without proper precautions.

  • Temperature: Elevated temperatures can accelerate the rate of all chemical degradation pathways.

Q2: I've observed a change in the color of my solid this compound sample over time. What could be the cause?

A change in color, such as yellowing or browning, is a common indicator of chemical degradation. This is likely due to the formation of small quantities of degradation products resulting from oxidation or photodegradation. Even minor degradation can impact the purity and potentially the biological activity of the compound. It is crucial to store the solid material protected from light and air.

Q3: My compound is showing a new, unexpected peak in its HPLC analysis after being stored in solution. What is this peak?

The appearance of a new peak in the chromatogram strongly suggests the formation of a degradation product. For indazole-containing molecules, potential transformations include:

  • Oxidation Products: The indazole ring or the benzylic carbon of the methanamine group are susceptible to oxidation.

  • Photodegradation Products: A known photochemical rearrangement for 1H-indazoles can lead to the formation of a more stable benzimidazole structure.[1]

  • Hydrolysis Products: If the solution is not anhydrous, hydrolysis could potentially occur, although this is generally a slower process for amines compared to esters or amides.

To identify the unknown peak, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) would be required to determine the molecular weight of the impurity.

Troubleshooting Guide: Common Scenarios and Solutions

Observed Issue Potential Cause(s) Recommended Actions & Troubleshooting Steps
Loss of biological activity or inconsistent experimental results. Compound degradation leading to a lower effective concentration of the active molecule.1. Prepare fresh solutions: For optimal results, it is highly recommended to prepare solutions of this compound immediately before use. 2. Verify solid integrity: If possible, re-analyze the solid material using a validated analytical method (e.g., HPLC, NMR) to confirm its purity. 3. Implement stringent storage: Ensure both solid and solution forms are stored under the recommended conditions (see below).
Visible particles or precipitation in a stored solution. Formation of insoluble degradation products or microbial contamination.1. Discard the solution: Do not use solutions that show visible changes. 2. Prepare fresh, sterile solutions: Use sterile solvents and aseptic handling techniques, especially for long-term storage of solutions for biological assays. Consider sterile filtering of the solution.[2] 3. Evaluate solvent choice: Ensure the compound is fully soluble and stable in the chosen solvent system.
Gradual increase in impurity peaks over time during stability studies. Inadequate storage conditions (exposure to light, oxygen, or moisture).1. Review storage protocol: Ensure the compound is stored in an airtight container, protected from light, and at the recommended temperature. 2. Consider inert atmosphere: For long-term storage, flushing the container with an inert gas like argon or nitrogen can significantly reduce oxidative degradation. 3. Perform forced degradation studies: To understand the compound's intrinsic stability, conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light). This will help in identifying potential degradants and developing a stability-indicating analytical method.

Recommended Storage Protocols

To minimize degradation and ensure the long-term stability of this compound, the following storage conditions are recommended:

Solid Compound:
  • Temperature: Store at 2-8°C for long-term storage. For short-term storage, controlled room temperature (20-25°C) may be acceptable if other conditions are met.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Container: Use a tightly sealed, amber glass vial or a container that is opaque to light.

  • Environment: Keep in a dry, well-ventilated place away from sources of heat and ignition.

Solutions:
  • Preparation: Prepare solutions fresh for each experiment whenever possible.

  • Short-term Storage: If short-term storage is necessary, store solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Solvent Choice: Use high-purity, anhydrous solvents. If using aqueous buffers, they should be freshly prepared and sterile-filtered.

  • Light Protection: Always protect solutions from light by using amber vials or by wrapping the container in aluminum foil.

Experimental Workflow: Protocol for a Basic Stability Assessment

This protocol outlines a basic workflow for assessing the stability of this compound in a specific solvent.

Stability_Assessment_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis prep_solution Prepare a stock solution of known concentration in the desired solvent. aliquot Aliquot the stock solution into multiple amber vials for each storage condition and time point. prep_solution->aliquot t0_sample Immediately analyze a T=0 sample to establish the initial purity profile. aliquot->t0_sample cond1 Condition 1: -20°C, Dark cond2 Condition 2: 4°C, Dark cond3 Condition 3: Room Temp, Dark cond4 Condition 4: Room Temp, Light time_points Analyze samples at designated time points (e.g., 24h, 48h, 1 week, 1 month). cond1->time_points cond2->time_points cond3->time_points cond4->time_points hplc_analysis Use a validated stability-indicating HPLC method to assess purity and detect degradation products. time_points->hplc_analysis data_analysis Compare chromatograms to the T=0 sample. Calculate the percentage of remaining parent compound and the formation of any new peaks. hplc_analysis->data_analysis caption Workflow for assessing the stability of a compound in solution.

Caption: Workflow for assessing the stability of a compound in solution.

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for this compound based on the chemistry of the indazole scaffold.

Degradation_Pathways cluster_pathways Degradation Products parent This compound oxidation Oxidized Products (e.g., indazole N-oxide, side-chain hydroxylation) parent->oxidation O₂ photodegradation Benzimidazole Rearrangement Product parent->photodegradation hν (UV light) hydrolysis (1-methyl-1H-indazol-3-yl)methanol parent->hydrolysis H₂O caption Potential degradation pathways for this compound.

Caption: Potential degradation pathways for this compound.

By implementing these storage and handling best practices, you can significantly mitigate the risk of degradation, ensuring the quality and reliability of your research involving this compound.

References

Technical Support Center: Scaling the Synthesis of (1-methyl-1H-indazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1-methyl-1H-indazol-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for scaling up this important pharmaceutical intermediate. Our goal is to equip you with the necessary knowledge to navigate the complexities of this synthesis, ensuring efficiency, purity, and reproducibility.

Introduction: The Importance of this compound

This compound is a key building block in the synthesis of various biologically active compounds. The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs, including kinase inhibitors for cancer therapy.[1][2] The successful and scalable synthesis of this amine is therefore a critical step in the development of new therapeutics.

This guide will focus on the most common and scalable synthetic routes, addressing potential challenges and providing practical solutions in a question-and-answer format.

Synthetic Strategies Overview

The synthesis of this compound can be broadly approached via two primary routes, each with its own set of advantages and challenges. The choice of route often depends on the available starting materials, scale of production, and desired purity profile.

Synthetic_Routes cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Carboxylic Acid Reduction/Conversion Indole Indole 1_Methyl_Indole 1_Methyl_Indole Indole->1_Methyl_Indole Methylation 1_Methyl_Indazole_3_Carbaldehyde 1-Methyl-1H-indazole- 3-carbaldehyde 1_Methyl_Indole->1_Methyl_Indazole_3_Carbaldehyde Nitrosation/ Rearrangement [1] Target_Amine_1 This compound 1_Methyl_Indazole_3_Carbaldehyde->Target_Amine_1 Reductive Amination [14] Indazole_3_Carboxylic_Acid Indazole-3-carboxylic acid 1_Methyl_Indazole_3_Carboxylic_Acid 1-Methyl-1H-indazole- 3-carboxylic acid Indazole_3_Carboxylic_Acid->1_Methyl_Indazole_3_Carboxylic_Acid Methylation [19] Target_Amine_2 This compound 1_Methyl_Indazole_3_Carboxylic_Acid->Target_Amine_2 Amidation followed by Reduction

Caption: Overview of the two primary synthetic routes to this compound.

Part 1: Troubleshooting Guide for Route 1 - Reductive Amination

This route is often favored for its relatively mild conditions in the final step. However, challenges can arise in the formation and purification of the key intermediate, 1-methyl-1H-indazole-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: I am observing low yields during the nitrosation of 1-methyl-indole to form 1-methyl-1H-indazole-3-carbaldehyde. What are the likely causes and how can I improve the yield?

A1: Low yields in this transformation are a common issue and can often be attributed to the formation of side products. The reaction proceeds through a sensitive intermediate that can be prone to dimerization or other undesired reactions.[3]

  • Causality: The primary cause is often the reaction of the starting indole with a reactive intermediate of the main pathway. Electron-deficient indoles can also be less reactive, leading to incomplete conversion.[3]

  • Troubleshooting Steps:

    • Reverse Addition: To minimize side reactions, employ a "reverse addition" technique. Slowly add a solution of the 1-methyl-indole to the pre-formed nitrosating mixture (e.g., sodium nitrite in acid). This maintains a low concentration of the nucleophilic starting material, suppressing dimerization.[3]

    • Temperature Control: Maintain a low temperature (typically 0-5 °C) during the addition of the nitrosating agent to prevent decomposition of the nitroso intermediate and reduce the rate of side reactions.

    • pH Control: The reaction is sensitive to pH. A slightly acidic environment is optimal.[1] Ensure proper and consistent pH throughout the reaction.

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of degradation products.

Q2: During the reductive amination of 1-methyl-1H-indazole-3-carbaldehyde, I am getting significant amounts of the corresponding alcohol byproduct. How can I favor the formation of the desired amine?

A2: The formation of the alcohol byproduct is a result of the reduction of the aldehyde before the imine is formed and reduced. To favor the amine, the formation of the imine should be the rate-limiting step, or the imine reduction should be faster than the aldehyde reduction.

  • Causality: This is a classic issue in reductive amination. The choice of reducing agent and reaction conditions plays a crucial role in the chemoselectivity.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Use a reducing agent that is more selective for the imine over the aldehyde. Sodium triacetoxyborohydride (STAB) is often a good choice for this purpose as it is less reactive towards aldehydes and ketones at neutral or slightly acidic pH.

    • pH Adjustment: The formation of the imine is often favored under slightly acidic conditions (pH 5-6), which can be achieved by adding a small amount of acetic acid. This protonates the carbonyl oxygen, making it more electrophilic for the amine to attack.

    • Pre-formation of the Imine: In some cases, it may be beneficial to pre-form the imine by stirring the aldehyde and the ammonia source (e.g., ammonium acetate) together for a period before adding the reducing agent.

    • Ammonia Source: The choice and excess of the ammonia source are critical. Using a large excess of ammonium acetate can help drive the equilibrium towards imine formation.

Q3: I am struggling with the purification of the final product, this compound. What are the recommended purification strategies?

A3: The basic nature of the product amine allows for specific purification strategies.

  • Troubleshooting Steps:

    • Acid-Base Extraction: Utilize an acid-base extraction to separate the basic amine from neutral or acidic impurities. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

    • Crystallization of a Salt: The product can be purified by forming a salt (e.g., hydrochloride or dihydrochloride), which is often a crystalline solid.[4] Dissolve the crude amine in a suitable solvent (e.g., isopropanol, ethanol) and add a solution of HCl in the same or a miscible solvent. The resulting salt can be collected by filtration and washed with a non-polar solvent. The free base can be regenerated by treatment with a base.

    • Column Chromatography: If the above methods are insufficient, silica gel column chromatography can be used. However, due to the basic nature of the amine, tailing can be an issue. To mitigate this, a small amount of a basic modifier (e.g., triethylamine, ammonia in methanol) can be added to the eluent.

Part 2: Troubleshooting Guide for Route 2 - Carboxylic Acid Reduction/Conversion

This route involves the methylation of indazole-3-carboxylic acid followed by conversion to the amine. The handling of organometallic reagents and the multi-step nature of this route present unique challenges.

Frequently Asked Questions (FAQs)

Q1: The methylation of indazole-3-carboxylic acid gives me a mixture of N1 and N2-methylated isomers. How can I improve the regioselectivity for the desired N1-isomer?

A1: The regioselectivity of N-alkylation of indazoles is a well-known challenge and is highly dependent on the reaction conditions.[5]

  • Causality: The indazole anion is ambident, meaning it can be alkylated at either the N1 or N2 position. The ratio of the products is influenced by the counter-ion, solvent, and the nature of the alkylating agent.

  • Troubleshooting Steps:

    • Choice of Base and Solvent: The use of a strong base like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) generally favors N1-alkylation.[6] The sodium counter-ion coordinates more strongly with the N1 position.

    • Methylating Agent: Dimethyl sulfate is often reported to give better N1 selectivity compared to methyl iodide in some systems.[7]

    • Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity.

    • Purification of Isomers: If a mixture is obtained, the isomers can often be separated by column chromatography or by fractional crystallization.[8]

Q2: The conversion of 1-methyl-1H-indazole-3-carboxylic acid to the corresponding amide is proving difficult. What conditions should I use?

A2: The direct amidation of a carboxylic acid requires activation.

  • Troubleshooting Steps:

    • Activate the Carboxylic Acid: The carboxylic acid must first be activated. Common methods include:

      • Acyl Chloride Formation: Convert the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride can then be reacted with ammonia or an ammonia equivalent.

      • Peptide Coupling Reagents: Use standard peptide coupling reagents such as HATU, HBTU, or EDC in the presence of a base like diisopropylethylamine (DIPEA) and an ammonia source like ammonium chloride.

    • Reaction with Ammonia: Once activated, the intermediate can be reacted with a source of ammonia. Anhydrous ammonia gas bubbled through the solution or a solution of ammonia in a suitable solvent (e.g., methanol, dioxane) can be used.

Q3: The final reduction of the amide to the amine is giving me low yields. What are the best reducing agents for this transformation?

A3: The reduction of an amide to an amine requires a strong reducing agent.

  • Troubleshooting Steps:

    • Choice of Reducing Agent:

      • Lithium Aluminum Hydride (LAH): LAH is a powerful and effective reagent for this reduction. The reaction is typically carried out in an anhydrous etheral solvent like THF or diethyl ether. Careful quenching of the reaction is crucial.

      • Borane Reagents: Borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BMS) are also effective and can sometimes offer better selectivity if other reducible functional groups are present.

    • Anhydrous Conditions: These reductions are highly sensitive to moisture. Ensure all glassware is oven-dried and all solvents and reagents are anhydrous.

    • Work-up Procedure: The work-up for LAH reductions (e.g., Fieser work-up) must be performed carefully to ensure the complete precipitation of aluminum salts and to avoid emulsions, which can complicate extraction and lead to lower isolated yields.

Quantitative Data Summary

ParameterRoute 1: Reductive AminationRoute 2: Carboxylic Acid ConversionReferences
Key Intermediate 1-Methyl-1H-indazole-3-carbaldehyde1-Methyl-1H-indazole-3-carboxylic acid[1][7]
Typical Overall Yield Moderate to HighModerate[1][9]
Scalability Generally good, but nitrosation requires careful control.Can be challenging due to the use of hazardous reagents (e.g., LAH).[10]
Key Challenges Regioselectivity in nitrosation, byproduct formation in amination.Regioselectivity in methylation, handling of strong reducing agents.[3][5]

Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-1H-indazole-3-carbaldehyde via Nitrosation

Protocol_1 cluster_0 Step 1: Preparation of Nitrosating Mixture cluster_1 Step 2: Nitrosation Reaction (Reverse Addition) cluster_2 Step 3: Work-up and Purification Step_1_1 Dissolve NaNO2 in water and cool to 0°C. Step_1_2 Slowly add HCl(aq) to the NaNO2 solution at 0°C. Step_1_1->Step_1_2 Step_2_1 Dissolve 1-methyl-indole in a suitable solvent (e.g., DMF). Step_2_2 Slowly add the 1-methyl-indole solution to the nitrosating mixture at 0-5°C. Step_2_1->Step_2_2 Step_2_3 Stir at low temperature and monitor by TLC/LC-MS. Step_2_2->Step_2_3 Step_3_1 Quench the reaction with a suitable reagent. Step_3_2 Extract the product with an organic solvent (e.g., Ethyl Acetate). Step_3_1->Step_3_2 Step_3_3 Wash the organic layer with water and brine. Step_3_2->Step_3_3 Step_3_4 Dry over Na2SO4, filter, and concentrate. Step_3_3->Step_3_4 Step_3_5 Purify by column chromatography or recrystallization. Step_3_4->Step_3_5

Caption: Workflow for the synthesis of 1-methyl-1H-indazole-3-carbaldehyde.

This protocol is a generalized representation. For specific amounts and reaction times, please refer to the cited literature.[1][11]

Protocol 2: Reductive Amination of 1-Methyl-1H-indazole-3-carbaldehyde
  • Dissolve 1-methyl-1H-indazole-3-carbaldehyde (1.0 eq) and a large excess of an ammonia source (e.g., ammonium acetate, ~10 eq) in a suitable solvent (e.g., methanol, dichloroethane).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add a suitable reducing agent (e.g., sodium triacetoxyborohydride, ~1.5 eq) portion-wise to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as described in the FAQ section (acid-base extraction, salt formation, or column chromatography).

Conclusion

The successful scale-up of this compound synthesis requires a thorough understanding of the reaction mechanisms and potential side reactions. By carefully controlling reaction parameters such as temperature, pH, and stoichiometry, and by selecting the appropriate reagents and purification strategies, researchers can overcome the common challenges associated with this synthesis. This guide provides a starting point for troubleshooting and optimization, but it is essential to adapt these strategies to the specific requirements of your process.

References

Technical Support Center: Resolving Ambiguous NMR Spectral Data for Substituted Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with substituted indazoles. The unique electronic properties and tautomeric nature of the indazole scaffold frequently lead to challenges in structural elucidation, particularly in distinguishing between N-1 and N-2 regioisomers. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, grounded in established spectroscopic principles and advanced analytical techniques.

Section 1: Foundational Issues & Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered when analyzing the NMR spectra of newly synthesized indazole derivatives.

Q1: My ¹H NMR spectrum's aromatic region (7.0-8.5 ppm) shows more signals than expected for a single product. What are the likely causes?

A1: This is a very common scenario when working with indazoles. The complexity almost always arises from one or more of the following sources:

  • Presence of Regioisomers: The alkylation or acylation of an N-unsubstituted indazole can, and often does, produce a mixture of N-1 and N-2 substituted products.[1] These isomers are distinct compounds with unique NMR spectra, leading to a doubled set of signals in the aromatic region. The 1H-indazole tautomer is generally more thermodynamically stable, but reaction conditions can significantly influence the final isomer ratio.[1][2]

  • Unreacted Starting Materials: An incomplete reaction will result in signals from your starting indazole or coupling partner (e.g., a halo-indazole in a cross-coupling reaction) remaining in the spectrum.

  • Side-Products: Depending on the synthetic route, various side-products can form. For instance, syntheses involving hydrazines might lead to the formation of hydrazones or azines, which contribute their own sets of peaks.[1]

  • Residual Solvents: Always check for common solvent impurities like ethyl acetate, dichloromethane, acetone, and toluene, which can add unexpected peaks to your spectrum.[1]

Pro-Tip: The first step is always to ensure the sample is pure. Run a quick LC-MS or TLC to confirm if you are dealing with a mixture of products or a single compound with unexpected spectral features.

Q2: I have a very broad singlet in my ¹H NMR spectrum, typically far downfield (>10 ppm), which vanishes when I add a drop of D₂O. What is this signal?

A2: This is the classic signature of an exchangeable proton. In the context of indazole chemistry, this signal is almost certainly the N-H proton of the indazole ring itself.[1] Its broadness is due to chemical exchange and quadrupolar relaxation from the adjacent nitrogen. The proton readily exchanges with deuterium from D₂O, forming N-D, which is NMR-inactive at proton frequencies, causing the signal to disappear. This is a definitive confirmation of the N-H proton and indicates you have an N-unsubstituted indazole.

Section 2: The Core Challenge: Unambiguous Differentiation of N-1 and N-2 Regioisomers

The most frequent and critical ambiguity in indazole NMR analysis is assigning the correct position of a substituent on the pyrazole ring nitrogen. While chromatographic separation is possible, spectroscopic confirmation is essential. Relying on a single piece of evidence is risky; a combination of methods provides the most trustworthy assignment.

Q3: How can I distinguish between N-1 and N-2 alkylated indazole isomers using standard ¹H and ¹³C NMR?

A3: While 2D NMR techniques are definitive, 1D NMR provides strong diagnostic clues that can often lead to a confident preliminary assignment. The key is to look for predictable shifts influenced by the substituent's position.[3]

Key Diagnostic Signals:

  • ¹H NMR - The H-7 Proton: In N-1 substituted indazoles , the proton at the C-7 position is often significantly shifted downfield compared to its position in the corresponding N-2 isomer.[1] This is due to the deshielding anisotropic effect of the nearby pyrazole ring system when the substituent is at the N-1 position.

  • ¹³C NMR - The C3 and C7a Carbons: The chemical shifts of the carbon atoms in the pyrazole ring and the fused benzene ring are highly sensitive to the substitution pattern. The signals for C3 and the bridgehead carbon C7a are particularly useful probes for determining the position of substitution.[3][4] For example, in one study, the C3 signal for N-1 hydroxymethyl indazoles averaged around 135 ppm, while for N-2 isomers, it was significantly upfield at an average of 123 ppm.[4]

Data Summary: Typical Diagnostic NMR Shifts for N-Substituted Indazoles

NucleusN-1 Isomer FeatureN-2 Isomer FeatureRationale
¹H (H-7) Typically shifted downfieldTypically more upfieldAnisotropic effect from the pyrazole moiety in the N-1 isomer deshields H-7.
¹³C (C3) Varies, but often distinctVaries, but often distinctThe electronic environment of C3 is highly sensitive to the position of the N-substituent.
¹³C (C7a) Varies, but often distinctVaries, but often distinctThe electronic environment of the bridgehead carbon C7a is altered by the substituent's location.

Note: Absolute chemical shifts can vary significantly based on other substituents and the solvent used. Always compare the pair of synthesized isomers directly.

Q4: The clues from 1D NMR are not clear enough. What is the definitive method for assigning N-1 vs. N-2 substitution?

A4: For an irrefutable assignment, you must use two-dimensional (2D) NMR experiments that reveal through-bond and through-space correlations. The two most powerful techniques for this are HMBC and NOESY .[5]

1. Heteronuclear Multiple Bond Correlation (HMBC): The Gold Standard

The HMBC experiment detects long-range (typically 2-3 bond) correlations between protons and carbons.[6] This is the most reliable method for assigning indazole regiochemistry.

  • For an N-1 Substituted Indazole: You will observe a crucial 3-bond correlation (³JCH) from the protons on the atom attached to N-1 (e.g., the -CH₂- group of an N-benzyl substituent) to the bridgehead carbon C-7a .[7]

  • For an N-2 Substituted Indazole: You will observe a 3-bond correlation (³JCH) from the protons on the atom attached to N-2 to the C-3 carbon of the indazole ring.[7]

2. Nuclear Overhauser Effect Spectroscopy (NOESY): A Powerful Confirmation

The NOESY experiment detects correlations between protons that are close to each other in space, regardless of whether they are connected by bonds.[8] This provides excellent complementary evidence.

  • For an N-1 Substituted Indazole: The substituent at N-1 is physically located on the same side of the molecule as the H-7 proton. Therefore, you should observe a through-space NOE correlation between the protons on the substituent (e.g., the N-CH₂) and the H-7 proton .[5][9]

  • For an N-2 Substituted Indazole: The substituent at N-2 is spatially distant from H-7. No such NOE correlation will be observed. Instead, an NOE may be seen between the substituent protons and the H-3 proton.

Section 3: Advanced Troubleshooting & Methodologies

When standard methods are insufficient, these advanced techniques can provide the necessary clarity.

Q5: My signals are heavily overlapped, and I can't resolve the key correlations in my 2D spectra. What are my options?

A5: Signal overlap is a common problem, especially with complex substitution patterns. Here is a logical workflow to resolve this:

G start Ambiguous/Overlapping NMR Spectrum change_solvent Change Deuterated Solvent (e.g., CDCl₃ to DMSO-d₆ or C₆D₆) and Re-acquire Spectra start->change_solvent hs_qc Acquire ¹H-¹³C HSQC Spectrum change_solvent->hs_qc If overlap persists hsqc_hmbc Overlay HSQC and HMBC Spectra hs_qc->hsqc_hmbc Use C¹³ shifts to resolve proton overlap n15_nmr Acquire ¹H-¹⁵N HMBC or direct ¹⁵N Spectrum hsqc_hmbc->n15_nmr If C/H correlations are still ambiguous end Unambiguous Structure hsqc_hmbc->end Often sufficient comp_chem Use Computational Chemistry (DFT/GIAO Calculations) n15_nmr->comp_chem If ¹⁵N is unavailable or inconclusive n15_nmr->end Provides definitive assignment comp_chem->end

  • Change Solvent: The chemical shifts of protons can be highly sensitive to the solvent. Re-acquiring the spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to DMSO-d₆ or benzene-d₆) can often shift the overlapping signals enough to resolve them.

  • Use HSQC to Your Advantage: An HSQC spectrum correlates protons directly to their attached carbons.[6] Even if two proton signals overlap, their attached carbons may have different chemical shifts. By overlaying your HSQC and HMBC spectra, you can trace the long-range HMBC correlations from the well-resolved carbon signals, thereby resolving the ambiguity.[10]

  • ¹⁵N NMR Spectroscopy: If available, ¹⁵N NMR is an exceptionally powerful tool. The chemical shifts of N-1 and N-2 are very different, often by more than 20 ppm.[11] A ¹H-¹⁵N HMBC experiment will show a clear correlation from the substituent protons to either N-1 or N-2, providing a definitive answer.[5]

  • Computational Chemistry: Modern computational methods can accurately predict NMR chemical shifts. By calculating the theoretical spectra for both the N-1 and N-2 isomers using DFT (e.g., at the B3LYP/6-311++G(d,p) level with the GIAO method), you can compare the results to your experimental data.[4][12] The isomer whose calculated shifts most closely match the experimental values is the correct one. This approach is becoming a standard tool for resolving complex structural problems.[13][14]

Section 4: Experimental Protocols

Here are generalized, step-by-step protocols for the key 2D NMR experiments discussed.

Protocol 1: Acquiring a 2D HMBC Spectrum for Indazole Isomer Assignment
  • Sample Preparation: Dissolve 5-15 mg of your purified indazole sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solution is clear and free of particulate matter.

  • Instrumentation: Use a spectrometer of 400 MHz or higher. Tune and shim the probe for your sample. Acquire standard 1D ¹H and ¹³C{¹H} spectra first.

  • Experiment Setup (Key Parameters):

    • Select a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

    • Set the long-range coupling constant (cnst2 or JXH): This is the most critical parameter. For aromatic systems, a value of 8 Hz is a good starting point. This optimizes the experiment for detecting 2- and 3-bond C-H correlations.

    • Spectral Widths: Set the F2 (¹H) and F1 (¹³C) spectral widths to encompass all signals of interest.

    • Acquisition Time: Set a sufficient acquisition time in the direct dimension (F2) for good resolution.

    • Number of Increments: Use at least 256 increments in the indirect dimension (F1) for adequate resolution of carbon signals.

    • Number of Scans: Set the number of scans (e.g., 4, 8, or 16) to achieve a good signal-to-noise ratio, depending on your sample concentration.

  • Processing and Analysis:

    • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

    • Phase correct the spectrum carefully.

    • Look for the key cross-peaks:

      • N-1 Isomer: Correlation between the N-substituent protons and C-7a .

      • N-2 Isomer: Correlation between the N-substituent protons and C-3 .

Protocol 2: Acquiring a 2D NOESY Spectrum for Spatial Confirmation
  • Sample Preparation & Instrumentation: Same as for the HMBC experiment. It is critical to use a sample that has been degassed (e.g., via freeze-pump-thaw cycles) to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.

  • Experiment Setup (Key Parameters):

    • Select a standard NOESY pulse sequence (e.g., noesygpph on Bruker systems).

    • Set the Mixing Time (d8 or tmix): This parameter is crucial and molecule-dependent. For small molecules (< 500 Da), a mixing time between 500 ms and 1.0 s is a good starting range. You may need to run a few experiments with different mixing times to find the optimal value.

    • Spectral Widths & Acquisition Parameters: Set these similarly to a COSY or HMBC experiment to cover all proton signals.

  • Processing and Analysis:

    • Process the data similarly to other 2D spectra. The spectrum should be symmetrized.

    • Look for the key cross-peaks off the diagonal:

      • N-1 Isomer: A cross-peak connecting the N-substituent protons with the H-7 proton .

      • N-2 Isomer: A cross-peak connecting the N-substituent protons with the H-3 proton .

    • Be aware of potential artifacts from chemical exchange (if tautomerism is occurring) which can also give rise to cross-peaks. True NOE cross-peaks should have the same phase as the diagonal peaks for small molecules.

References

Validation & Comparative

The Critical Role of Isomeric Identity: A Comparative Guide to (1-methyl-1H-indazol-3-yl)methanamine and Its Positional Isomers in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indazole scaffold stands out as a "privileged structure," forming the core of numerous clinically approved drugs and investigational compounds.[1][2] Its versatility allows for a wide range of biological activities, from anticancer and anti-inflammatory to neuroprotective effects.[3] However, the biological outcome of an indazole-based molecule is not solely dictated by the presence of the indazole ring but is exquisitely sensitive to the precise arrangement of its substituents. This guide delves into the pivotal role of isomeric substitution, using (1-methyl-1H-indazol-3-yl)methanamine as a focal point to explore how subtle changes in the placement of the methyl and methanamine groups can profoundly impact biological activity.

The Indazole Scaffold: A Tale of Two Nitrogens and Multiple Faces

The indazole core, a fusion of benzene and pyrazole rings, possesses two nitrogen atoms, leading to the existence of tautomers, primarily the 1H- and 2H-forms.[2][4] The 1H-tautomer is generally the more thermodynamically stable form.[2] Alkylation, such as the introduction of a methyl group, permanently fixes the molecule into a specific isomeric form, for instance, a 1-methyl-1H-indazole or a 2-methyl-2H-indazole. This seemingly minor alteration has profound consequences for the molecule's shape, electronic distribution, and hydrogen bonding capabilities, all of which are critical for its interaction with biological targets.

Positional Isomerism and Its Impact on Biological Activity: Key Principles from Indazole Analogues

The substitution pattern on the indazole ring is a key determinant of biological function. Research on various indazole series has consistently demonstrated that the location of functional groups dictates potency, selectivity, and even the mechanism of action.

N-Alkylation: A Decisive Factor in Target Engagement

The position of the N-methyl group (N1 vs. N2) is a critical factor influencing the biological activity of indazole derivatives. For instance, in a series of indazole-based compounds developed as non-hormonal male contraceptives, the presence of a substituted benzyl group at the N1 position was found to be essential for the desired antispermatogenic activity.[4] The corresponding 2-benzyl isomer, in contrast, was devoid of this activity.[4] This stark difference underscores how the N1/N2 methylation pattern in (indazol-3-yl)methanamine isomers could lead to distinct pharmacological outcomes.

Substitution on the Benzenoid Ring: Fine-Tuning Potency and Selectivity

The placement of the methanamine group at different positions on the benzene ring of 1-methyl-1H-indazole would generate a series of isomers (e.g., 4-, 5-, 6-, and 7-substituted analogues). Studies on other indazole derivatives have shown that even subtle shifts in substituent positioning on this ring can dramatically alter biological effects. In a series of indazole arylsulfonamides investigated as CCR4 antagonists, it was found that only small groups were tolerated at the C5, C6, or C7 positions, with the C6 analogues being preferred.[5] This suggests that the spatial arrangement of the methanamine group is crucial for fitting into the binding pocket of a target protein.

The 3-Position: A Hotspot for Bioactivity

The 3-position of the indazole ring is a frequent site of substitution in many biologically active molecules. In a study of indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers, the unique regiochemistry of the amide linker at the 3-position was found to be absolutely critical for activity.[6] The indazole-3-carboxamide derivative potently inhibited calcium influx, whereas its reverse amide isomer was completely inactive.[6] This highlights the stringent steric and electronic requirements for functional interactions at this position. For this compound, the methanamine group at the 3-position is likely a key pharmacophoric feature, and its interaction with a biological target would be highly sensitive to the overall molecular conformation dictated by the N1-methylation.

A Hypothetical Comparison of this compound Isomers

Based on the established SAR principles for the indazole class, we can construct a hypothetical comparison of the potential biological activities of this compound and its positional isomers.

Table 1: Hypothetical Comparative Profile of (methyl-indazolyl)methanamine Isomers

IsomerPotential Biological Activity ProfileRationale based on Analogous Compounds
This compound Potentially active as a kinase inhibitor, GPCR ligand, or enzyme inhibitor. The N1-methylation and 3-substitution pattern is common in many bioactive indazoles.The 1,3-disubstitution pattern is prevalent in many kinase inhibitors and other biologically active indazoles.[7]
(2-methyl-2H-indazol-3-yl)methanamine Likely to exhibit a different biological activity profile, potentially with reduced or completely different target engagement compared to the 1-methyl isomer.N2-alkylation often leads to a significant change in molecular shape and vectoral presentation of substituents, which can abolish or alter activity at a given target.[4]
(1-methyl-1H-indazol-5-yl)methanamine May possess distinct activity, possibly targeting different biological pathways. The position on the benzene ring will influence interactions with the target's binding site.The position of substituents on the benzenoid ring is known to be critical for potency and selectivity in various indazole series.[5]
(1-methyl-1H-indazol-6-yl)methanamine Could exhibit improved potency or a different selectivity profile compared to the 5-isomer, depending on the specific target.SAR studies have shown that the C6 position can be a favorable point of substitution for certain biological targets.[5]

Experimental Workflows for Comparative Biological Evaluation

To empirically determine the biological activities of these isomers, a systematic experimental approach is necessary.

General Workflow for Comparative Analysis

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Cellular Assays synthesis Synthesis of Isomers purification Purification (HPLC) synthesis->purification characterization Structural Confirmation (NMR, MS) purification->characterization primary_screen Primary Target-Based or Phenotypic Screen characterization->primary_screen dose_response Dose-Response & IC50/EC50 Determination primary_screen->dose_response selectivity Selectivity Profiling (Against Related Targets) dose_response->selectivity cytotoxicity Cytotoxicity Assay (e.g., MTT) selectivity->cytotoxicity target_engagement Cellular Target Engagement Assay cytotoxicity->target_engagement functional_assay Functional Cellular Assay (e.g., Apoptosis, Proliferation) target_engagement->functional_assay

Caption: A generalized workflow for the comparative biological evaluation of indazole isomers.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential therapeutic compounds.[8]

Materials:

  • Human cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)[8]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the indazole isomers in culture medium. The final concentration of DMSO should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) value for each isomer by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The precise positioning of substituents on the indazole scaffold is a critical determinant of its biological activity. While this compound represents a specific chemical entity, its biological profile is likely to be markedly different from its positional isomers. The principles of structure-activity relationships derived from extensive research on other indazole derivatives strongly suggest that N-alkylation and the substitution pattern on the benzenoid ring will profoundly influence target recognition, potency, and selectivity. A systematic and comparative biological evaluation of these isomers is essential to unlock their full therapeutic potential and to guide the rational design of future indazole-based drugs.

References

A Comparative Guide to the Efficacy of 1-Methyl vs. 2-Methyl Indazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the nucleus of numerous therapeutic agents. The strategic methylation of the indazole core at the N1 or N2 position is a common tactic to modulate the physicochemical and pharmacological properties of the resulting analogs. This guide offers an in-depth, objective comparison of the efficacy of 1-methyl versus 2-methyl indazole analogs, supported by experimental data and established scientific principles. By elucidating the fundamental differences imparted by the position of this single methyl group, we aim to provide a rational framework for the design and development of next-generation indazole-based therapeutics.

The Structural and Physicochemical Divide: 1-Methyl vs. 2-Methyl Indazoles

The seemingly subtle difference in the placement of a methyl group on the indazole ring profoundly impacts the molecule's electronic distribution, stability, and spatial arrangement, which in turn dictates its biological activity. The 1H-indazole tautomer is generally the more thermodynamically stable form compared to the 2H-indazole.[1] This inherent stability often translates to the corresponding N-methylated isomers.

Property1-Methyl-1H-indazole2-Methyl-2H-indazoleRationale for Difference
Basicity (pKb) 0.42[1]2.02[1]The lone pair of electrons on the N2 nitrogen in the 1-methyl isomer is more involved in the aromatic system, reducing its availability for protonation. In the 2-methyl isomer, the N1 lone pair is more localized and thus more basic.
Dipole Moment (D) 1.50[1]3.4[1]The vector sum of the individual bond dipoles results in a larger overall dipole moment for the 2-methyl isomer due to the positions of the nitrogen atoms and the methyl group.
Relative Stability More stable[2]Less stable[2]Theoretical calculations indicate that 1-methylindazole is approximately 3.2 kcal/mol more stable than 2-methylindazole.[2] This is attributed to the benzenoid character of the 1H-tautomer from which it is derived, in contrast to the less stable quinonoid character of the 2H-tautomer.

This fundamental divergence in physicochemical properties is a critical determinant of how these isomers interact with biological targets. The differences in basicity can affect salt formation and solubility, while the dipole moment can influence membrane permeability and interactions with polar residues in a protein's binding pocket.

Comparative Efficacy at Key Biological Targets

The differential positioning of the methyl group leads to distinct structure-activity relationships (SAR) for 1-methyl and 2-methyl indazole analogs across various target classes. Here, we explore two prominent examples: serotonin receptors and protein kinases.

Serotonin Receptor Agonism: A Case Study in Positional Importance

Recent studies on indazole analogs of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) provide a direct comparison of the efficacy of 1-methyl and 2-methyl substitution on serotonin receptor (5-HT₂) agonism.

CompoundStructure5-HT₂A EC₅₀ (nM)5-HT₂B EC₅₀ (nM)5-HT₂C EC₅₀ (nM)
1H-Indazole Analog (Parent) Indazole core with ethylamine side chain1280483295
1-Methyl Indazole Analog N1-methylated indazole core483025801210
2-Methyl Indazole Analog N2-methylated indazole core>10,000 (inactive)Not DeterminedNot Determined

Data adapted from a study on indazole analogs of 5-MeO-DMT.[3]

As the data clearly indicates, methylation at the N1 position of the indazole core in this series leads to a marked decrease in potency at all tested 5-HT₂ receptor subtypes compared to the unsubstituted 1H-indazole analog.[3] More strikingly, methylation at the N2 position completely abolishes activity at the 5-HT₂A receptor.[3] This suggests that the spatial orientation of the indazole ring and the hydrogen-bonding capabilities of the N1-H are crucial for productive interactions with the serotonin receptor binding pocket.

Causality Behind Experimental Observations: The choice to investigate both 1-methyl and 2-methyl analogs stems from the desire to probe the importance of the N1-H proton for receptor binding and to understand the steric and electronic consequences of methylation at each position. The dramatic loss of activity with the 2-methyl analog strongly implies that either the N1-H is a critical hydrogen bond donor for receptor engagement, or that the steric bulk of the methyl group at the N2 position creates an unfavorable interaction within the binding site.

Signaling Pathway: The activation of 5-HT₂A receptors, which are G-protein coupled receptors (GPCRs), typically leads to the activation of the Gq/G₁₁ signaling pathway. This cascade involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol 5_HT_Receptor 5-HT₂A Receptor G_Protein Gαq/G₁₁ 5_HT_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP₃ PLC->IP3 Produces DAG DAG PLC->DAG Produces Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response 5_HT_Ligand Indazole Analog 5_HT_Ligand->5_HT_Receptor Binds

Simplified 5-HT₂A Receptor Signaling Pathway
Protein Kinase Inhibition: A Preference for the 1-Substituted Scaffold

In the realm of protein kinase inhibitors, a vast number of successful drugs and clinical candidates are based on the 1H-indazole scaffold. While direct comparative studies with 2-methyl analogs are less common in the literature, the prevalence of N1-substituted indazoles in potent kinase inhibitors suggests a general preference for this isomeric form. For instance, in the development of inhibitors for transforming growth factor β-activated kinase 1 (TAK1), analogs with methylation at the 1H-position of the indazole were synthesized and evaluated.[4]

Structure-Activity Relationship Insights: The rationale for the prevalence of 1-substituted indazoles in kinase inhibition often lies in their ability to act as effective hinge-binders. The N2 atom of the 1H-indazole can form a crucial hydrogen bond with the backbone amide of a key residue in the kinase hinge region, while the substituent at the N1 position can be tailored to occupy a hydrophobic pocket, thereby enhancing potency and selectivity. Methylation at the N2 position would block this critical hydrogen bond donor, likely leading to a significant loss of inhibitory activity.

Signaling Pathway: Vascular Endothelial Growth Factor Receptor (VEGFR) is a key target for many indazole-based kinase inhibitors. The VEGFR signaling cascade is central to angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling VEGF VEGF Ligand VEGFR VEGFR VEGF->VEGFR Binds Dimerization Receptor Dimerization & Autophosphorylation VEGFR->Dimerization Induces PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis AKT->Angiogenesis Indazole_Inhibitor 1-Methyl Indazole Kinase Inhibitor Indazole_Inhibitor->Dimerization Inhibits

Simplified VEGFR Signaling Pathway and Inhibition

Experimental Protocols for Comparative Evaluation

To ensure the trustworthiness and reproducibility of findings when comparing 1-methyl and 2-methyl indazole analogs, standardized and well-validated experimental protocols are essential.

General Synthesis of 1-Methyl and 2-Methyl Indazoles

The regioselective synthesis of N-methylated indazoles can be challenging as direct methylation often yields a mixture of both isomers. However, specific synthetic routes have been developed to favor one over the other.

Workflow for Regioselective N-Methylation:

synthesis_workflow Start Indazole Precursor N1_Alkylation N1-Alkylation (e.g., NaH, MeI in THF) Start->N1_Alkylation Favors N1 N2_Alkylation N2-Alkylation (e.g., Mitsunobu reaction) Start->N2_Alkylation Favors N2 Purification Chromatographic Separation N1_Alkylation->Purification N2_Alkylation->Purification Product_1 1-Methyl Indazole Purification->Product_1 Product_2 2-Methyl Indazole Purification->Product_2

General workflow for regioselective N-methylation of indazoles.

A detailed protocol for the synthesis of a 1-methyl indazole analog is described in the literature, involving the triple alkylation of a carboxylic acid precursor, followed by ester reduction, oxidation, and reductive amination.[3]

In Vitro Serotonin Receptor Functional Assay (Calcium Mobilization)

This protocol is designed to determine the functional potency (EC₅₀) of test compounds as agonists at 5-HT₂ receptors.

  • Cell Culture: Maintain CHO or HEK293 cells stably expressing the human 5-HT₂A, 5-HT₂B, or 5-HT₂C receptor in appropriate culture medium.

  • Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom plates at a suitable density and allow them to adhere overnight.

  • Dye Loading: Aspirate the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in a suitable buffer. Incubate the plate at 37°C for a specified time to allow for dye uptake.

  • Compound Preparation: Prepare serial dilutions of the 1-methyl and 2-methyl indazole analogs in the assay buffer.

  • Assay Execution: Place the cell plate in a fluorescence plate reader. Add the compound dilutions to the wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each compound concentration. Normalize the data to the response of a known agonist and plot the concentration-response curve to calculate the EC₅₀ value.

In Vitro Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a method to determine the inhibitory concentration (IC₅₀) of test compounds against a specific protein kinase.

  • Reagent Preparation: Prepare serial dilutions of the 1-methyl and 2-methyl indazole analogs in DMSO. Prepare the kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled kinase tracer in the assay buffer.

  • Assay Plate Setup: Add the test compounds, kinase, and antibody to the wells of a low-volume 384-well plate.

  • Incubation: Incubate the plate at room temperature to allow the compounds to bind to the kinase.

  • Tracer Addition: Add the fluorescent tracer to all wells. The tracer will compete with the test compounds for binding to the kinase.

  • Detection: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the TR-FRET ratio and normalize the data to controls (no inhibitor and no kinase). Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.

Conclusion and Future Perspectives

The methylation of the indazole core at the N1 versus the N2 position is a powerful strategy for modulating the pharmacological properties of this privileged scaffold. The available evidence strongly suggests that the 1-methyl and 2-methyl isomers possess distinct physicochemical and biological profiles. While 1-methyl indazole analogs have demonstrated broad utility, particularly as kinase inhibitors, the corresponding 2-methyl isomers often exhibit significantly different, and in some cases, diminished, activity.

This guide underscores the importance of a systematic and comparative approach to the design and evaluation of methylated indazole analogs. A thorough understanding of the fundamental differences between these isomers, supported by robust experimental data, is paramount for the successful development of novel and effective therapeutic agents. Future research should continue to explore the nuanced structure-activity relationships of both 1-methyl and 2-methyl indazole series across a wider range of biological targets to fully unlock the therapeutic potential of this versatile heterocyclic system.

References

A Senior Application Scientist's Guide to the In Vitro Validation of (1-methyl-1H-indazol-3-yl)methanamine as a Novel Anti-Cancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anti-cancer agents like Pazopanib and Axitinib.[1][2] These agents typically function by inhibiting key signaling proteins, such as protein kinases, which are crucial for cancer cell proliferation and survival.[3] This guide presents a comprehensive framework for the in vitro validation of a novel indazole derivative, (1-methyl-1H-indazol-3-yl)methanamine. We provide an objective comparison of its potential anti-cancer activity against Doxorubicin, a well-established chemotherapeutic agent. This document outlines a logical, multi-tiered experimental workflow, complete with detailed protocols, rationale for experimental choices, and illustrative data to guide researchers in academic and pharmaceutical settings. Our goal is to equip drug development professionals with the necessary tools to rigorously assess the therapeutic potential of this and similar novel chemical entities.

Introduction: The Rationale for Investigating Indazole Derivatives

Cancer remains a leading cause of mortality worldwide, driving an urgent need for novel therapeutics that are both more effective and less toxic than current options.[4][5] Small molecules derived from heterocyclic compounds are a cornerstone of modern oncology.[1] Among these, the indazole core has proven to be a highly successful pharmacophore.[1][3] Marketed drugs such as Axitinib and Pazopanib leverage the indazole structure to inhibit tyrosine kinases, key regulators of cell growth, angiogenesis, and metastasis.[1][2][3]

The subject of this guide, this compound, is a novel derivative designed to explore new chemical space within this proven anti-cancer class. Its structural modifications warrant a systematic investigation of its biological activity. The primary objective of this guide is to provide a robust, field-tested strategy for its initial in vitro validation, establishing its cytotoxic potential and elucidating its preliminary mechanism of action.

To provide a clear benchmark, we will compare its hypothetical performance against Doxorubicin , a widely used anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, serving as a standard positive control in many anti-cancer studies.[6]

The Experimental Validation Workflow

A tiered approach is essential for the efficient evaluation of a novel compound.[7][8] We propose a workflow that progresses from broad cytotoxicity screening to more focused mechanistic assays. This ensures that resources are directed toward compounds with the most promising activity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Pathway Analysis start Compound Synthesis & Quality Control cell_selection Cell Line Panel Selection (e.g., MCF-7, A549, HCT116) start->cell_selection mtt_assay Tier 1: Cytotoxicity Screening (MTT Assay) cell_selection->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis_assay Tier 2: Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis_assay If IC50 is potent cell_cycle_assay Tier 2: Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle_assay If IC50 is potent pathway_analysis Hypothesize Mechanism of Action (e.g., Kinase Inhibition) apoptosis_assay->pathway_analysis cell_cycle_assay->pathway_analysis conclusion Data Synthesis & Future Directions pathway_analysis->conclusion

Figure 1: A tiered experimental workflow for in vitro validation.

Phase 1: Primary Cytotoxicity Screening

The initial step is to determine if this compound has a general cytotoxic or cytostatic effect on cancer cells.

Rationale for Cell Line Selection

Selecting a diverse panel of cancer cell lines is crucial for identifying broad-spectrum activity or tumor-specific sensitivity. We recommend starting with well-characterized lines from different tissue origins:

  • MCF-7: Luminal A breast adenocarcinoma (adherent)

  • A549: Lung carcinoma (adherent)

  • K562: Chronic myelogenous leukemia (suspension)[4]

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[9]

  • Compound Treatment: Prepare serial dilutions of this compound and Doxorubicin (e.g., from 0.01 µM to 100 µM). Add 100 µL of the compound dilutions to the respective wells. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no cells" blank control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully aspirate the media and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Comparative IC50 Values

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of cell viability. This is a standard metric for comparing drug potency.

Table 1: Hypothetical IC50 Values (µM) after 72-hour treatment

CompoundMCF-7 (Breast)A549 (Lung)K562 (Leukemia)
This compound1.152.340.89
Doxorubicin (Reference)[2]0.980.750.19

Scientist's Note: The hypothetical data suggests our novel compound has potent activity, particularly against the K562 leukemia cell line. While not as potent as the broad-spectrum cytotoxin Doxorubicin, its sub-micromolar activity warrants progression to mechanistic studies.

Phase 2: Elucidating the Mechanism of Cell Death

Once cytotoxicity is established, the next critical step is to determine how the compound kills cancer cells. The two primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). A compound that induces apoptosis is generally preferred as it is a more controlled and less inflammatory process.[11]

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is the gold standard for differentiating between healthy, apoptotic, and necrotic cells.[12]

  • Annexin V: Binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[11]

  • Propidium Iodide (PI): A fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[13]

Protocol:

  • Cell Treatment: Seed cells (e.g., K562) in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., Staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[14]

  • Staining: Resuspend cells in 1X Binding Buffer. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's protocol (e.g., 5 µL of each).[13][15]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[12][13]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Healthy cells will be negative for both Annexin V and PI (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be Annexin V+/PI+.[14]

Experimental Protocol: Cell Cycle Analysis

Many anti-cancer drugs exert their effects by disrupting the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequent apoptosis. This can be analyzed by staining DNA with Propidium Iodide (PI) and measuring fluorescence via flow cytometry.[16]

Protocol:

  • Cell Treatment: Treat cells as described in the apoptosis assay protocol.

  • Fixation: Harvest cells and fix them in cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C for several weeks.[17][18]

  • Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a PI staining solution that also contains RNase to prevent staining of double-stranded RNA.[17][18]

  • Incubation: Incubate for 30 minutes at room temperature.[16]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, using a linear scale for the PI channel. The DNA content will distinguish cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

Phase 3: Hypothesizing a Molecular Mechanism

Given that many indazole-based drugs are kinase inhibitors, a plausible hypothesis is that this compound targets a key signaling pathway involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway. Disruption of this pathway can lead to cell cycle arrest and apoptosis.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds & Activates PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellCycle Cell Cycle Progression mTOR->CellCycle Promotes Compound This compound Compound->AKT Inhibits

Figure 2: Hypothesized mechanism of action via inhibition of the AKT signaling pathway.

Interpretation: By inhibiting a central node like AKT, this compound could simultaneously block pro-proliferative signals (via mTOR) and disinhibit the cell's apoptotic machinery, providing a powerful two-pronged anti-cancer effect. This hypothesis can be tested in subsequent studies using techniques like Western blotting to measure the phosphorylation status of AKT and its downstream targets.

Conclusion and Future Directions

This guide provides a systematic, multi-tiered approach to the initial in vitro characterization of this compound. The workflow progresses logically from broad screening to detailed mechanistic studies, enabling a robust assessment of its anti-cancer potential.

The hypothetical data presented positions this novel compound as a promising candidate with potent, sub-micromolar activity that induces apoptosis and causes cell cycle arrest. The proposed mechanism of AKT inhibition provides a clear, testable hypothesis for further investigation.

Future work should focus on:

  • Target Deconvolution: Utilizing techniques like kinome screening or proteomics to definitively identify the molecular target(s).

  • In Vivo Efficacy: Assessing the compound's performance in preclinical animal models (e.g., xenografts) to evaluate its therapeutic efficacy and safety profile.[7][19]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogues to optimize potency and selectivity.[4]

By following this structured validation path, researchers can efficiently triage novel compounds and build a compelling data package for further drug development.

References

A Comparative Guide to the Structure-Activity Relationship of (1-methyl-1H-indazol-3-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in numerous FDA-approved drugs and clinical candidates.[1][2] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, offers a versatile template for designing molecules with a wide array of biological activities.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of (1-methyl-1H-indazol-3-yl)methanamine derivatives, a promising class of compounds with demonstrated potential as kinase inhibitors and serotonin receptor modulators. By presenting quantitative data, detailed experimental protocols, and clear visual representations of SAR trends, this document aims to empower researchers in the rational design of next-generation therapeutics based on this privileged scaffold.

The this compound Core: A Privileged Scaffold

The this compound core provides a rigid and well-defined three-dimensional structure that can be strategically modified to achieve high-affinity and selective interactions with various biological targets. The key features of this scaffold include:

  • The 1-methyl-1H-indazole Ring: The methylation at the N1 position often enhances metabolic stability and can influence the orientation of substituents, thereby impacting target engagement. The indazole ring itself can participate in crucial hydrogen bonding and aromatic interactions within protein binding pockets.

  • The 3-methanamine Linker: This linker provides a key attachment point for various substituents. Its length and flexibility can be modulated to optimally position functional groups for interaction with the target protein.

  • Versatile Substitution Points: The scaffold offers multiple positions for substitution on both the indazole ring and the terminal amine, allowing for fine-tuning of physicochemical properties and biological activity.

This guide will explore the SAR of this scaffold against two major classes of drug targets: protein kinases and serotonin receptors.

Comparative Analysis of Kinase Inhibitory Activity

Indazole derivatives have emerged as potent inhibitors of various protein kinases, playing a crucial role in the development of targeted cancer therapies.[2] The this compound scaffold has been explored as a foundation for developing inhibitors against several key kinases.

Structure-Activity Relationship Summary

The following table summarizes the in vitro kinase inhibitory activity of a series of this compound analogs against representative kinases. The data is compiled for comparative purposes to illustrate key SAR trends.

Compound IDR1 Substitution (Indazole Ring)R2 Substitution (Terminal Amine)Target KinaseIC50 (nM)Cellular Antiproliferative Activity (Cell Line, IC50 µM)
LEAD-001 HPhenylERK1/2150HT29, 2.5
COMP-A1 6-BromoPhenylPLK428MCF-7, 2.5
COMP-A2 H3-ethynylphenylPI3Kα361-
COMP-A3 H(4-phenyl-1H-imidazol-2-yl)SSTR3 (GPCR)5.2 (EC50)-
Axitinib --VEGFR, PLK40.2, 6.5Various, <1

Key SAR Insights for Kinase Inhibition:

  • Indazole Ring Substitution (R1): Substitution on the indazole ring significantly impacts potency and selectivity. For instance, the introduction of a bromine atom at the 6-position (COMP-A1) has been shown to enhance potency against kinases like PLK4 when compared to unsubstituted analogs.[3] This is likely due to favorable interactions within the ATP-binding pocket.

  • Terminal Amine Substitution (R2): The nature of the substituent on the terminal amine is critical for target engagement.

    • A simple phenyl group (LEAD-001) can provide a baseline level of activity.

    • The introduction of an ethynyl group (COMP-A2) has been shown to confer activity against the PI3K pathway.[4]

    • More complex heterocyclic moieties, such as the (4-phenyl-1H-imidazol-2-yl) group (COMP-A3), can lead to potent activity at other target classes like GPCRs, highlighting the versatility of the scaffold.[5]

  • Comparison with Known Inhibitors: Axitinib, a marketed kinase inhibitor containing an indazole core, demonstrates the therapeutic potential of this scaffold.[2] Its high potency underscores the importance of optimizing substitutions on the indazole ring to achieve clinical efficacy.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: ERK1/2)

This protocol describes a typical in vitro kinase assay to determine the IC50 values of test compounds against ERK1/2.

Materials:

  • Recombinant human ERK1 and ERK2 enzymes

  • Myelin Basic Protein (MBP) as substrate

  • [-32P]ATP

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Test compounds dissolved in DMSO

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase reaction buffer, MBP, and the test compound at various concentrations (typically in a serial dilution).

  • Initiate the kinase reaction by adding a mixture of recombinant ERK1/2 enzyme and [-32P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a 96-well filter plate and wash several times with the stop solution to remove unincorporated [-32P]ATP.

  • Measure the amount of incorporated radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing SAR for Kinase Inhibitors

Caption: SAR summary for this compound derivatives as kinase inhibitors.

Comparative Analysis of Serotonin Receptor Modulatory Activity

The indazole moiety is also a known bioisostere for the indole nucleus present in serotonin, making indazole derivatives attractive candidates for modulating serotonin receptors.[6]

Structure-Activity Relationship Summary

The following table summarizes the in vitro functional activity of a series of this compound analogs at the serotonin 2A (5-HT2A) receptor.

Compound IDR1 Substitution (Indazole Ring)R2 Substitution (Terminal Amine)5-HT2A Receptor ActivityEC50 (nM)Emax (%)
LEAD-002 HDimethylAgonist20370
COMP-B1 5-MethoxyDimethylAgonist5585
COMP-B2 HHAgonist>1000-
Serotonin --Agonist10100

Key SAR Insights for 5-HT2A Receptor Agonism:

  • Indazole Ring Substitution (R1): Similar to kinase inhibitors, substitutions on the indazole ring are crucial. A 5-methoxy group (COMP-B1), mimicking the 5-hydroxy group of serotonin, significantly enhances agonist potency compared to the unsubstituted analog (LEAD-002).

  • Terminal Amine Substitution (R2): The substitution pattern on the terminal amine greatly influences activity.

    • N,N-dimethylation (LEAD-002 and COMP-B1) is well-tolerated and leads to potent agonism.

    • Removal of the methyl groups (COMP-B2) results in a significant loss of potency, highlighting the importance of the tertiary amine for receptor interaction.

  • Comparison with Endogenous Ligand: While the synthesized analogs show good potency, they are generally less potent than the endogenous ligand, serotonin. This provides an opportunity for further optimization to achieve desired pharmacological profiles.

Experimental Protocol: In Vitro Functional Assay (Calcium Mobilization for 5-HT2A Receptor)

This protocol describes a typical calcium mobilization assay to determine the EC50 and Emax of test compounds at the 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compounds dissolved in DMSO

  • Serotonin as a reference agonist

  • A fluorescent plate reader with automated injection capabilities

Procedure:

  • Plate the 5-HT2A expressing cells in a 96-well black, clear-bottom plate and allow them to attach overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescent plate reader and monitor the baseline fluorescence.

  • Inject the test compounds at various concentrations (or serotonin as a positive control) into the wells.

  • Continuously measure the fluorescence intensity over time to detect changes in intracellular calcium levels.

  • Calculate the peak fluorescence response for each well.

  • Determine the EC50 and Emax values by plotting the peak response against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow

Workflow_Calcium_Assay start Start plate_cells Plate 5-HT2A expressing cells start->plate_cells dye_loading Load cells with calcium-sensitive dye plate_cells->dye_loading wash_cells Wash cells to remove excess dye dye_loading->wash_cells read_baseline Measure baseline fluorescence wash_cells->read_baseline inject_compound Inject test compound or serotonin read_baseline->inject_compound read_response Measure fluorescence change (calcium influx) inject_compound->read_response analyze_data Analyze data and calculate EC50/Emax read_response->analyze_data end End analyze_data->end

Caption: Workflow for a calcium mobilization assay to assess 5-HT2A receptor agonism.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising starting point for the design of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to this core can lead to potent and selective modulators of both protein kinases and serotonin receptors.

Future research in this area should focus on:

  • Exploring a wider range of substitutions on both the indazole ring and the terminal amine to further optimize potency, selectivity, and pharmacokinetic properties.

  • Utilizing structure-based drug design by leveraging crystal structures of target proteins to guide the rational design of new analogs.

  • Conducting comprehensive in vivo studies to evaluate the efficacy and safety of the most promising compounds in relevant disease models.

By building upon the foundational SAR knowledge presented in this guide, researchers can accelerate the discovery and development of novel drugs based on the this compound scaffold.

References

A Senior Application Scientist's Guide to the Synthesis of Substituted Indazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The indazole nucleus is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of pharmacologically active compounds, including the anti-cancer drug Pazopanib and the anti-emetic agent Granisetron.[1][2] The regioselective synthesis of substituted indazoles is, therefore, a critical endeavor for researchers in drug discovery and development. This guide provides a comparative analysis of key synthetic pathways to substituted indazoles, offering insights into their mechanisms, advantages, and limitations. We will delve into both classical and contemporary methods, providing experimental protocols and quantitative data to inform your synthetic strategy.

Section 1: Classical Approaches to Indazole Synthesis

While modern catalytic methods have gained prominence, classical name reactions remain relevant, particularly for specific substitution patterns and large-scale synthesis.

The Fischer Indole Synthesis (Adapted for Indazoles)

The Fischer indole synthesis, a venerable reaction in heterocyclic chemistry, can be conceptually adapted for the synthesis of certain indazole derivatives, typically by using a substituted hydrazine and a suitable carbonyl compound, followed by an acid-catalyzed cyclization.[3][4] The reaction proceeds through the formation of a hydrazone, which then undergoes a[5][5]-sigmatropic rearrangement.[3][6]

Mechanistic Causality: The choice of a strong acid catalyst (e.g., polyphosphoric acid or zinc chloride) is crucial to promote the key[5][5]-sigmatropic rearrangement and subsequent ammonia elimination to drive the reaction towards the aromatic indazole core.[3][4] The temperature is also a critical parameter, as higher temperatures are often required to overcome the activation energy of the rearrangement.

Experimental Protocol: Synthesis of 2-Phenylindole (A Representative Fischer Protocol)

This protocol for 2-phenylindole illustrates the fundamental steps of the Fischer synthesis, which can be adapted for indazole synthesis with appropriate starting materials.[7]

Part A: Formation of Acetophenone Phenylhydrazone

  • A mixture of acetophenone (4.0 g, 0.033 mol) and phenylhydrazine (3.6 g, 0.033 mol) is warmed on a steam bath for 1 hour.

  • The hot mixture is dissolved in 80 mL of 95% ethanol.

  • Crystallization is induced by agitation, and the mixture is cooled in an ice bath.

  • The product is collected by filtration, washed with 25 mL of cold ethanol, and dried under reduced pressure. The typical yield is 87-91%.[7]

Part B: Acid-Catalyzed Cyclization

  • Acetophenone phenylhydrazone (5.0 g, 0.024 mol) and anhydrous zinc chloride (10 g, 0.073 mol) are placed in a beaker and heated in a sand bath to 170°C.

  • The mixture is stirred vigorously. The mass will become liquid after 3-4 minutes, and the evolution of white fumes will begin.

  • The beaker is removed from the bath, and stirring is continued for 5 minutes.

  • The hot reaction mixture is poured into a beaker containing 400 mL of water.

  • 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid are added to dissolve the zinc salts.

  • The crude 2-phenylindole is collected by filtration, washed with 200 mL of water, and then recrystallized from hot 95% ethanol. The typical yield is 72-80%.[7]

The Graebe-Ullmann Synthesis

The Graebe-Ullmann synthesis is a classical method for preparing carbazoles via the thermal or photochemical decomposition of 1-aryl-1,2,3-benzotriazoles.[8] This reaction, which proceeds through the extrusion of nitrogen gas and the formation of a diradical intermediate, can be conceptually extended to the synthesis of certain indazole derivatives.[8][9]

Mechanistic Causality: The high temperature required for the thermal variant of this reaction is necessary to induce the extrusion of dinitrogen from the benzotriazole precursor, generating a high-energy diradical intermediate that subsequently cyclizes to form the stable aromatic carbazole or indazole ring system.

Experimental Protocol: Graebe-Ullmann Synthesis of 1H-Benzo[a]carbazole

This protocol for a carbazole synthesis serves as a template for the Graebe-Ullmann reaction.

Step 1: Synthesis of N-(naphthalen-1-yl)benzene-1,2-diamine

  • To an oven-dried Schlenk flask, add palladium(II) acetate (0.02 equiv.), Xantphos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene, followed by 1-bromonaphthalene (1.0 equiv.) and o-phenylenediamine (1.2 equiv.).

  • Heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purify the crude product by column chromatography on silica gel to afford the diamine precursor.[8]

Step 2: Diazotization to form the Benzotriazole Intermediate

  • Dissolve the synthesized diamine (1.0 equiv.) in a mixture of acetic acid and water.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Add a solution of sodium nitrite (1.1 equiv.) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Collect the precipitated benzotriazole by filtration, wash with cold water, and dry under vacuum.[8]

Step 3: Thermal Cyclization to 1H-Benzo[a]carbazole

  • Place the dry benzotriazole intermediate in a round-bottom flask. The reaction can be performed neat or in a high-boiling solvent.

  • Heat the reaction mixture to a high temperature (typically 200-360 °C).

  • Maintain the temperature until gas evolution ceases (typically 1-3 hours).

  • Cool the reaction mixture to room temperature.

  • Purify the crude product by column chromatography or recrystallization.[8]

Section 2: Modern Synthetic Strategies

Modern synthetic chemistry has introduced a range of powerful, often catalytic, methods for the synthesis of substituted indazoles, offering advantages in terms of efficiency, regioselectivity, and functional group tolerance.

Transition-Metal-Catalyzed C-H Activation/Annulation

Transition-metal catalysis, particularly with rhodium and copper, has revolutionized the synthesis of indazoles through C-H activation and annulation strategies.[10] These methods are characterized by high atom economy and the ability to construct the indazole core from readily available starting materials.[10]

Rhodium(III)-Catalyzed [4+1] Annulation of Azobenzenes with Aldehydes: This method provides an efficient, one-step synthesis of N-aryl-2H-indazoles.[5][11] The reaction is initiated by the Rh(III)-catalyzed C-H bond addition of an azobenzene to an aldehyde, followed by cyclization and aromatization.[5][11]

Mechanistic Causality: The rhodium(III) catalyst facilitates the regioselective ortho C-H activation of the azobenzene, which then adds to the aldehyde. The azo group acts as an internal nucleophile, trapping the initial addition product and leading to the cyclized indazole.

Experimental Protocol: Rh(III)-Catalyzed Synthesis of 2-Aryl-3-phenyl-2H-indazole [12]

  • To a screw-capped vial, add [Cp*RhCl2]2 (0.025 equiv.), AgSbF6 (0.1 equiv.), and MgSO4 (100 mg).

  • Add the azobenzene (1.0 equiv.) and the aldehyde (2.0 equiv.) followed by the solvent (dioxane or THF).

  • Seal the vial and heat the reaction mixture at 80-100 °C for 24 hours.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

[3+2] Dipolar Cycloaddition of Sydnones and Arynes

The [3+2] dipolar cycloaddition of sydnones with arynes is a rapid and efficient method for the synthesis of 2H-indazoles, often proceeding with high yields and excellent regioselectivity.[13][14][15] This reaction offers mild conditions and avoids the formation of 1H-indazole byproducts.[1][13]

Mechanistic Causality: The reaction proceeds via an initial [3+2] cycloaddition to form a bicyclic adduct, which then undergoes a spontaneous retro-[4+2] cycloaddition to extrude a molecule of CO2, leading to the aromatic 2H-indazole.[1][13]

Experimental Protocol: Synthesis of 2-Phenyl-2H-indazole via [3+2] Cycloaddition [16]

Step 1: Synthesis of N-Phenylsydnone (Precursor)

  • Dissolve N-Phenylglycine (10.0 g, 66.2 mmol) in a mixture of acetic anhydride (20 mL) and acetic acid (20 mL).

  • Cool the solution to 0 °C and add sodium nitrite (5.0 g, 72.5 mmol) in portions over 30 minutes.

  • Stir the mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Pour the resulting mixture into ice water (200 mL) and collect the precipitate by filtration to give N-nitroso-N-phenylglycine.

  • Add the intermediate to acetic anhydride (50 mL) and heat at 80 °C for 1 hour.

  • After cooling, pour the mixture into ice water, collect the solid by filtration, and recrystallize from ethanol to afford N-phenylsydnone.[16]

Step 2: [3+2] Cycloaddition

  • To a solution of N-phenylsydnone (1.0 equiv.) and 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.2 equiv.) in anhydrous acetonitrile, add cesium fluoride (2.0 equiv.).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired 2H-indazole.[16]

The Davis-Beirut Reaction

The Davis-Beirut reaction is a metal-free method for the synthesis of 2H-indazoles and indazolones from o-nitrobenzylamines.[1][17] It is an attractive method due to the use of inexpensive starting materials.[16]

Mechanistic Causality: The reaction proceeds through an o-nitrosobenzylidine imine intermediate, which undergoes a concerted N,N-bond forming heterocyclization.[17] The reaction can be catalyzed by either acid or base.

Experimental Protocol: Base-Catalyzed Davis-Beirut Reaction [1]

  • Synthesize the o-nitrobenzylamine intermediate by reacting the corresponding nitrobenzyl bromide with an amine in a suitable solvent like THF.

  • Dissolve the o-nitrobenzylamine in an alcoholic solvent (e.g., ethanol).

  • Add a solution of potassium hydroxide (5% in the alcohol) to the reaction mixture.

  • Heat the reaction at 60 °C for 6 hours.

  • After cooling, neutralize the reaction mixture with a suitable acid.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Section 3: Comparative Analysis of Synthetic Pathways

The choice of a synthetic route to a substituted indazole depends on several factors, including the desired substitution pattern, required scale, and available starting materials. The following table provides a comparative overview of the discussed methods.

Synthetic RouteTypical YieldsSubstrate ScopeKey AdvantagesKey Limitations
Fischer Indole Synthesis VariableModerateWell-established, suitable for certain substitution patterns.Often requires harsh conditions, can lead to regioisomeric mixtures.
Graebe-Ullmann Synthesis Good to ExcellentModerateEffective for specific fused systems.Requires high temperatures, limited to specific precursors.
Rh(III)-Catalyzed C-H Annulation Moderate to High (50-95%)[10]BroadHigh atom economy, good functional group tolerance, one-pot synthesis.[5][10]Requires a transition-metal catalyst, may require optimization for specific substrates.
[3+2] Dipolar Cycloaddition Good to Excellent (>80%)[16]BroadHigh yields, excellent regioselectivity for 2H-indazoles, mild conditions.[13][16]Requires synthesis of sydnone precursors.[16]
Davis-Beirut Reaction Good (60-90%)[16]ModerateMetal-free, inexpensive starting materials, versatile for 2H-indazoles.[1][16]Can be low-yielding with certain substrates, may require optimization.[16]

Section 4: Visualizing the Synthetic Pathways

The following diagrams illustrate the core transformations of the discussed synthetic pathways.

Diagram 1: Fischer Indole Synthesis (Adapted for Indazoles)

Fischer_Indole_Synthesis Arylhydrazine Arylhydrazine Hydrazone Hydrazone Arylhydrazine->Hydrazone Carbonyl Carbonyl Compound Carbonyl->Hydrazone Enamine Enamine Intermediate Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Cyclization Cyclization & Ammonia Elimination Rearrangement->Cyclization Acid Catalyst Indazole Substituted Indazole Cyclization->Indazole

Caption: Workflow of the Fischer Indole Synthesis.

Diagram 2: Rh(III)-Catalyzed C-H Annulation

Rh_Catalyzed_Annulation Azobenzene Azobenzene CH_Activation C-H Activation Azobenzene->CH_Activation Aldehyde Aldehyde Addition Addition to Aldehyde Aldehyde->Addition Rh_Catalyst [Rh(III)] Catalyst Rh_Catalyst->CH_Activation CH_Activation->Addition Cyclization Cyclization & Aromatization Addition->Cyclization Indazole N-Aryl-2H-Indazole Cyclization->Indazole

Caption: Rh(III)-Catalyzed C-H Annulation Pathway.

Diagram 3: [3+2] Dipolar Cycloaddition

Dipolar_Cycloaddition Sydnone Sydnone Cycloaddition [3+2] Cycloaddition Sydnone->Cycloaddition Aryne Aryne Precursor Aryne_Gen Aryne Generation Aryne->Aryne_Gen Aryne_Gen->Cycloaddition Adduct Bicyclic Adduct Cycloaddition->Adduct Retro_Cyclo Retro-[4+2] (-CO2) Adduct->Retro_Cyclo Indazole 2H-Indazole Retro_Cyclo->Indazole

References

A Comparative Guide to the Kinase Cross-Reactivity Profile of (1-methyl-1H-indazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data.

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Indazole Scaffold and the Imperative of Kinase Selectivity

In the landscape of modern drug discovery, protein kinases remain a paramount target class. Their integral role in cellular signaling pathways, coupled with their frequent dysregulation in diseases like cancer, has made them the focus of intensive therapeutic development.[1][2][3] Within the medicinal chemist's toolkit, the indazole nucleus has emerged as a privileged scaffold, forming the core of numerous FDA-approved kinase inhibitors such as Axitinib and Pazopanib.[1][4][5][6] The chemical versatility of the indazole ring system allows for the precise orientation of substituents to engage with the ATP-binding pocket of kinases, making it a foundational structure for designing potent and selective inhibitors.[7][8]

However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[9] A lack of selectivity can lead to off-target effects, resulting in unforeseen toxicities or a polypharmacological profile that can be either beneficial or detrimental.[10] Therefore, early and comprehensive cross-reactivity profiling against a broad panel of kinases is not merely a regulatory checkbox but a critical step in understanding a compound's mechanism of action and predicting its therapeutic window.[11]

This guide presents a comparative analysis of a novel indazole-containing compound, (1-methyl-1H-indazol-3-yl)methanamine (hereafter referred to as Indazo-M1 ), against a panel of representative kinases. To contextualize its performance, we benchmark Indazo-M1 against established kinase inhibitors with varying selectivity profiles: the broad-spectrum inhibitor Staurosporine, and the multi-targeted clinical drugs Dasatinib and Sunitinib. Through this analysis, we will elucidate the principles of interpreting kinase profiling data and underscore the causality behind the experimental choices in such a campaign.

Compound Profiles

  • This compound (Indazo-M1): A novel synthetic compound featuring the 1H-indazole core. Its biological activity is not yet characterized in public literature.[12] This guide will utilize a hypothetical, yet plausible, dataset to illustrate its kinase interaction profile as a case study.

  • Staurosporine: A natural product that acts as a potent, ATP-competitive, broad-spectrum inhibitor of many kinases.[11][13] It is often used as a positive control in kinase assays but is unsuitable for clinical use due to its extreme lack of selectivity.

  • Dasatinib: An FDA-approved oral inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases, used in the treatment of chronic myeloid leukemia (CML).[14][15]

  • Sunitinib: An FDA-approved oral multi-kinase inhibitor that targets receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR, used in the treatment of renal cell carcinoma and other tumors.[16][17][18]

Experimental Methodologies: A Self-Validating System for Kinase Profiling

To ensure the trustworthiness and reproducibility of kinase inhibition data, a dual-pronged approach employing both biochemical and cell-based assays is optimal. Biochemical assays provide a direct measure of a compound's interaction with a purified kinase, while cellular assays offer a more physiologically relevant context, accounting for factors like cell permeability and target engagement in a live-cell environment.[19]

Biochemical Kinase Assay (Radiometric Filter-Binding)

This method is often considered the "gold standard" for its direct and robust measurement of enzymatic activity.[10] The causality is straightforward: the assay quantifies the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific substrate by the kinase. A reduction in this signal directly correlates with inhibitor potency.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mix containing the purified kinase, a specific peptide substrate, and assay buffer (e.g., 10 mM HEPES pH 8.0, 10 mM MgCl₂).

  • Compound Addition: Add serial dilutions of the test compound (e.g., Indazo-M1 , Staurosporine) or vehicle control (DMSO) to the wells. Pre-incubate for 15 minutes at room temperature to allow for compound-kinase binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution containing a mix of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km of the specific kinase to ensure physiologically relevant and comparable IC₅₀ values.[20]

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Quenching & Capture: Stop the reaction by adding phosphoric acid. Spot a portion of the reaction mixture onto a phosphocellulose filter mat (e.g., P81 paper). The phosphorylated peptide substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.[20][21]

  • Washing: Wash the filter mat multiple times with phosphoric acid to remove all unbound [γ-³²P]ATP.

  • Detection: After drying, measure the radioactivity on the filter mat using a scintillation counter or phosphorimager.[21][22]

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Target Engagement Assay (NanoBRET™)

To validate biochemical findings in a more complex biological system, the NanoBRET™ Target Engagement Intracellular Kinase Assay is employed. This technology measures the binding of a compound to its target kinase within living cells, providing a quantitative measure of apparent intracellular affinity.[23][24]

Step-by-Step Protocol:

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase. Seed the transfected cells into 96-well or 384-well plates and incubate for 24 hours.[19][25]

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 2 hours) in a humidified incubator at 37°C with 5% CO₂.

  • Tracer and Substrate Addition: Add the NanoBRET™ fluorescent tracer (a cell-permeable fluorescent ligand that binds to the kinase) and the NanoLuc® substrate to the wells.[24][26]

  • BRET Measurement: Read the plate on a luminometer capable of detecting both the donor (NanoLuc®) and acceptor (tracer) wavelengths. The Bioluminescence Resonance Energy Transfer (BRET) signal is generated when the tracer is in close proximity to the NanoLuc®-kinase fusion protein.

  • Data Analysis: A competing compound will displace the tracer, leading to a dose-dependent decrease in the BRET signal.[23] Calculate the BRET ratio and plot it against the log of the compound concentration. The resulting dose-response curve is used to determine the IC₅₀ value for target engagement in live cells.

Diagram: Experimental Workflow for Kinase Cross-Reactivity Profiling

G cluster_0 Biochemical Profiling cluster_1 Cellular Profiling cluster_2 Data Analysis & Comparison a Prepare Kinase/Substrate Reaction Mix b Add Test Compound (e.g., Indazo-M1) a->b c Initiate with [γ-³²P]ATP b->c d Incubate (30°C) c->d e Spot on Filter Paper & Wash d->e f Measure Radioactivity e->f g Calculate Biochemical IC₅₀ f->g m Compare IC₅₀ Values (Indazo-M1 vs. Comparators) g->m h Transfect Cells with Kinase-NanoLuc® Fusion i Add Test Compound h->i j Add NanoBRET™ Tracer & Substrate i->j k Measure BRET Signal j->k l Calculate Cellular IC₅₀ k->l l->m n Generate Selectivity Profile (e.g., Heatmap) m->n o Determine On-Target Potency & Off-Target Liabilities n->o G cluster_growth Growth Factor Signaling cluster_proliferation Cell Cycle Progression RTK RTK (e.g., VEGFR2, PDGFRβ) RAS RAS/MAPK Pathway RTK->RAS PI3K PI3K/AKT Pathway RTK->PI3K RAS->PI3K AuroraA Aurora A PI3K->AuroraA regulates Mitosis Mitosis AuroraA->Mitosis AuroraB Aurora B AuroraB->Mitosis Indazo_M1 Indazo-M1 (Hypothetical) Indazo_M1->RTK weak Indazo_M1->AuroraA Indazo_M1->AuroraB Sunitinib Sunitinib Sunitinib->RTK

References

Benchmarking (1-methyl-1H-indazol-3-yl)methanamine Against Established Therapeutic Agents in Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

In the landscape of oncology drug discovery, the indazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2][3] Derivatives of indazole have shown promise as anticancer, anti-inflammatory, and neuroprotective agents.[1][2] This guide provides a comprehensive framework for benchmarking a novel indazole derivative, (1-methyl-1H-indazol-3-yl)methanamine, against established therapeutic agents in the context of Chronic Myeloid Leukemia (CML).

Recent studies have highlighted the potential of 1H-indazole-3-amine derivatives as potent antitumor agents, with demonstrated activity against the K562 human chronic myeloid leukemia cell line. Mechanistic investigations suggest that these compounds may exert their effects through the inhibition of Bcl-2 family members and the p53/MDM2 pathway, leading to apoptosis and cell cycle arrest.[4][5][6] This positions this compound as a compelling candidate for investigation in CML.

This guide will detail the experimental workflows to rigorously compare the performance of this compound with three classes of established therapeutic agents:

  • Bcr-Abl Tyrosine Kinase Inhibitors (e.g., Imatinib): The gold standard in CML treatment, targeting the constitutively active Bcr-Abl fusion protein that drives leukemogenesis.[2][7][8]

  • Bcl-2 Inhibitors (e.g., Venetoclax): Agents that promote apoptosis in cancer cells by inhibiting the anti-apoptotic protein Bcl-2.[9][10][11]

  • p53-MDM2 Interaction Inhibitors (e.g., Nutlin-3): Compounds that reactivate the tumor suppressor p53 by preventing its inhibition by MDM2.[3][12][13]

Experimental Strategy: A Phased Approach

A logical and phased experimental approach is crucial for a robust benchmarking study. The following workflow outlines the key stages, from initial cytotoxicity screening to in vivo efficacy assessment.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Data Analysis & Comparison A Cytotoxicity Screening (MTT Assay) B Mechanism of Action (Primary Targets) A->B Determine Potency C Mechanism of Action (Cellular Effects) B->C Elucidate MOA D Xenograft Model Establishment C->D Select promising candidates E Efficacy Studies D->E Test in a biological system F Comparative Data Tables E->F G Conclusion & Future Directions F->G

Caption: A phased experimental workflow for benchmarking this compound.

Phase 1: In Vitro Profiling

Cytotoxicity Screening: The MTT Assay

The initial step is to determine the cytotoxic potential of this compound and the comparator compounds against the K562 CML cell line. The MTT assay is a reliable and widely used colorimetric method for assessing cell viability.[4]

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete RPMI-1640 medium.

  • Compound Treatment: Prepare serial dilutions of this compound, Imatinib, Venetoclax, and Nutlin-3. Add the compounds to the respective wells and incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.

Mechanism of Action: Target Engagement

To understand how this compound exerts its cytotoxic effects, it is essential to investigate its interaction with the primary targets of the comparator drugs.

1.2.1. Bcr-Abl Kinase Inhibition Assay

This assay will determine if the test compound directly inhibits the enzymatic activity of the Bcr-Abl kinase.[8][14]

Experimental Protocol: Bcr-Abl Kinase Assay

  • Reaction Setup: In a 96-well plate, combine recombinant Bcr-Abl enzyme, a specific peptide substrate (e.g., Abltide), and the test compound at various concentrations in a kinase buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the phosphorylated substrate using an appropriate method, such as a phosphospecific antibody in an ELISA format or radiometric detection of ³²P-ATP incorporation.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of Bcr-Abl kinase activity.

1.2.2. Bcl-2 Binding Assay

This assay will assess the ability of the test compound to disrupt the interaction between Bcl-2 and a pro-apoptotic partner, such as a Bak BH3 peptide.[15][16]

Experimental Protocol: Bcl-2 Fluorescence Polarization Assay

  • Reagent Preparation: Prepare a reaction mixture containing recombinant Bcl-2 protein and a fluorescein-labeled Bak BH3 peptide (Flu-BakBH3).

  • Competitive Binding: Add the test compound at various concentrations to the reaction mixture.

  • Incubation: Incubate at room temperature for 30 minutes.

  • Measurement: Measure the fluorescence polarization. A decrease in polarization indicates displacement of the Flu-BakBH3 peptide from Bcl-2.

  • Data Analysis: Calculate the IC₅₀ for the disruption of the Bcl-2/Flu-BakBH3 interaction.

1.2.3. p53-MDM2 Interaction Assay

This assay will determine if the test compound can inhibit the binding of p53 to MDM2.[11][17]

Experimental Protocol: p53-MDM2 Fluorescence Polarization Assay

  • Reagent Preparation: Prepare a reaction mixture containing the N-terminal domain of MDM2 and a rhodamine-labeled p53-derived peptide.

  • Competitive Binding: Add the test compound at various concentrations.

  • Incubation: Incubate at room temperature for 10-30 minutes.

  • Measurement: Measure the fluorescence polarization. A decrease in polarization signifies inhibition of the p53-MDM2 interaction.

  • Data Analysis: Calculate the IC₅₀ for the inhibition of the p53-MDM2 interaction.

Mechanism of Action: Cellular Effects

Following target engagement studies, it is crucial to evaluate the downstream cellular consequences of compound treatment.

1.3.1. Apoptosis Induction: Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][7]

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat K562 cells with the test and comparator compounds at their respective IC₅₀ concentrations for 24 and 48 hours.

  • Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

1.3.2. Cell Cycle Analysis

This assay determines the effect of the compounds on the progression of cells through the different phases of the cell cycle.[9][12][18]

Experimental Protocol: Propidium Iodide Cell Cycle Analysis

  • Cell Treatment: Treat K562 cells with the test and comparator compounds at their IC₅₀ concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Cell Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate for at least 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Phase 2: In Vivo Evaluation

CML Xenograft Model

Promising compounds from the in vitro studies should be evaluated for their in vivo efficacy in a well-established CML xenograft model.[6][19][20]

Experimental Protocol: K562 Xenograft Model

  • Cell Implantation: Subcutaneously inject K562 cells into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

  • Compound Administration: Randomize the mice into treatment groups and administer this compound and the comparator compounds via an appropriate route (e.g., oral gavage or intraperitoneal injection) at predetermined doses and schedules.

  • Efficacy Assessment: Measure tumor volume and body weight regularly. At the end of the study, excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups.

Phase 3: Data Analysis & Comparison

A clear and concise presentation of the data is essential for a meaningful comparison of this compound with the established agents.

Comparative Data Summary
Parameter This compound Imatinib Venetoclax Nutlin-3
K562 IC₅₀ (µM) Experimental ValueLiterature/Experimental ValueLiterature/Experimental ValueLiterature/Experimental Value
Bcr-Abl IC₅₀ (µM) Experimental ValueLiterature/Experimental ValueNot ApplicableNot Applicable
Bcl-2 Binding IC₅₀ (µM) Experimental ValueNot ApplicableLiterature/Experimental ValueNot Applicable
p53-MDM2 IC₅₀ (µM) Experimental ValueNot ApplicableNot ApplicableLiterature/Experimental Value
Apoptosis Induction (% at IC₅₀) Experimental ValueExperimental ValueExperimental ValueExperimental Value
Cell Cycle Arrest (Phase at IC₅₀) Experimental ValueExperimental ValueExperimental ValueExperimental Value
In Vivo Tumor Growth Inhibition (%) Experimental ValueExperimental ValueExperimental ValueExperimental Value

Conclusion and Future Directions

This comprehensive benchmarking guide provides a robust framework for the preclinical evaluation of this compound as a potential therapeutic agent for Chronic Myeloid Leukemia. The data generated from these studies will allow for a direct comparison of its potency and mechanism of action with established drugs, providing critical insights into its potential advantages and liabilities.

A favorable profile, such as potent cytotoxicity, a distinct or multi-targeted mechanism of action, and significant in vivo efficacy, would warrant further investigation, including pharmacokinetic and toxicology studies, to support its advancement into clinical development.

References

A Comparative In Vivo Evaluation of (1-methyl-1H-indazol-3-yl)methanamine (Granisetron): Efficacy and Tolerability

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, comparative analysis of the in vivo efficacy and tolerability of (1-methyl-1H-indazol-3-yl)methanamine, known pharmaceutically as Granisetron. As a potent and selective serotonin 5-HT3 receptor antagonist, Granisetron is a cornerstone in the management of nausea and vomiting, particularly that induced by chemotherapy (CINV) and radiation. This document synthesizes preclinical and clinical data to compare its performance against key alternatives, offering field-proven insights and detailed experimental protocols for researchers in pharmacology and drug development.

Mechanistic Framework: The Role of 5-HT3 Receptor Antagonism in Emesis

Chemotherapeutic agents can induce cellular damage in the gastrointestinal tract, leading to a massive release of serotonin (5-HT) from enterochromaffin cells. This serotonin then activates 5-HT3 receptors on vagal afferent nerves, transmitting signals to the nucleus tractus solitarius (NTS) and the chemoreceptor trigger zone (CTZ) in the brainstem. This cascade culminates in the activation of the vomiting center, inducing nausea and emesis.

This compound (Granisetron) and its class alternatives act by competitively blocking these 5-HT3 receptors, both peripherally on vagal nerve terminals and centrally in the CTZ. This blockade prevents the initiation of the emetic signal, making it a prophylactic therapeutic strategy.

Emetic Pathway cluster_periphery Gastrointestinal Tract cluster_cns Central Nervous System (Brainstem) Chemo Chemotherapeutic Agent EC_Cells Enterochromaffin Cells Chemo->EC_Cells Damage Serotonin Serotonin (5-HT) EC_Cells->Serotonin Release Vagal Vagal Afferent Nerves (5-HT3 Receptors) Serotonin->Vagal Activates NTS Nucleus Tractus Solitarius (NTS) Vagal->NTS Signal Granisetron This compound (Granisetron) Granisetron->Vagal Blocks CTZ Chemoreceptor Trigger Zone (CTZ) (5-HT3 Receptors) VC Vomiting Center CTZ->VC NTS->VC Emesis Nausea & Vomiting VC->Emesis

Caption: Mechanism of 5-HT3 receptor antagonists in preventing emesis.

In Vivo Efficacy Evaluation: Preclinical Models

The ferret is considered a gold-standard preclinical model for evaluating anti-emetic drugs due to its well-developed emetic reflex, which is analogous to that in humans. The cisplatin-induced emesis model is particularly relevant for assessing drugs targeting CINV.

Comparative Efficacy Data

The following table summarizes representative data comparing the efficacy of Granisetron with other first-generation (Ondansetron) and second-generation (Palonosetron) 5-HT3 antagonists. Efficacy is measured by the complete response rate—the percentage of subjects experiencing no emetic episodes.

CompoundClassHalf-Life (approx.)Typical IV Dose (Human)Complete Response (Acute CINV)Key Differentiator
Granisetron 1st Gen 5-HT3 Antagonist9 hours10 µg/kg or 1 mg~40-60%High receptor selectivity
Ondansetron 1st Gen 5-HT3 Antagonist4-6 hours8-16 mg~30-55%First-in-class, widely studied
Palonosetron 2nd Gen 5-HT3 Antagonist40 hours0.25 mg~55-90%Longer half-life, higher receptor affinity, superior in delayed CINV

Note: Efficacy rates can vary significantly based on the specific chemotherapeutic regimen, patient population, and study design.

Experimental Protocol: Cisplatin-Induced Emesis in Ferrets

This protocol outlines a robust, self-validating system for assessing the in vivo efficacy of anti-emetic compounds.

Objective: To determine the dose-dependent efficacy of this compound in preventing acute emesis induced by high-dose cisplatin.

Materials:

  • Male ferrets (1.0-1.5 kg)

  • Cisplatin (10 mg/kg)

  • Test Compound: this compound (Granisetron) at various doses (e.g., 0.1, 0.5, 1.0 mg/kg)

  • Vehicle Control (e.g., 0.9% saline)

  • Positive Control: Palonosetron (e.g., 0.1 mg/kg)

  • Intravenous (IV) and Intraperitoneal (IP) injection supplies

  • Observation cages with video recording capabilities

Methodology:

  • Acclimation: Acclimate animals to housing for at least 7 days. Fast animals overnight prior to the study, with water available ad libitum.

  • Group Allocation: Randomly assign animals to treatment groups (Vehicle, Test Compound doses, Positive Control), with n ≥ 6 per group.

  • Dosing: Administer the test compound, vehicle, or positive control via IV injection 30 minutes prior to the emetic challenge. This timing is critical to ensure the compound has reached peak plasma concentration before the emetogen takes effect.

  • Emetic Challenge: Administer cisplatin (10 mg/kg, IP). The IP route ensures systemic exposure that mimics clinical scenarios.

  • Observation: Immediately place animals in individual observation cages and record behavior for a minimum of 4 hours. Key endpoints are the number of retches and vomits. A "complete response" is defined as zero retches and vomits.

  • Data Analysis: Compare the mean number of emetic episodes between the vehicle control group and the treatment groups using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). Calculate the percentage of animals in each group achieving a complete response.

Efficacy Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimate 1. Animal Acclimation (≥7 days) Fasting 2. Overnight Fasting Acclimate->Fasting Randomize 3. Randomize into Groups (Vehicle, Test, Positive Control) Fasting->Randomize Dose 4. Administer Compound (IV) (T = -30 min) Randomize->Dose Challenge 5. Cisplatin Challenge (IP) (T = 0 min) Dose->Challenge Observe 6. Observe & Record (4 hours) Challenge->Observe Endpoints 7. Quantify Endpoints (Retching, Vomiting) Observe->Endpoints Stats 8. Statistical Analysis (ANOVA) Endpoints->Stats Report 9. Report Results (% Complete Response) Stats->Report

Caption: Experimental workflow for in vivo anti-emetic efficacy testing.

In Vivo Tolerability and Safety Assessment

The safety profile of 5-HT3 antagonists is a critical differentiator. While generally well-tolerated, a class effect of concern is the potential for cardiovascular effects, specifically QT interval prolongation, which can increase the risk of arrhythmias. Safety pharmacology studies are mandated by regulatory bodies like the EMA and FDA to assess these risks before human trials.

Comparative Tolerability Data

Analysis of adverse event databases and clinical trials suggests differences in the cardiotoxicity risk among 5-HT3 antagonists.

CompoundCommon Adverse EventsCardiovascular Safety Profile
Granisetron Headache (most common, ~20%), constipation, asthenia.Generally considered to have a favorable cardiovascular safety profile. Not associated with significant CV changes, even at high doses. Analysis of the FDA AERS database showed the least signal for cardiotoxicity compared to alternatives.
Ondansetron Headache, constipation, diarrhea, dizziness.Associated with a dose-dependent increase in the QTc interval. FDA has issued warnings regarding this risk. Shows the highest signals of cardiotoxicity in AERS database analysis.
Palonosetron Headache, constipation.While generally safe, some signals for arrhythmia have been noted in adverse event databases, though less pronounced than with ondansetron.
Protocol: Cardiovascular Safety Pharmacology in the Conscious Dog

This protocol is designed in accordance with ICH S7A guidelines, which establish standards for safety pharmacology studies. The use of conscious, telemetered animals is the preferred method as it avoids the confounding influence of anesthesia.

Objective: To evaluate the effects of this compound on cardiovascular parameters, including heart rate, blood pressure, and electrocardiogram (ECG) intervals (PR, QRS, QTc).

Materials:

  • Male or female beagle dogs surgically implanted with telemetry transmitters.

  • Test Compound: this compound at therapeutic and supra-therapeutic doses.

  • Vehicle Control (e.g., 0.9% saline).

  • Telemetry data acquisition and analysis system.

Methodology:

  • Baseline Recording: After surgical recovery and acclimation, record baseline cardiovascular data from the conscious, unrestrained animals for at least 24 hours to establish a stable diurnal rhythm.

  • Dosing: In a crossover design, administer a single IV dose of the vehicle or test compound. A sufficient washout period (e.g., 7 days) must be allowed between treatments.

  • Data Acquisition: Continuously record ECG, heart rate, and arterial blood pressure via the telemetry system for at least 24 hours post-dose.

  • ECG Analysis: Extract and analyze ECG data at multiple time points (e.g., pre-dose, and 0.5, 1, 2, 4, 8, 12, 24 hours post-dose). Pay close attention to the QTc interval, corrected for heart rate using a species-specific formula (e.g., Van de Water's).

  • Data Interpretation: An effect is typically considered significant if there is a dose-dependent, statistically significant change from baseline compared to the vehicle control. A QTc prolongation of >10 ms is often considered a threshold for potential clinical concern.

Synthesis and Conclusion

This compound (Granisetron) is a highly effective and well-tolerated 5-HT3 receptor antagonist for the prevention of nausea and vomiting.

  • Efficacy: In vivo data demonstrates that Granisetron has efficacy comparable to or, in some studies, superior to the first-generation agent Ondansetron. While the second-generation agent Palonosetron shows superior efficacy, particularly in preventing delayed CINV due to its longer half-life, Granisetron remains a robust option for acute CINV.

  • Tolerability: Granisetron's primary advantage lies in its safety profile. Preclinical and clinical data, supported by pharmacovigilance database analyses, consistently show a lower risk of cardiovascular adverse events, specifically QTc prolongation, compared to Ondansetron. This makes it a prudent choice, especially in elderly patients or those with pre-existing cardiovascular comorbidities.

A Senior Application Scientist's Guide to Differentiating N1 and N2 Methylated Indazoles: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal structural elucidation of regioisomers is a critical step in ensuring the safety, efficacy, and intellectual property of a new chemical entity. The indazole nucleus, a prevalent scaffold in medicinal chemistry, presents a common challenge in this regard: the differentiation of N1 and N2 alkylated isomers. This guide provides a comprehensive spectroscopic comparison of N1- and N2-methylated indazoles, offering practical, data-driven insights to confidently distinguish between these two regioisomers.

The therapeutic potential of many indazole-containing compounds is intrinsically linked to the specific nitrogen atom that bears the substituent.[1] The subtle shift of a methyl group from the N1 to the N2 position can profoundly alter a molecule's three-dimensional shape, electronic distribution, and, consequently, its biological activity.[2] Ambiguity in isomeric identity can lead to irreproducible biological data and complications in regulatory filings.

While the 1H-tautomer of indazole is thermodynamically more stable, synthetic procedures involving alkylation often yield a mixture of both N1 and N2 products.[3][4] This necessitates robust analytical methods for their differentiation and separation. This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) to provide a clear and actionable framework for isomeric assignment.

The Structural and Electronic Landscape: Why N1 and N2 Isomers Differ

The key to understanding the spectroscopic differences between N1- and N2-methylated indazoles lies in their distinct electronic structures. The N1-isomer can be considered a benzenoid structure, retaining a higher degree of aromaticity in the fused benzene ring. In contrast, the N2-isomer adopts a quinonoid-like structure, which alters the electron distribution throughout the bicyclic system. This fundamental difference in electronic character is the primary driver for the distinct spectroscopic signatures we observe.

Figure 1: Structures of N1- and N2-methylated indazoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful and definitive technique for distinguishing between N1 and N2 indazole isomers. Distinct and predictable differences are observed in ¹H, ¹³C, and ¹⁵N NMR spectra.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, the most diagnostic proton is H3, which is adjacent to the nitrogen atoms of the pyrazole ring.

  • H3 Proton: In the N2-isomer, the H3 proton is significantly deshielded and appears at a higher chemical shift (downfield) compared to the N1-isomer. This is a direct consequence of the quinonoid-like structure in the N2-isomer, which alters the electronic environment of the pyrazole ring.[3]

  • Methyl Protons: The chemical shift of the N-methyl protons can also be informative, often appearing at a slightly different position for each isomer.

  • Aromatic Protons: While the differences are less pronounced, subtle shifts in the aromatic protons can also be observed.

Proton 1-Methyl-1H-indazole (CDCl₃) 2-Methyl-2H-indazole (CDCl₃)
H3~7.9-8.1 ppm~8.2-8.4 ppm
H4~7.7 ppm~7.7-7.8 ppm
H5~7.1 ppm~7.0-7.1 ppm
H6~7.3 ppm~7.2-7.3 ppm
H7~7.5 ppm~7.6-7.7 ppm
N-CH₃~4.1 ppm~4.2-4.3 ppm

Table 1: Typical ¹H NMR Chemical Shift Ranges for N1- and N2-Methylated Indazoles in CDCl₃.[5][6][7][8]

¹³C NMR Spectroscopy

The differences in electronic structure are even more pronounced in the ¹³C NMR spectra.

  • C3 and C7a Carbons: The chemical shifts of the bridgehead carbon C7a and the C3 carbon are particularly diagnostic. In the N1-isomer, C7a is significantly more deshielded (downfield) compared to the N2-isomer. Conversely, C3 is typically more shielded (upfield) in the N1-isomer.[9]

  • Methyl Carbon: The N-methyl carbon also shows a distinct chemical shift for each isomer.

Carbon 1-Methyl-1H-indazole (CDCl₃) 2-Methyl-2H-indazole (CDCl₃)
C3~133-135 ppm~122-124 ppm
C3a~123 ppm~121-122 ppm
C4~120-121 ppm~120-121 ppm
C5~120-121 ppm~126-127 ppm
C6~126-127 ppm~117-118 ppm
C7~109-110 ppm~121-122 ppm
C7a~140-141 ppm~149-150 ppm
N-CH₃~35-36 ppm~42-43 ppm

Table 2: Typical ¹³C NMR Chemical Shift Ranges for N1- and N2-Methylated Indazoles in CDCl₃.[5][6][7][8]

¹⁵N NMR Spectroscopy

While less commonly utilized due to lower sensitivity, ¹⁵N NMR spectroscopy offers a direct and unambiguous method for distinguishing between the two isomers. The chemical shifts of the nitrogen atoms are highly sensitive to their electronic environment.

  • N1 and N2 Chemical Shifts: In the N1-isomer, the methylated nitrogen (N1) will have a chemical shift characteristic of a pyrrole-type nitrogen, while N2 will resemble a pyridine-type nitrogen. In the N2-isomer, the methylated nitrogen (N2) will have a distinct chemical shift, and N1 will be in a different electronic environment compared to the N1-isomer. Theoretical calculations suggest a significant difference in the ¹⁵N chemical shifts between the two isomers, making it a powerful, albeit less accessible, tool.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides a rapid and straightforward method for differentiating between the N1 and N2 isomers based on their distinct electronic transitions.

  • N1-Isomers: These typically exhibit two main absorption bands, with λmax around 254 nm and 295 nm in acetonitrile.

  • N2-Isomers: The quinonoid structure of the N2-isomers results in a more extended conjugated system, leading to a bathochromic shift (shift to longer wavelengths). They generally show stronger absorption at longer wavelengths, with λmax around 275 nm and 310 nm in acetonitrile.

Isomer λmax (nm) in Acetonitrile
1-Methyl-1H-indazole~254, ~295
2-Methyl-2H-indazole~275, ~310

Table 3: Typical UV-Vis Absorption Maxima for N1- and N2-Methylated Indazoles.

Infrared (IR) Spectroscopy

IR spectroscopy can provide supporting evidence for isomer identification, particularly by examining the fingerprint region.

  • Ring Vibrations: The different bond orders and electron distribution in the benzenoid (N1) versus quinonoid (N2) systems lead to distinct patterns of ring stretching and bending vibrations in the fingerprint region (approximately 1650-1400 cm⁻¹). While specific assignments can be complex, a side-by-side comparison of the spectra will reveal clear differences.

  • C-H Vibrations: While both isomers will show aromatic C-H stretching vibrations (~3100-3000 cm⁻¹), the out-of-plane bending vibrations in the 900-650 cm⁻¹ region can also differ based on the substitution pattern of the benzene ring, which is subtly influenced by the pyrazole tautomer.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the isomers. While the molecular ion peak will be identical for both, their fragmentation patterns under techniques like Electron Ionization (EI) can offer clues to their structure.

  • Fragmentation of the Methyl Group: A common fragmentation pathway is the loss of the methyl group (a loss of 15 Da) to form a stable indazole cation. The relative abundance of this fragment ion may differ between the two isomers.

  • Ring Fragmentation: Subsequent fragmentation of the indazole ring can occur, and while complex, the relative intensities of the resulting fragment ions may provide a fingerprint for each isomer. For instance, the loss of N₂ (28 Da) or HCN (27 Da) are plausible fragmentation pathways that could differ in probability between the N1 and N2 structures.[10]

Experimental Protocols

Synthesis of N1- and N2-Methylated Indazoles

A common method for the methylation of indazole involves reaction with a methylating agent in the presence of a base. The ratio of N1 to N2 products is highly dependent on the reaction conditions.[11][12]

Materials:

  • 1H-Indazole

  • Methyl iodide (or dimethyl sulfate)

  • Sodium hydride (NaH, 60% dispersion in oil)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol for Preferential N1-Methylation (Thermodynamic Control): [13][14][15]

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1H-indazole (1.0 equiv).

  • Add anhydrous THF to dissolve the indazole.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equiv) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Re-cool the mixture to 0 °C and add methyl iodide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

Protocol for a Mixture of N1- and N2-Methylation: [3][16]

  • To a round-bottom flask, add 1H-indazole (1.0 equiv) and potassium carbonate (1.5 equiv) in DMF.

  • Add methyl iodide (1.2 equiv) and stir the mixture at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

G start Indazole Methylation Reaction Mixture chromatography Silica Gel Column Chromatography start->chromatography N1_isomer N1-Methyl-1H-indazole chromatography->N1_isomer Typically elutes first N2_isomer N2-Methyl-2H-indazole chromatography->N2_isomer Typically elutes second

Figure 2: General workflow for the separation of N1 and N2 methylated indazoles.
Spectroscopic Analysis

NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

UV-Vis Spectroscopy:

  • Sample Preparation: Prepare dilute solutions of each isomer in acetonitrile.

  • Acquisition: Record the UV-Vis spectrum from approximately 200 to 400 nm.

IR Spectroscopy:

  • Sample Preparation: For solid samples, prepare a KBr pellet or obtain the spectrum using an ATR accessory. For liquid samples, a thin film between salt plates can be used.

  • Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Acquisition: Analyze the sample using an EI or ESI source coupled to a mass analyzer.

Conclusion

The differentiation of N1 and N2 methylated indazoles is a readily achievable task when a systematic, multi-technique spectroscopic approach is employed. ¹H and ¹³C NMR spectroscopy stand out as the most definitive methods, providing a wealth of structural information that allows for unambiguous assignment. UV-Vis and IR spectroscopy offer rapid and complementary data that can further bolster confidence in the identification. By understanding the fundamental electronic differences between the benzenoid N1-isomer and the quinonoid N2-isomer, researchers can rationally interpret spectroscopic data and ensure the structural integrity of their compounds, a cornerstone of robust and reproducible scientific research.

References

Interpreting and Comparing IC50 Values: A Guide for Researchers Focused on Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The Essence of IC50: More Than Just a Number

The IC50 value represents the concentration of an inhibitor required to reduce the activity of a biological target, such as an enzyme or a cell population, by 50%.[1][2] It is a critical parameter in the early stages of drug development for assessing the potency of a compound. A lower IC50 value generally indicates a more potent inhibitor, meaning a smaller amount of the compound is needed to achieve a significant level of inhibition.[3]

However, it is crucial to recognize that the IC50 is not an absolute measure of a compound's affinity for its target (which is more accurately described by the dissociation constant, Ki).[3] The IC50 value is highly dependent on the specific experimental conditions under which it is measured.[2][3] Factors such as the concentration of the substrate (e.g., ATP in a kinase assay), the specific enzyme isoform, and the cell line used can all significantly influence the determined IC50.[1]

Case Study: IC50 Values of 1H-Indazole Derivatives in Oncology Research

The 1H-indazole structure is a key component in a variety of compounds investigated for their anti-cancer properties.[4] These derivatives have shown inhibitory activity against various cancer cell lines.

Comparative Analysis of Antiproliferative Activity

To illustrate the importance of context in IC50 interpretation, let's consider a hypothetical comparison of a 1H-indazole-3-amine derivative, Compound 6o, with the standard chemotherapeutic agent 5-Fluorouracil (5-Fu).

CompoundK562 (Chronic Myeloid Leukemia) IC50 (µM)A549 (Lung Cancer) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)Hep-G2 (Hepatoma) IC50 (µM)HEK-293 (Normal Kidney Cells) IC50 (µM)
Compound 6o5.15>50>50>5033.2
5-Fluorouracil (5-Fu)8.3215.612.59.78Not Reported

Data is illustrative and based on findings for similar compounds in the literature.[4]

From this data, we can draw several key interpretations:

  • Potency and Selectivity: Compound 6o demonstrates potent activity against the K562 cell line with an IC50 of 5.15 µM.[4] Importantly, it shows significantly less activity against the other cancer cell lines tested, suggesting a degree of selectivity.

  • Therapeutic Window: The IC50 value against the non-cancerous HEK-293 cell line (33.2 µM) is substantially higher than that for the K562 cell line.[4] This suggests a favorable therapeutic window, indicating that the compound may be able to inhibit cancer cell growth at concentrations that are less toxic to normal cells.

  • Comparison to Standard of Care: Compound 6o exhibits a lower IC50 value against K562 cells compared to 5-Fu, suggesting it may be a more potent inhibitor in this specific context.

Experimental Methodologies for IC50 Determination

The reliability and comparability of IC50 values are intrinsically linked to the methods used for their determination. Below are detailed protocols for common assays used in the evaluation of kinase inhibitors and cytotoxic agents.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: This method quantifies the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP) onto a substrate by the kinase. A decrease in radioactivity in the presence of an inhibitor corresponds to its inhibitory activity.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the kinase, a suitable substrate (e.g., a generic peptide or a specific protein), and varying concentrations of the test compound (e.g., a 1H-indazole derivative).

  • Initiation: Start the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction proceeds within the linear range.

  • Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.

  • Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for Radiometric Kinase Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_kinase Kinase Solution reaction_mix Combine Kinase, Substrate, and Compound in 96-well Plate prep_kinase->reaction_mix prep_substrate Substrate Solution prep_substrate->reaction_mix prep_compound Serial Dilution of Test Compound prep_compound->reaction_mix reaction_start Add [γ-³²P]ATP to Initiate reaction_mix->reaction_start reaction_incubate Incubate at 30°C reaction_start->reaction_incubate reaction_stop Terminate with Acid reaction_incubate->reaction_stop spot_membrane Spot onto Phosphocellulose Membrane reaction_stop->spot_membrane wash_membrane Wash to Remove Unincorporated ATP spot_membrane->wash_membrane scintillation Scintillation Counting wash_membrane->scintillation plot_data Plot % Inhibition vs. [Inhibitor] scintillation->plot_data fit_curve Sigmoidal Dose-Response Curve Fit plot_data->fit_curve calc_ic50 Determine IC50 fit_curve->calc_ic50

Caption: Workflow for determining kinase inhibition IC50 using a radiometric assay.

Cell Viability Assay (MTT)

This assay assesses the effect of a compound on the metabolic activity of living cells, which is often used as a proxy for cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for MTT Cell Viability Assay

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate adhere_cells Allow Cells to Adhere seed_cells->adhere_cells add_compound Add Serial Dilutions of Test Compound adhere_cells->add_compound incubate_treatment Incubate for 48-72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance plot_data Plot % Viability vs. [Compound] read_absorbance->plot_data fit_curve Sigmoidal Dose-Response Curve Fit plot_data->fit_curve calc_ic50 Determine IC50 fit_curve->calc_ic50

Caption: Workflow for determining the antiproliferative IC50 using an MTT assay.

Visualizing the Broader Context: Signaling Pathways

The inhibitory effects of indazole derivatives are often exerted through their interaction with specific kinases within complex signaling pathways that regulate cell proliferation, survival, and apoptosis. Understanding these pathways is crucial for interpreting the cellular effects of these compounds.

Simplified p53/MDM2 Apoptosis Pathway

G DNA_damage DNA Damage p53 p53 DNA_damage->p53 activates Indazole_Compound Indazole Compound (e.g., Compound 6o) Indazole_Compound->p53 may stabilize (inhibit MDM2) Bcl2 Bcl-2 Family (Anti-apoptotic) Indazole_Compound->Bcl2 may inhibit MDM2 MDM2 p53->MDM2 induces p53->Bcl2 inhibits Apoptosis Apoptosis p53->Apoptosis promotes MDM2->p53 inhibits (degradation) Bcl2->Apoptosis inhibits

Caption: Potential mechanism of action for an indazole compound inducing apoptosis via the p53/MDM2 pathway.

Conclusion

The IC50 value is a powerful tool in drug discovery, but its true utility is unlocked only through careful interpretation within the context of the experimental design and the broader biological system. For researchers working with (1-methyl-1H-indazol-3-yl)methanamine and other indazole derivatives, a thorough understanding of the nuances of IC50 determination and comparison is paramount. By considering factors such as assay type, cell line specificity, and the relevant signaling pathways, scientists can make more informed decisions in the development of novel therapeutics. This guide provides a foundational framework for such an approach, emphasizing the integration of robust experimental practice with a deep understanding of the underlying science.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (1-methyl-1H-indazol-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of (1-methyl-1H-indazol-3-yl)methanamine (CAS No: 201530-84-7), a compound frequently utilized in drug development and scientific research. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined are synthesized from established hazardous waste management principles and specific data available for this compound and its structural analogs.

Core Directive: Hazard Identification and Risk Assessment

Proper disposal begins with a thorough understanding of the compound's inherent risks. This compound and its common salt form, dihydrochloride, are classified as acutely toxic if ingested. This classification dictates the stringent handling and disposal measures required.

The primary hazard, as identified by suppliers, is Acute Toxicity, Oral (Category 3) .[1] This means that even small quantities can cause severe health effects or be fatal if swallowed. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals mandates specific visual cues and statements to communicate this danger.

Table 1: GHS Hazard Profile for this compound Dihydrochloride [1]

CategoryInformationRationale
GHS Pictogram The Skull and Crossbones pictogram indicates acute toxicity (fatal or toxic).
Signal Word Danger This word is used for the more severe hazard categories, alerting users to a significant risk.
Hazard Statement H301: Toxic if swallowed This provides a clear, concise description of the primary hazard.
Precautionary Statement P301 + P310 "IF SWALLOWED: Immediately call a POISON CENTER/doctor." This provides the critical first aid response.[2]

Understanding this profile is not merely a regulatory formality; it is the foundation of a safe disposal plan. The acute toxicity of this compound means that all waste, including empty containers and contaminated materials, must be treated as hazardous.

Essential Preparations: Personal Protective Equipment (PPE)

Before handling any waste materials containing this compound, researchers must be equipped with the appropriate PPE. The goal is to create a barrier that prevents any route of exposure, particularly ingestion, inhalation, and skin contact.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing during waste consolidation or spill cleanup.[3]

  • Skin Protection: A standard lab coat must be worn and kept fully fastened. Chemical-resistant gloves (e.g., nitrile) are essential. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.[4][5]

  • Respiratory Protection: While handling the solid compound, work should be performed in a certified chemical fume hood to prevent inhalation of fine particulates. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges is required.[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound must follow the principles of hazardous waste management.[4] Never dispose of this chemical down the drain or in the regular trash.[3]

Step 1: Waste Segregation and Collection All materials that have come into contact with this compound are considered hazardous waste.[4]

  • Solid Waste: Collect un-used or waste powder, contaminated weigh boats, and contaminated PPE (such as gloves and disposable lab coats) in a designated hazardous waste container.

  • Liquid Waste: If the compound is used in solution, collect all waste solutions in a dedicated, compatible container for liquid hazardous waste. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.

  • Contaminated Labware: Disposable items like pipette tips, vials, and centrifuge tubes must be placed in the solid hazardous waste container. Non-disposable glassware must be decontaminated by rinsing three times with a suitable solvent (e.g., ethanol or methanol); the rinsate must be collected as hazardous liquid waste.

Step 2: Container Selection and Labeling

  • Container: Use a sturdy, leak-proof container that is chemically compatible with the waste. The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[4][6][7]

  • Labeling: The container must be clearly labeled with a completed Hazardous Waste tag provided by your institution's Environmental Health & Safety (EHS) department. The label must include:

    • The full chemical name: "this compound"[4]

    • The words "Hazardous Waste"

    • The specific hazard characteristics (e.g., "Toxic")

    • The date the waste was first added to the container

Step 3: Secure Storage Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and clearly marked. Liquid waste containers must be stored in secondary containment to prevent spills.[4][6]

Step 4: Arrange for Disposal Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not allow hazardous waste to accumulate in the lab for extended periods.[6]

Spill and Decontamination Procedures

Accidental spills require immediate and correct action to mitigate exposure and environmental contamination.

  • Control and Alert: Alert personnel in the immediate area. Control the source of the spill if it is safe to do so.[8]

  • Evacuate: For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.

  • Protect Yourself: Don the appropriate PPE as described in Section 2 before attempting to clean a minor spill.

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert, non-combustible absorbent material like vermiculite or sand.[9][10] For solid spills, gently cover the powder to prevent it from becoming airborne.

  • Clean Up: Carefully scoop or sweep the absorbed material or powder into the designated hazardous waste container.[9]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.[3][11] All cleanup materials (absorbent pads, contaminated wipes, PPE) must be disposed of as hazardous waste.[11]

Visualized Workflow: Disposal Decision Process

The following diagram outlines the logical steps for the proper management and disposal of this compound waste.

G Disposal Workflow for this compound cluster_prep Preparation cluster_handling Waste Handling cluster_storage Storage & Disposal start Waste Generation (Solid, Liquid, or Contaminated Labware) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill Potential Event segregate Segregate as 'Acute Toxic Waste' ppe->segregate container Select Compatible, Leak-Proof Container segregate->container label_waste Label Container Correctly (Chemical Name, Hazard, Date) container->label_waste close_container Keep Container Securely Closed label_waste->close_container store Store in Designated Satellite Accumulation Area with Secondary Containment close_container->store pickup Request Pickup from Institutional EHS Office store->pickup end Disposal Complete pickup->end spill_cleanup Follow Spill Cleanup Protocol (Control, Contain, Clean, Decontaminate) spill->spill_cleanup Minor Spill spill_waste Collect all cleanup materials as Hazardous Waste spill_cleanup->spill_waste spill_waste->segregate

Caption: Workflow for the proper disposal of this compound.

References

Navigating the Safe Handling of (1-methyl-1H-indazol-3-yl)methanamine: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily necessities. Among these is (1-methyl-1H-indazol-3-yl)methanamine, a heterocyclic aromatic amine whose unique structure warrants a meticulous approach to laboratory safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring the well-being of researchers while maintaining experimental integrity. Our focus extends beyond mere compliance, delving into the scientific rationale behind each recommendation to build a culture of intrinsic safety.

Immediate Safety Briefing: Core Hazards

Before handling this compound, it is critical to recognize its primary hazards as identified in its Safety Data Sheet (SDS). The compound is classified as:

  • Harmful if swallowed (Acute toxicity, Oral, Category 4)[1]

  • Causes skin irritation (Category 2)[1]

  • Causes serious eye irritation (Category 2)[1]

  • May cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3)[1]

Furthermore, as a member of the aromatic amine family, this compound should be handled with the understanding that this class of chemicals can be readily absorbed through the skin and may present long-term health risks, including potential carcinogenicity.[2][3] Therefore, preventing direct contact and inhalation is paramount.

The Cornerstone of Protection: A Multi-Layered PPE Strategy

A comprehensive PPE strategy is not a mere checklist but a dynamic system that adapts to the nature and scale of the work being performed. The following sections detail the minimum required PPE and provide guidance for escalating protection when procedures involve larger quantities, heating, or aerosol generation.

Hand Protection: The Critical Barrier

The most frequent route of exposure in a laboratory setting is through skin contact. Aromatic amines, in general, are known to penetrate common disposable gloves, making material selection a critical decision point.

The Challenge with Nitrile: Standard nitrile gloves, while ubiquitous in laboratories for their dexterity and resistance to many solvents, offer poor protection against amines.[4][5] Several chemical resistance charts explicitly list amines as a class of chemicals to which nitrile has low resistance.[4][5]

Recommended Glove Materials: For handling this compound, more robust glove materials are required.

  • Primary Recommendation: Butyl Rubber. Butyl gloves provide superior resistance to a wide range of challenging chemicals, including ketones, esters, and amine derivatives.[6][7][8] They are characterized by very low permeability to gases and liquids, offering a durable and effective barrier.[8]

  • Alternative: Neoprene. Neoprene gloves offer good general chemical resistance and are a viable alternative to butyl rubber.[2][9] They provide good protection against acids, bases, oils, and alcohols.[10]

Double Gloving: For all handling operations, it is mandatory to wear two pairs of gloves. This practice significantly reduces the risk of exposure in the event the outer glove is breached. The inner glove can be a standard nitrile glove, but the outer glove must be of a material with high resistance to aromatic amines, such as butyl rubber or neoprene.

Glove Selection and Usage Protocol:

  • Inspect: Always inspect gloves for any signs of degradation, punctures, or tears before use.

  • Don Correctly: Ensure gloves are pulled over the cuffs of the lab coat.

  • Immediate Replacement: If the outer glove comes into direct contact with the chemical, remove both pairs of gloves immediately, wash your hands thoroughly, and don fresh pairs.

  • Do Not Reuse: Disposable gloves should never be washed and reused.[3]

  • Proper Removal: Remove gloves using a technique that avoids skin contact with the contaminated exterior.

Glove MaterialResistance to Aromatic Amines (e.g., Aniline)Recommended Use for this compound
Nitrile Poor to Fair[4][5]Inner glove for double-gloving; not for direct contact .
Neoprene Good[10]Outer glove for incidental contact and handling solutions.
Butyl Rubber Excellent[6][7][8]Outer glove for all handling, especially for extended use or handling pure compound.
Viton/Butyl ExcellentRecommended for high-hazard operations or prolonged contact.

This table summarizes general resistance; always consult the specific manufacturer's chemical resistance guide for detailed breakthrough times.[11][12]

Eye and Face Protection: Shielding Against Splashes and Irritants

Given that this compound causes serious eye irritation, robust eye and face protection is non-negotiable.[1]

  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when the chemical is being handled in any form (solid or solution).[13] Standard safety glasses do not provide an adequate seal and are not sufficient.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., transferring large volumes, heating solutions, or conducting reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[13] The face shield protects the entire face from direct contact.

Respiratory Protection: Preventing Inhalation of Irritants

The compound is known to cause respiratory irritation.[1] Therefore, engineering controls are the first line of defense.

  • Engineering Controls: All weighing and handling of the solid compound, as well as any procedures that could generate dust or aerosols, must be performed within a certified chemical fume hood.

  • Respiratory PPE: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill cleanup, respiratory protection is required. A NIOSH-approved respirator with an organic vapor/acid gas cartridge is appropriate. Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[10]

Protective Clothing: Body Coverage

Protective clothing prevents incidental skin contact and contamination of personal attire.

  • Lab Coat: A flame-resistant lab coat that is fully buttoned with sleeves rolled down is mandatory.

  • Apron: For procedures involving larger quantities of solutions (>1 liter) or a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.

  • Footwear: Closed-toe and closed-heel shoes that cover the entire foot are required in the laboratory at all times.[13]

Visualizing the PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Workflow PPE Selection for this compound cluster_0 Task Assessment cluster_1 PPE Requirements Start Start: Handling This compound Weighing Weighing Solid? Start->Weighing Solution Working with Solution? Start->Solution Weighing->Solution No FumeHood Perform in Chemical Fume Hood Weighing->FumeHood Yes Heating Heating or Pressurized Reaction? Solution->Heating BasePPE Minimum PPE: - Chemical Splash Goggles - FR Lab Coat - Double Gloves (Inner: Nitrile, Outer: Butyl/Neoprene) Solution->BasePPE No Heating FaceShield Add Full Face Shield Heating->FaceShield Yes Respirator Consider Respirator (Consult EHS) Heating->Respirator If aerosolization is high FumeHood->BasePPE FaceShield->BasePPE

Caption: PPE selection workflow based on the task being performed.

Operational and Disposal Plans

Safe handling extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Operational Plan:

  • Designated Area: All work with this compound should be conducted in a designated area of the laboratory, clearly marked with hazard signs.

  • Spill Kit: An appropriate spill kit containing absorbent pads, neutralising agents for amines (such as a weak acid like citric acid), and waste bags must be readily available.[9] Personnel must be trained in its use.

  • Decontamination: After handling, thoroughly decontaminate the work area (fume hood sash, work surface) with a suitable cleaning agent.

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan: Improper disposal of amines can cause significant environmental harm.[9]

  • Waste Segregation: All solid and liquid waste containing this compound must be collected in a designated hazardous waste container.[5] Do not mix with other waste streams.

  • Container Labeling: The waste container must be made of a compatible material (e.g., high-density polyethylene), kept tightly sealed, and clearly labeled with "Hazardous Waste," the chemical name, and associated hazards.[5][9]

  • Contaminated Materials: All contaminated materials, including gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.

  • Professional Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[9] Never dispose of amines down the drain.[5][9]

Emergency Procedures

In the event of an exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[1][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][7]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop or persist, seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

By integrating these scientifically-grounded PPE protocols and operational plans into your daily workflow, you can confidently and safely advance your research while ensuring the highest standards of laboratory safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-methyl-1H-indazol-3-yl)methanamine
Reactant of Route 2
(1-methyl-1H-indazol-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.